2,3-Dimethyl-2H-indazol-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylindazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDCAKXLJVBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of 2,3-Dimethyl-2H-indazol-4-amine?
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-4-amine
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound. Directed at an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights. While specific experimental data for this particular isomer is limited, this guide leverages extensive knowledge of the indazole scaffold, particularly the closely related 6-amino isomer, to project its characteristics and utility as a synthetic building block. The narrative emphasizes the causality behind chemical behavior and provides validated experimental context for its application in complex molecule synthesis.
Introduction and Significance
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3]
A prominent example of an indazole-containing therapeutic is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] The synthesis of Pazopanib and related compounds often involves functionalized indazole intermediates. This compound (CAS No. 1782433-66-2) represents one such building block. It is also identified as a potential impurity in the manufacturing of Pazopanib, making a thorough understanding of its chemical properties critical for process optimization and quality control in drug development.[4][5]
This guide will delineate the known and projected chemical properties of this compound, providing a foundational understanding for its synthesis, handling, and derivatization.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the reactivity of this compound is the analysis of its molecular structure. The molecule features a stable 2H-indazole core, where a methyl group is attached to the N2 position of the pyrazole ring. A second methyl group is at the C3 position, and the key functional group, a primary amine, is located at the C4 position of the fused benzene ring.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]
- 5. 2H-Indazol-4-amine, 2,3-dimethyl- | 1782433-66-2 [amp.chemicalbook.com]
A Technical Guide to 2,3-Dimethyl-2H-indazol-4-amine: Structure, Properties, and Synthetic Considerations
Executive Summary: This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazol-4-amine, a heterocyclic compound belonging to the indazole class. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the compound's structure, nomenclature, and physicochemical properties. It further proposes a robust synthetic pathway based on established methodologies for analogous structures and discusses the potential applications of this molecule in research and drug development, particularly in the context of kinase inhibitor synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.
Introduction: The Significance of the Indazole Scaffold
Indazole-based compounds are a cornerstone of modern medicinal chemistry. These bicyclic nitrogen-containing heterocycles, which exist primarily in two tautomeric forms (1H-indazole and 2H-indazole), are featured in a wide array of pharmacologically active molecules.[1][3] The structural rigidity and versatile substitution patterns of the indazole nucleus allow it to serve as a potent pharmacophore, capable of engaging with a variety of biological targets.
The therapeutic relevance of this scaffold is exemplified by several FDA-approved drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Niraparib is a PARP inhibitor for ovarian cancer.[1] The success of these and other indazole-containing drugs underscores the importance of novel, functionalized indazole intermediates like this compound for the discovery of next-generation therapeutics.[4]
Core Compound Profile: this compound
Structure and Nomenclature
The formal IUPAC name for the compound is This compound . It is characterized by an indazole core with methyl groups at the N2 and C3 positions and an amine group at the C4 position. The "2H" designation specifies the location of the hydrogen (or in this case, a methyl substituent) on the pyrazole ring nitrogen, distinguishing it from the 1H-indazole tautomer.
Physicochemical Properties
The key identifiers and predicted physicochemical properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification, and formulation activities.
| Property | Value | Source |
| CAS Number | 1782433-66-2 | [5][6][7] |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | [8] |
| Appearance | Off-white to gray solid | [5] |
| Boiling Point (Predicted) | 366.9 ± 22.0 °C | [5] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 4.20 ± 0.30 | [5] |
| Storage Conditions | 2-8°C, protect from light | [5] |
Synthesis and Mechanistic Insights
Rationale for a Proposed Synthetic Strategy
While specific peer-reviewed syntheses for this compound are not extensively documented, a reliable synthetic route can be proposed based on well-established chemical transformations used for its isomers. The synthesis of the analogous 2,3-dimethyl-2H-indazol-6-amine is achieved via the chemical reduction of its corresponding nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole.[9][10] This nitro-to-amine reduction is a fundamental and high-yielding transformation in organic synthesis.
The most logical and field-proven approach is the reduction of a 4-nitro-indazole precursor using a classic reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is highly effective for the reduction of aromatic nitro groups, particularly in electron-rich heterocyclic systems, and proceeds with high chemoselectivity.
Proposed Experimental Protocol
This protocol describes the reduction of the hypothetical precursor, 2,3-dimethyl-4-nitro-2H-indazole, to the target amine.
Objective: To synthesize this compound.
Reaction: Starting Material: 2,3-dimethyl-4-nitro-2H-indazole Product: this compound
Materials:
-
2,3-dimethyl-4-nitro-2H-indazole (1 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equiv)[10]
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 2,3-dimethyl-4-nitro-2H-indazole (1 equiv), in ethyl acetate at 0°C using an ice bath.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4 equiv) to the suspension.[10]
-
Initiation of Reduction: Add concentrated HCl dropwise to the stirred mixture. Causality Note: This step is highly exothermic; maintaining the temperature below 10°C is critical to prevent side reactions and ensure safety.
-
Reaction Progression: After the complete addition of HCl, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture again to 0°C. Carefully add saturated NaHCO₃ solution to neutralize the excess acid until the pH is basic (pH ~8-9). Trustworthiness Note: This step must be performed slowly due to vigorous gas (CO₂) evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Synthesis Workflow Diagram
Applications in Research and Drug Development
The primary value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules. The amine functional group at the C4 position serves as a key synthetic handle for a variety of coupling reactions.
-
Kinase Inhibitor Scaffolds: Many kinase inhibitors utilize an N-aryl or N-heteroaryl amine linkage to orient the molecule within the ATP-binding pocket of a target kinase. The 4-aminoindazole core is an excellent starting point for synthesizing libraries of such inhibitors. For example, its isomer, 2,3-dimethyl-2H-indazol-6-amine, is a crucial intermediate in the synthesis of Pazopanib, where the amine is coupled with a chloropyrimidine ring.[11][12][13]
-
Bioisosteric Replacement: In drug design, the position of the nitrogen atom in a core scaffold can significantly impact binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This compound provides a structurally distinct alternative to the more commonly used 5-, 6-, and 7-aminoindazoles, allowing researchers to explore new chemical space.
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound with a key functional group, it is an ideal candidate for FBDD screening campaigns to identify novel binding motifs for proteins of interest.
Safety and Handling
Specific toxicology and hazard data for this compound are not publicly available. Therefore, it must be handled with the standard precautions applied to novel research chemicals. As a reference, the closely related isomer, 2,3-dimethyl-2H-indazol-6-amine , is classified with the GHS hazard statement H302: Harmful if swallowed.[8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and light, as recommended.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure is based on the pharmacologically validated indazole scaffold, and its 4-amino functionality provides a strategic point for chemical elaboration. The synthetic route proposed herein is robust and based on established, reliable chemical principles. For drug discovery teams and synthetic chemists, this compound represents an important tool for accessing novel chemical matter and developing next-generation therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. innospk.com [innospk.com]
- 13. vidgastech.com [vidgastech.com]
- 14. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to 2,3-Dimethyl-2H-indazol-4-amine: Identity, Synthesis, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Process-Related Impurity
In the intricate landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical overview of 2,3-Dimethyl-2H-indazol-4-amine, a heterocyclic amine that has garnered significant attention as a process-related impurity in the synthesis of Pazopanib.[1] Pazopanib is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3] Understanding the physicochemical properties, synthesis, and analytical control of its impurities is therefore a critical aspect of drug development and quality assurance.
This document serves as a key resource for scientists and researchers, offering insights into the molecular characteristics of this compound, logical frameworks for its synthesis, and robust methodologies for its detection and quantification.
Part 1: Core Molecular Identity
This compound is a substituted indazole, a class of bicyclic heterocyclic compounds that are integral scaffolds in many biologically active molecules.[4] Its specific structure and properties are defined by the placement of the amine and methyl groups on the indazole core.
Chemical Structure and Identification
The core identity of this compound is established by its unique Chemical Abstracts Service (CAS) number and its molecular formula.
The structure consists of a benzene ring fused to a pyrazole ring, with methyl groups at positions 2 and 3, and an amine group at position 4. The "2H" designation indicates the position of the hydrogen atom on the pyrazole nitrogen, which is substituted with a methyl group in this case.
Physicochemical Properties
While extensive experimental data for this specific isomer is limited due to its status as an impurity, key physicochemical properties have been predicted, providing a baseline for its scientific characterization.
| Property | Predicted Value | Source |
| Molecular Weight | 161.20 g/mol | PubChem[6] |
| Boiling Point | 366.9 ± 22.0 °C | ChemicalBook[1] |
| Density | 1.23 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa | 4.20 ± 0.30 | ChemicalBook[1] |
| Appearance | Off-white to gray solid | ChemicalBook[1] |
These properties are crucial for developing appropriate analytical methods, understanding its solubility, and predicting its behavior in various chemical environments.
Part 2: Synthesis and Formation
As a process-related impurity, this compound is not typically synthesized as a target molecule. However, understanding its potential formation pathways is essential for controlling its presence in the final API. The synthesis of its better-characterized isomer, 2,3-Dimethyl-2H-indazol-6-amine, a key intermediate for Pazopanib, provides a robust and scientifically sound model for a plausible synthetic route.[7][8]
The logical approach to synthesizing 4-aminoindazoles involves the preparation of a corresponding 4-nitroindazole precursor, followed by a reduction step.
Proposed Synthetic Pathway
The following workflow outlines a logical, multi-step synthesis based on established chemical principles for indazole derivatives.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical, based on 6-amino isomer synthesis)
The following protocol is adapted from the known synthesis of the 6-amino isomer and represents a viable method for laboratory-scale synthesis of the target 4-amino compound for use as an analytical standard.[8]
Step 1: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole (Precursor)
-
Reaction Setup : To a cooled (0-5 °C) solution of 2,3-Dimethyl-2H-indazole in concentrated sulfuric acid, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.
-
Rationale : The strong acidic environment protonates the indazole, while the nitronium ion (NO₂⁺) generated from the nitrating mixture acts as the electrophile. The position of nitration is directed by the existing substituents, with position 4 being a potential site for substitution.
-
Work-up : After the addition is complete, allow the reaction to stir for a specified time before carefully pouring it over ice. The precipitated solid is collected by filtration, washed with water to remove excess acid, and dried.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Reduction to this compound
-
Reaction Setup : Dissolve the synthesized 2,3-Dimethyl-4-nitro-2H-indazole in a suitable solvent such as 2-methoxyethyl ether or ethanol.
-
Addition of Reducing Agent : Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid at a controlled temperature (e.g., below 5 °C).[8] Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) can be employed.
-
Rationale : The nitro group is readily reduced to an amine group under these conditions. The use of SnCl₂/HCl is a classic method for nitro group reduction that is tolerant of many other functional groups.
-
Work-up : After the reaction is complete, the mixture is typically basified to precipitate the tin salts and free the amine. The product is then extracted into an organic solvent.
-
Purification : The final product can be purified by column chromatography or recrystallization to yield this compound as an analytical reference standard.
Part 3: Analytical Control and Characterization
The primary relevance of this compound is as a process impurity in Pazopanib synthesis.[1] Therefore, robust analytical methods are required for its detection and quantification to ensure the quality and safety of the final drug product.
Chromatographic Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing process-related impurities in pharmaceutical manufacturing.[9][10]
Typical RP-HPLC Method Parameters:
-
Column : A C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm) is commonly used for separating polar and non-polar compounds.[9]
-
Mobile Phase : A gradient elution is typically employed to achieve good separation of the main API from its various impurities.[9]
-
Detection : UV detection at a wavelength where both the API and the impurity show significant absorbance (e.g., 268 nm for Pazopanib and related structures).[9]
-
Flow Rate : Typically 1.0 mL/min.[11]
Method Validation : Any analytical method must be validated according to ICH Q2(R1) guidelines, establishing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Structural Characterization
The definitive identification of this compound, particularly when isolated from a reaction mixture or as a synthesized standard, relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in a chromatogram.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the specific isomeric arrangement of the substituents on the indazole ring.[12]
The following diagram illustrates the typical workflow for impurity identification and control in a pharmaceutical setting.
Caption: Workflow for Pharmaceutical Impurity Identification and Control.
Conclusion
This compound, while not a therapeutically active molecule itself, plays a critical role in the quality control paradigm of Pazopanib manufacturing. This guide has provided a comprehensive overview of its molecular identity, a logical framework for its chemical synthesis, and the state-of-the-art analytical techniques required for its control. For researchers and drug development professionals, a thorough understanding of such process-related impurities is not merely an academic exercise but a fundamental requirement for ensuring the delivery of safe and effective medicines.
References
- 1. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]
- 2. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 6. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. qtanalytics.in [qtanalytics.in]
- 12. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Spectroscopic Guide to 2,3-Dimethyl-2H-indazol-4-amine for Researchers and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,3-Dimethyl-2H-indazol-4-amine, a compound of interest in medicinal chemistry and drug development. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from its closely related isomer, 2,3-Dimethyl-2H-indazol-6-amine, to construct a reliable and scientifically-grounded spectroscopic profile. This predictive approach is designed to empower researchers in the identification, characterization, and quality control of this important heterocyclic amine.
Molecular Structure and its Spectroscopic Implications
This compound belongs to the indazole family, a class of heterocyclic compounds known for their diverse biological activities. The position of the amine group at the C-4 position of the indazole ring is a key structural feature that will significantly influence its spectroscopic properties, distinguishing it from other isomers. Understanding these influences is paramount for unambiguous structural elucidation.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) in ppm for this compound are based on the analysis of its 6-amino isomer and the known electronic effects of the amine substituent on the aromatic ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The electron-donating nature of the amine group at C-4 will cause a significant upfield shift (to lower ppm values) for the protons on the benzene ring, particularly for the ortho and para positions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 6.5 - 6.7 | d | 7.5 - 8.5 | Ortho to the electron-donating NH₂ group, expected to be shielded. |
| H-6 | 7.0 - 7.2 | t | 7.5 - 8.5 | Meta to the NH₂ group, less affected than H-5 and H-7. |
| H-7 | 6.8 - 7.0 | d | 7.5 - 8.5 | Ortho to the NH₂ group, expected to be shielded. |
| N-CH₃ | 3.6 - 3.8 | s | - | Typical chemical shift for an N-methyl group on a heterocyclic ring. |
| C-CH₃ | 2.4 - 2.6 | s | - | Typical chemical shift for a C-methyl group on a heterocyclic ring. |
| NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, chemical shift can vary with solvent and concentration. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the position of the amine group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | 145 - 150 | Attached to a nitrogen and a methyl group. |
| C-3a | 120 - 125 | Bridgehead carbon. |
| C-4 | 140 - 145 | Directly attached to the electron-donating NH₂ group, expected to be deshielded. |
| C-5 | 110 - 115 | Ortho to the NH₂ group, expected to be shielded. |
| C-6 | 125 - 130 | Meta to the NH₂ group. |
| C-7 | 115 - 120 | Ortho to the NH₂ group, expected to be shielded. |
| C-7a | 140 - 145 | Bridgehead carbon. |
| N-CH₃ | 35 - 40 | Typical chemical shift for an N-methyl group. |
| C-CH₃ | 15 - 20 | Typical chemical shift for a C-methyl group. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to weak |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₉H₁₁N₃, and the exact mass is 161.0953 g/mol .[1]
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 161. Key fragmentation pathways would likely involve the loss of a methyl group or the cleavage of the indazole ring.
-
m/z = 161 (M⁺): The molecular ion peak.
-
m/z = 146: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 132: Loss of an ethyl radical or sequential loss of methyl radicals.
-
m/z = 118: Fragmentation of the indazole ring.
Caption: Predicted key fragmentation pathway for this compound.
Experimental Protocols: A General Approach
While specific experimental conditions can vary, the following provides a general framework for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining fundamental spectroscopic principles with comparative data from a closely related isomer, we have constructed a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This information is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this and related compounds, thereby facilitating advancements in drug discovery and development. The experimental protocols outlined provide a starting point for the empirical verification of these predictions.
References
A Technical Guide to the Physicochemical Characterization of 2,3-Dimethyl-2H-indazol-4-amine: Methodologies for Determining Melting Point and Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the experimental determination of two critical physical properties of the novel compound 2,3-Dimethyl-2H-indazol-4-amine (CAS: 1782433-66-2): melting point and aqueous solubility. While specific experimental data for this molecule are not extensively reported in publicly available literature, this document serves as an authoritative guide to the well-established methodologies required for its characterization. Mastery of these techniques is fundamental for assessing compound purity, identity, and suitability for progression through the drug discovery and development pipeline. The protocols detailed herein are grounded in standard pharmaceutical industry practices and are designed to yield reliable and reproducible data essential for formulation, bioavailability, and toxicological studies.
Introduction: The Imperative of Physicochemical Profiling
This compound is an indazole derivative, a class of compounds of significant interest in medicinal chemistry. As with any new chemical entity (NCE) destined for therapeutic consideration, a thorough understanding of its fundamental physical properties is a non-negotiable prerequisite. Properties such as melting point and solubility are not mere data points; they are critical determinants of a compound's behavior in both experimental and physiological systems.
-
Melting Point serves as a crucial initial indicator of a compound's identity and purity.[1][2][3] A sharp, defined melting range is characteristic of a pure crystalline substance, whereas impurities typically induce a depression and broadening of this range.[1] This parameter is therefore a cornerstone of quality control and batch-to-batch consistency verification.[2]
-
Aqueous Solubility is a master variable that governs a compound's performance at nearly every stage of development.[4][5] Poor solubility can compromise the results of in vitro biological assays, hinder the development of viable formulations for in vivo studies, and ultimately lead to poor oral bioavailability.[6][7][8]
This guide provides senior application-level insights into the principles and step-by-step execution of robust protocols for determining these two key attributes for this compound.
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range. This section details the most common and accessible method for its determination.
Causality Behind Experimental Choices
The capillary method is the most widely used technique due to its simplicity, low sample requirement, and reliability.[9] The core principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[2] The choice of a slow heating ramp (e.g., 1–2 °C per minute) near the expected melting point is critical.[2] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially broad and inaccurate melting range.[3] The sample must be finely powdered and tightly packed to ensure uniform heat transfer and avoid air pockets that would otherwise disrupt an accurate measurement.[3]
Experimental Protocol: Capillary Melting Point Determination
This protocol is based on the use of a standard digital melting point apparatus (e.g., MelTemp).
Materials:
-
This compound (dry, solid form)
-
Capillary tubes (one end sealed)
-
Mortar and pestle (if sample is not a fine powder)
-
Digital melting point apparatus
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[3] If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Turn the tube right-side up and tap its sealed bottom gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long, narrow glass pipe to allow it to bounce on the benchtop, which effectively packs the sample.[3] The final packed sample height should be 2–3 mm.[3]
-
Instrument Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Initial Measurement (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10–20 °C per minute to find a rough melting range. Allow the apparatus to cool before proceeding.
-
Accurate Measurement: Heat the block to a temperature approximately 20 °C below the expected melting point.
-
Controlled Heating: Decrease the heating rate so that the temperature rises at 1–2 °C per minute.[2]
-
Recording the Melting Range:
-
T1 (Onset): Record the temperature at which the first droplet of liquid is observed.
-
T2 (Clear Point): Record the temperature at which the last solid crystal melts and the entire sample is a clear liquid.
-
-
Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (typically < 2 °C).
Data Presentation: Melting Point
| Parameter | Observation |
| Compound ID | This compound |
| CAS Number | 1782433-66-2 |
| Physical Form | Solid |
| Melting Range (T1 - T2) | e.g., 150.5 °C – 151.5 °C |
| Notes | e.g., Color change observed upon melting. |
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Determination of Aqueous Solubility
Aqueous solubility can be assessed under two distinct conditions: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery.[5][6][7]
-
Kinetic Solubility: Measured in early-stage discovery for high-throughput screening. It reflects the solubility of a compound after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[10][11] It is a measure of how quickly a compound precipitates, not its true equilibrium state.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound in a saturated solution.[7][12] It is determined by allowing excess solid to equilibrate with the aqueous medium over an extended period (e.g., 24 hours).[6] This value is crucial for pre-formulation and late-stage lead optimization.[7]
Causality Behind Experimental Choices
The shake-flask method is the universally accepted protocol for determining thermodynamic solubility.[6] By incubating an excess of the solid compound with the buffer, the system is allowed to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] An incubation period of 24 hours is typically sufficient to achieve this state.[6][12] Following incubation, it is critical to separate the undissolved solid from the saturated solution without disturbing the equilibrium. High-speed centrifugation or filtration are standard methods. Finally, the concentration of the dissolved compound in the resulting supernatant or filtrate is quantified, most reliably by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC).[8]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Glass vials
-
Thermomixer or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC-UV system
-
Calibrated analytical balance
Procedure:
-
Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1 mg) into a glass vial.[12] The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[12]
-
Equilibration: Seal the vial and place it in a shaker or thermomixer set to a consistent temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[12] Incubate for 24 hours to allow the solution to reach equilibrium.[12]
-
Phase Separation: After incubation, separate the saturated solution from the excess solid.
-
Option A (Centrifugation): Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Option B (Filtration): Carefully draw the solution into a syringe and pass it through a low-binding 0.22 µm filter into a clean vial. Discard the initial few drops to saturate any binding sites on the filter.
-
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent for analysis. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. It is typically reported in units of µg/mL or µM.
Data Presentation: Aqueous Solubility
| Medium | pH | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | 25 | 24 | ||
| FaSSIF | 6.5 | 37 | 24 | ||
| FeSSIF** | 5.0 | 37 | 24 | ||
| Fasted State Simulated Intestinal Fluid | |||||
| **Fed State Simulated Intestinal Fluid |
Visualization: Thermodynamic Solubility Workflow
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. resolvemass.ca [resolvemass.ca]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. evotec.com [evotec.com]
- 9. westlab.com [westlab.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
The Enigmatic Potential of 2,3-Dimethyl-2H-indazol-4-amine: A Technical Guide to its Synthesis and Inferred Biological Activity
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic molecules have demonstrated significant potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2] Within this versatile class of compounds, 2,3-Dimethyl-2H-indazol-4-amine emerges as a molecule of interest, not only as a known impurity of the potent anticancer drug Pazopanib but also due to the therapeutic promise held by its structural analogs.[3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for the evaluation of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.
While its 6-amino isomer is a well-documented intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis, the biological profile of this compound remains largely unexplored.[4] This guide will, therefore, extrapolate from the known activities of structurally related 4-aminoindazole derivatives to infer the potential therapeutic applications of this specific isomer, with a particular focus on its prospective role as a kinase inhibitor.
Synthetic Pathways: Crafting the this compound Core
A definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature. However, based on established synthetic routes for analogous 2H-indazoles and their amino-substituted derivatives, a plausible and efficient synthetic strategy can be proposed.[5][6] The most logical approach involves the initial synthesis of a nitro-substituted indazole precursor, followed by a reduction of the nitro group to the desired amine.
A potential synthetic route is outlined below:
Step 1: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole
A common method for the synthesis of 2H-indazoles involves the cyclization of o-nitrobenzylidene amines.[7] An alternative and potentially more direct route for the specific target could involve the methylation of a pre-formed nitro-indazole core. For instance, starting from 3-methyl-4-nitro-1H-indazole, selective N-methylation at the N2 position would yield the desired 2,3-dimethyl-4-nitro-2H-indazole. Reagents such as dimethyl sulfate or methyl iodide in the presence of a suitable base can be employed for this N-methylation step.[8]
Step 2: Reduction of the Nitro Group to Form this compound
The final step involves the reduction of the nitro group at the 4-position to an amine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid), are expected to be effective for this transformation.[9]
Experimental Protocol: A Representative Synthesis of this compound
The following protocol is a representative procedure based on the synthesis of structurally similar compounds.[8][9]
Materials and Reagents:
-
3-Methyl-4-nitro-1H-indazole
-
Dimethyl sulfate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole
-
To a solution of 3-methyl-4-nitro-1H-indazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2,3-dimethyl-4-nitro-2H-indazole.
Part B: Synthesis of this compound
-
Suspend 2,3-dimethyl-4-nitro-2H-indazole (1 equivalent) in a mixture of ethanol and water.
-
Add tin(II) chloride dihydrate (4 equivalents) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Inferred Biological Activity and Potential Molecular Targets
Direct biological data for this compound is scarce. However, by examining the activities of structurally similar 4-aminoindazole derivatives and considering its relationship to Pazopanib, we can infer its potential biological profile.
Kinase Inhibition: A Promising Avenue
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[10][11] Various aminoindazole derivatives have demonstrated potent inhibitory activity against a range of kinases, including:
-
Lymphocyte-specific tyrosine kinase (Lck): N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been identified as potent inhibitors of Lck, a key signaling molecule in T-cell activation.[12] This suggests that this compound could also exhibit Lck inhibitory activity, making it a potential candidate for the development of immunosuppressive or anti-inflammatory agents.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aminoindazole derivatives have been designed as highly selective covalent inhibitors of both wild-type and mutant FGFR4, a key driver in hepatocellular carcinoma.[13][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Given that this compound is an isomer of a key fragment of Pazopanib, a potent VEGFR inhibitor, it is plausible that it may also target VEGFR-2 and other kinases in the angiogenesis pathway.[4][15] Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor-associated angiogenesis.[16][17]
The potential kinase inhibitory activity of this compound can be attributed to the ability of the indazole ring system to form key hydrogen bond interactions within the ATP-binding pocket of kinases.
Potential Signaling Pathways
Based on its inferred kinase targets, this compound could modulate several critical signaling pathways implicated in cancer and inflammation:
-
VEGFR Signaling Pathway: By inhibiting VEGFR-2, the compound could block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis.
-
Lck Signaling Pathway: Inhibition of Lck would disrupt T-cell receptor (TCR) signaling, leading to a suppression of T-cell activation and proliferation, which is a key mechanism for immunosuppression.
Methodologies for Biological Evaluation
To validate the inferred biological activities of this compound and its derivatives, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assays
These assays are crucial for determining the direct inhibitory effect of the compound on specific kinase targets.
Protocol: In Vitro Kinase Inhibition Assay (Representative) [18][19]
-
Objective: To determine the IC50 value of this compound against a panel of kinases (e.g., VEGFR-2, Lck, FGFR4).
-
Principle: A variety of assay formats can be used, such as fluorescence-based assays (e.g., LanthaScreen®, Z'-LYTE®) or radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate.
-
Procedure (LanthaScreen® Eu Kinase Binding Assay as an example):
-
Prepare a serial dilution of the test compound in an appropriate buffer.
-
In a 384-well plate, add the test compound, a fluorescently labeled ATP-competitive tracer, and the kinase of interest fused to a tag (e.g., GST) that is recognized by a europium-labeled antibody.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Angiogenesis Assays
These assays assess the effect of the compound on the different stages of angiogenesis in a cellular context.[1][20][21]
Protocol: Endothelial Cell Tube Formation Assay [2]
-
Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel™), will form a network of tube-like structures, mimicking the final step of angiogenesis.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify.
-
Seed HUVECs onto the Matrigel™-coated wells in the presence of various concentrations of the test compound.
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualize the tube network using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Data Presentation
While specific quantitative data for this compound is not available, the following table presents representative IC50 values for other aminoindazole derivatives against relevant kinase targets to provide a comparative context.
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| N-4-Pyrimidinyl-1H-indazol-4-amine derivatives | Lck | <100 | [12] |
| 3-Amido-1H-indazole derivatives | FGFR4 (wild-type) | 2.9 | [13] |
| Indazole derivatives | VEGFR-2 | 1.24 | [15] |
| 3-Aminoindazole derivatives | BCR-ABL (wild-type) | <0.5 | [22] |
Visualization of Key Concepts
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Potential Kinase Inhibition and Downstream Effects
Caption: Inferred mechanism of action via kinase inhibition.
Conclusion and Future Directions
This compound represents a compelling yet understudied molecule within the pharmacologically rich indazole family. While its primary identification has been as a process-related impurity in the synthesis of Pazopanib, the structural similarities to known kinase inhibitors, particularly those targeting Lck and VEGFR-2, suggest a significant potential for biological activity. This technical guide has provided a framework for its synthesis and a roadmap for its biological evaluation, grounded in the established literature of its analogs.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening against a panel of kinases to elucidate its specific molecular targets. Subsequent cell-based and in vivo studies will be crucial to validate its therapeutic potential in areas such as oncology and immunology. The exploration of this and other "unseen" isomers and derivatives from the indazole scaffold holds the promise of uncovering novel therapeutic agents with improved efficacy and selectivity.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in VEGFR Inhibitors: A Comprehensive Review of Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. protocols.io [protocols.io]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2,3-Dimethyl-2H-indazol-4-amine: A Technical Guide for Drug Discovery
Foreword: The Indazole Scaffold as a Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system is a prime example of such a "privileged structure," demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and synthetic tractability, making it an ideal scaffold for targeting a diverse array of biological macromolecules. Notably, the indazole core is at the heart of several potent protein kinase inhibitors, including the FDA-approved anticancer agents Pazopanib, Axitinib, and Entrectinib.[1][3] These drugs have revolutionized the treatment of various malignancies by selectively inhibiting the signaling pathways that drive tumor growth and angiogenesis. This guide focuses on a specific, yet underexplored, indazole derivative: 2,3-Dimethyl-2H-indazol-4-amine . While primarily known as a key intermediate in the synthesis of the multi-kinase inhibitor Pazopanib, its intrinsic potential as a starting point for new drug discovery campaigns remains largely untapped. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule, from its synthesis and chemical properties to a strategic roadmap for exploring its therapeutic applications. By understanding the structure-activity relationships of related compounds and the signaling pathways they modulate, we can begin to unlock the latent therapeutic value of this compound.
The Strategic Importance of this compound in Kinase Inhibitor Synthesis
The primary significance of this compound in the current pharmaceutical landscape is its role as a crucial building block in the synthesis of Pazopanib. Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[4][5] By blocking these signaling pathways, Pazopanib effectively stifles tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen—and directly inhibits the proliferation of tumor cells.
The synthesis of Pazopanib and other complex indazole-based kinase inhibitors relies on the availability of well-defined and functionalized indazole intermediates. The 2,3-dimethyl substitution pattern and the presence of the amine group at the 4-position of the indazole ring in this compound provide a strategic handle for the elaboration of the final drug molecule.
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from established methods for the synthesis of substituted 2H-indazoles and the analogous 2,3-dimethyl-2H-indazol-6-amine.[6][7] A common strategy involves the cyclization of a suitably substituted o-nitrobenzylamine derivative, followed by methylation and reduction of the nitro group.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic route for this compound.
Experimental Protocol: A Generalized Approach
-
Diazotization and Reduction of 2-Methyl-3-nitroaniline: The synthesis would likely commence with the diazotization of 2-methyl-3-nitroaniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for instance with sodium sulfite, to form a hydrazine intermediate.
-
Cyclization to form the Indazole Core: The hydrazine intermediate undergoes acid-catalyzed cyclization to form the 3-methyl-4-nitro-1H-indazole core.
-
N-Methylation: The indazole nitrogen is then methylated. The use of a methylating agent such as methyl iodide in the presence of a base will likely yield a mixture of N1 and N2 methylated isomers. Chromatographic separation would be necessary to isolate the desired 2,3-dimethyl-4-nitro-2H-indazole.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over Palladium on carbon), to yield the target compound, this compound.[6][7]
The Untapped Therapeutic Potential: A Roadmap for Discovery
The true value of this compound for drug discovery lies in its potential as a scaffold for the development of novel kinase inhibitors with unique selectivity profiles. By leveraging the known structure-activity relationships (SAR) of indazole-based inhibitors, researchers can rationally design and synthesize libraries of new compounds derived from this core structure.
Key Therapeutic Targets and Signaling Pathways
Based on the activity of Pazopanib and other indazole-based kinase inhibitors, the following signaling pathways represent high-priority targets for novel derivatives of this compound:
-
VEGFR Signaling: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[8] Inhibition of VEGFRs, particularly VEGFR-2, is a clinically validated strategy for cancer therapy.[9]
-
PDGFR Signaling: The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and survival, as well as in tumor angiogenesis.[10]
-
c-Kit Signaling: The c-Kit receptor tyrosine kinase is involved in various cellular processes, and its aberrant activation is implicated in several cancers, including gastrointestinal stromal tumors (GIST).[9]
-
Other Kinases: The indazole scaffold has also been shown to be effective in targeting other kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.[1][11]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to prepare N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine?_Chemicalbook [m.chemicalbook.com]
- 5. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2,3-Dimethyl-2H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety protocols, handling procedures, and emergency responses for 2,3-Dimethyl-2H-indazol-4-amine (CAS No. 1782433-66-2). As a specialized chemical compound utilized in research and development, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available safety data to offer practical, field-tested insights for professionals working with this substance.
Section 1: Compound Identification and Hazard Classification
This compound is a distinct isomer within the dimethyl-indazol-amine family. While comprehensive toxicological data for this specific compound is not extensively published, the available Safety Data Sheet (SDS) provides foundational information for its classification and associated hazards. It is crucial to handle this compound with the care afforded to novel chemical entities where the full spectrum of potential hazards may not be fully characterized.
Based on data for structurally related compounds, such as the 6-amine isomer, chemicals in this class may be harmful if swallowed and can cause skin and eye irritation[1][2]. Therefore, a cautious approach is warranted.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1782433-66-2 | --INVALID-LINK--[3] |
| Molecular Formula | C9H11N3 | --INVALID-LINK--[4] |
| Appearance | Off-white to gray solid | ChemicalBook |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The primary route of exposure to this compound in a laboratory setting is through inhalation of dust particles and direct contact with the skin and eyes. Adherence to a strict PPE protocol is the most effective means of mitigating these risks.
Engineering Controls
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have a sufficient face velocity to capture any airborne particulates. A safety shower and eyewash station must be readily accessible in the immediate work area[5].
Personal Protective Equipment (PPE) Protocol
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves should be inspected for any signs of degradation or puncture before each use and disposed of after handling the compound.
-
Eye Protection : Safety glasses with side shields or chemical safety goggles are required to protect against splashes and airborne particles.
-
Skin and Body Protection : A standard laboratory coat must be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection : If handling the compound outside of a chemical fume hood, or if there is a potential for significant dust generation, a NIOSH-approved respirator is necessary. The specific type of respirator should be determined by a formal risk assessment.
Section 3: Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid the formation of dust when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove and wash contaminated clothing before reuse.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[6][7].
-
Keep away from incompatible materials such as strong oxidizing agents[7][8].
-
The recommended storage temperature is between 2-8°C, and the material should be protected from light.
Section 4: Emergency Procedures and First Aid
A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposure or release.
First-Aid Measures
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7].
-
Eye Contact : If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][7].
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].
Accidental Release Measures
In the event of a spill, the following workflow should be initiated to ensure the safety of laboratory personnel and to effectively contain and clean up the material.
Caption: Workflow for Accidental Spill Response.
Fire-Fighting Measures
In the event of a fire involving this compound, use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam[1][7]. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and carbon monoxide[7][8].
Section 5: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited. However, based on the hazard classification of similar compounds, it should be assumed that this chemical may be harmful to aquatic life. Therefore, it should not be allowed to enter drains or waterways.
Section 6: Disposal Considerations
All waste material containing this compound should be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
A Technical Guide to the Patent Landscape and Synthetic Utility of 2,3-Dimethyl-2H-indazol-4-amine and Its Congeners in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dimethyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This technical guide provides an in-depth exploration of the patent landscape, synthetic strategies, and applications of aminodimethylindazoles, with a particular focus on the commercially significant 2,3-dimethyl-2H-indazol-6-amine and its lesser-explored isomer, 2,3-Dimethyl-2H-indazol-4-amine. Through a comprehensive analysis of the patent literature and scientific publications, this guide offers field-proven insights into the synthesis and application of these key intermediates, particularly in the context of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols, mechanistic discussions, and a forward-looking perspective on the therapeutic potential of this chemical class are provided to empower researchers in the field of drug discovery.
Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a favored scaffold among medicinal chemists.[] Within this class of compounds, 2,3-dimethyl-2H-indazole derivatives have shown significant promise, with the amine-substituted analogues serving as crucial building blocks for a number of clinically important drugs.
This guide will delve into the patent landscape and synthetic utility of two key positional isomers: this compound and 2,3-dimethyl-2H-indazol-6-amine. While both isomers hold potential as pharmaceutical intermediates, the latter has a well-documented and commercially significant role as a precursor to the multi-kinase inhibitor, Pazopanib.[4] In contrast, the patent and scientific literature for this compound is notably sparse, presenting both a challenge and an opportunity for novel drug discovery efforts.
This document will provide a detailed analysis of the existing knowledge base, with a focus on the practical aspects of synthesis and application. By juxtaposing the extensive data available for the 6-amino isomer with the potential of the 4-amino analogue, this guide aims to provide a comprehensive resource for researchers seeking to innovate within this important area of medicinal chemistry.
The Patent Landscape: A Tale of Two Isomers
A thorough analysis of the patent landscape reveals a significant disparity in the attention given to the 4-amino and 6-amino isomers of 2,3-dimethyl-2H-indazole. The landscape is overwhelmingly dominated by patents related to the 6-amino isomer, a direct consequence of its pivotal role in the synthesis of Pazopanib.
Dominance of the 6-Amino Isomer in the Patent Arena
Patents citing 2,3-dimethyl-2H-indazol-6-amine and its derivatives are primarily centered around its use in the preparation of tyrosine kinase inhibitors. A key patent in this area is CN103319410B , which details a synthesis method for 2,3-dimethyl-6-nitro-2H-indazole, the direct precursor to the 6-amino compound, highlighting its importance as an intermediate for Pazopanib.[5] Further illustrating its significance, CN103739550A discloses a range of 2,3-dimethyl-6-urea-2H-indazole compounds with anti-tumor activity, underscoring the versatility of the 6-amino scaffold in generating novel therapeutic agents.[6]
The major assignees in this space are, unsurprisingly, pharmaceutical companies heavily invested in oncology and kinase inhibitor research. These include major players in the industry who have developed and marketed drugs containing this scaffold.
The Untapped Potential of the 4-Amino Isomer
In stark contrast, a dedicated search of patent databases for "this compound" yields a limited number of specific results. This suggests that the 4-amino isomer remains a relatively unexplored entity in the realm of intellectual property. This lack of patent activity can be viewed as an opportunity for innovation. For researchers and companies looking to develop novel kinase inhibitors with unique intellectual property, the this compound scaffold represents a promising and less-crowded area for exploration.
The following table summarizes the key patent classifications associated with indazole-based kinase inhibitors, which would likely be relevant for any future inventions involving the 4-amino isomer:
| Patent Classification | Description |
| C07D 231/56 | Indazoles; Hydrogenated indazoles |
| A61K 31/416 | Medicinal preparations containing indazoles |
| A61P 35/00 | Antineoplastic agents |
Synthetic Strategies: From Nitro-Precursors to Key Amino Intermediates
The synthesis of aminodimethylindazoles is a critical step in their journey towards becoming valuable pharmaceutical building blocks. The most common and industrially scalable approach involves the synthesis of a nitro-indazole intermediate, followed by its reduction to the corresponding amine.
Synthesis of the Nitro-Indazole Precursor: A Foundational Step
The synthesis of the nitro-precursor is paramount. For the well-documented 6-nitro isomer, a common starting material is 3-methyl-6-nitro-1H-indazole. The methylation of this compound to yield 2,3-dimethyl-6-nitro-2H-indazole is a key transformation.
Experimental Protocol: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole [5][7]
-
Materials: 3-methyl-6-nitro-1H-indazole, Dimethyl carbonate, Triethylenediamine (DABCO), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate dropwise to the mixture.
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours.
-
Upon completion, cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid product by filtration and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.
-
-
Yield: A typical yield for this reaction is around 70-81%.[5][8]
Reduction to the Amino-Indazole: The Gateway to Bioactivity
The reduction of the nitro group to an amine is a standard yet critical step. Various reducing agents can be employed, with tin(II) chloride in the presence of hydrochloric acid being a common and effective method.
Experimental Protocol: Synthesis of 2,3-dimethyl-2H-indazol-6-amine
-
Materials: 2,3-dimethyl-6-nitro-2H-indazole, 2-methoxyethyl ether, Tin(II) chloride, Concentrated Hydrochloric Acid, Diethyl ether.
-
Procedure:
-
Dissolve 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethyl ether with heating, then cool to 0°C.
-
Add Tin(II) chloride under a nitrogen atmosphere.
-
Add concentrated HCl dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 45 minutes.
-
Add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride.
-
-
Yield: This reduction typically proceeds with high efficiency, with reported yields around 86.8%.
A Proposed Synthetic Route to this compound
Proposed Two-Step Synthesis:
-
Nitration of 2,3-dimethyl-2H-indazole: The regioselectivity of nitration on the indazole ring can be influenced by the reaction conditions. It is anticipated that nitration would yield a mixture of isomers, including the desired 4-nitro-2,3-dimethyl-2H-indazole. Separation of the isomers would be a critical step.
-
Reduction of 4-nitro-2,3-dimethyl-2H-indazole: The isolated 4-nitro isomer could then be reduced to this compound using a standard reduction method, such as the tin(II) chloride/HCl protocol described for the 6-amino isomer.
It is imperative to note that this proposed route requires experimental validation to determine optimal reaction conditions, regioselectivity of the nitration step, and overall yields.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Application in Drug Discovery: The Case of Pazopanib and VEGFR-2 Inhibition
The primary application of the 2,3-dimethyl-2H-indazole scaffold in drug discovery is exemplified by Pazopanib, a potent multi-targeted tyrosine kinase inhibitor. Pazopanib's mechanism of action involves the inhibition of several key receptors, most notably VEGFR-2, which plays a central role in angiogenesis—the formation of new blood vessels, a process critical for tumor growth and metastasis.[9][10]
The Role of 2,3-dimethyl-2H-indazol-6-amine in Pazopanib Synthesis
2,3-dimethyl-2H-indazol-6-amine is a crucial intermediate in the synthesis of Pazopanib. The synthesis involves the coupling of this indazole derivative with a pyrimidine moiety, followed by the introduction of a sulfonamide group. This modular synthesis allows for the efficient construction of the final drug molecule.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[11][12] Pazopanib and other indazole-based inhibitors act by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[9]
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by indazole-based drugs like Pazopanib:
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
The Indazole Scaffold: A Privileged Motif for Kinase Inhibition
The broader significance of the indazole scaffold extends beyond its application in Pazopanib. Numerous studies have highlighted the versatility of this motif in the design of inhibitors for a wide range of kinases. The ability of the indazole ring to act as a bioisosteric replacement for other hinge-binding motifs, such as purines, has been a key driver of its success.
The 2,3-dimethyl substitution pattern, in particular, can serve to orient the molecule within the ATP-binding pocket and can be modified to fine-tune selectivity and potency. The position of the amino group (or other substituents) on the benzene ring of the indazole is a critical determinant of the molecule's interaction with the kinase and its overall pharmacological profile. The exploration of different substitution patterns, such as that offered by this compound, is therefore a key strategy in the development of next-generation kinase inhibitors.
Conclusion and Future Perspectives
The 2,3-dimethyl-2H-indazole scaffold, particularly its amino-substituted derivatives, represents a highly valuable platform for the development of targeted cancer therapies. The extensive patent and scientific literature surrounding 2,3-dimethyl-2H-indazol-6-amine, driven by its role in the synthesis of Pazopanib, provides a robust foundation of knowledge for researchers in this field. The detailed synthetic protocols and mechanistic understanding of its application as a VEGFR-2 inhibitor offer a clear roadmap for leveraging this key intermediate.
In contrast, the patent landscape for this compound is largely uncharted territory. This presents a compelling opportunity for the discovery and development of novel kinase inhibitors with unique intellectual property. The proposed synthetic route, based on established indazole chemistry, provides a starting point for the synthesis and exploration of this promising, yet under-investigated, molecule.
Future research in this area should focus on:
-
Experimental validation of the synthesis of this compound: The development of an efficient and scalable synthesis is a prerequisite for its widespread use in drug discovery.
-
Exploration of the biological activity of 4-amino-indazole derivatives: Screening of a library of compounds derived from this scaffold against a panel of kinases could uncover novel and potent inhibitors.
-
Comparative studies of 4-amino and 6-amino indazole derivatives: A direct comparison of the pharmacological properties of these two isomers could provide valuable insights into the structure-activity relationships of indazole-based kinase inhibitors.
By building upon the solid foundation of knowledge established for the 6-amino isomer and embracing the opportunities presented by the 4-amino analogue, the scientific community can continue to unlock the full therapeutic potential of the 2,3-dimethyl-2H-indazole scaffold.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 6. CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof - Google Patents [patents.google.com]
- 7. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 2,3-Dimethyl-2H-indazol-4-amine: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2,3-Dimethyl-2H-indazol-4-amine, a valuable substituted indazole derivative for researchers in medicinal chemistry and drug development. This document offers a robust three-stage synthetic pathway, grounded in established chemical principles, and provides in-depth explanations for experimental choices to ensure both success and safety in the laboratory.
Introduction and Significance
The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound, in particular, serves as a crucial building block for the synthesis of complex molecular architectures, including potent kinase inhibitors and other therapeutic agents. Its strategic functionalization—an amine group at the 4-position and methyl groups at the N2 and C3 positions—offers multiple avenues for molecular diversification. This guide details a reliable synthetic route commencing from the commercially available 3-methyl-1H-indazole, proceeding through nitration, regioselective N-methylation, and subsequent nitro group reduction.
Overall Synthetic Strategy
The synthesis is logically structured in three distinct stages. The causality of this sequence is critical: the nitro group is installed first as it acts as a functional handle for the final amine. Regioselective methylation is then performed on the indazole core, followed by the final reduction of the nitro group, which is a robust and high-yielding transformation.
Caption: Overall three-step synthesis of this compound.
Materials and Equipment
Successful execution of this protocol requires the following reagents and equipment. All reagents should be of analytical grade or higher.
| Reagent/Material | CAS Number | Supplier (Example) | Notes |
| 3-Methyl-1H-indazole | 6946-45-8 | Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | Fisher Scientific | Highly corrosive |
| Concentrated Nitric Acid (70%) | 7697-37-2 | VWR | Strong oxidizer, highly corrosive |
| Dimethyl Carbonate (DMC) | 616-38-6 | Acros Organics | Methylating agent |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 280-57-9 | TCI America | Organic base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Anhydrous grade recommended |
| Tin(II) Chloride (anhydrous) | 7772-99-8 | Alfa Aesar | Reducing agent, moisture-sensitive |
| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | J.T. Baker | Corrosive |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For extraction and chromatography |
| Hexanes | 110-54-3 | VWR | For chromatography |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | EMD Millipore | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent |
| Deionized Water | 7732-18-5 | - | For workup procedures |
| Standard Glassware | - | - | Round-bottom flasks, condensers, etc. |
| Magnetic Stirrer/Hotplate | - | - | |
| Ice Bath | - | - | For temperature control |
| Rotary Evaporator | - | - | For solvent removal |
| Fume Hood | - | - | Essential for all steps |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | - | For reaction monitoring |
| Column Chromatography Setup | - | - | For purification |
| Personal Protective Equipment (PPE) | - | - | Lab coat, safety goggles, chemical-resistant gloves |
Safety Precautions: A Self-Validating System
Trustworthiness through Safety: This protocol involves highly corrosive, oxidizing, and toxic substances. Adherence to strict safety protocols is mandatory.
-
Hazardous Chemicals :
-
Concentrated Sulfuric and Nitric Acids : Extremely corrosive. Cause severe skin burns and eye damage.[1] Nitric acid is also a strong oxidizing agent. All handling must occur in a certified chemical fume hood. Wear a face shield, acid-resistant gloves, and a lab coat. The preparation of the nitrating mixture is highly exothermic and must be done slowly in an ice bath.
-
Tin(II) Chloride (SnCl₂) : Harmful if swallowed and causes severe skin burns and eye damage.[2][3][4] It is hygroscopic and should be handled under a dry atmosphere where possible.
-
Concentrated Hydrochloric Acid (HCl) : Causes severe skin burns, eye damage, and respiratory irritation.[5][6][7] Work in a well-ventilated fume hood is essential.
-
-
Personal Protective Equipment (PPE) : A lab coat, chemical-resistant nitrile gloves, and safety goggles are required at all times. For dispensing concentrated acids, a face shield is strongly recommended.
-
Waste Disposal : All chemical waste must be neutralized (where appropriate) and disposed of according to institutional and local environmental regulations.
Detailed Experimental Protocols
The following workflow provides a step-by-step guide for the synthesis.
Caption: Detailed experimental workflow for the three-stage synthesis.
Step 1: Synthesis of 3-Methyl-4-nitro-1H-indazole
-
Rationale: This step utilizes a classic electrophilic aromatic substitution (nitration) to install the nitro group onto the indazole ring. Using a mixed acid system (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic nature of the reaction and to influence regioselectivity. While a mixture of isomers (4-, 5-, 6-, and 7-nitro) is possible, careful temperature control can favor the 4-nitro product.[1] Purification is essential to isolate the desired isomer for the subsequent step.
-
Procedure:
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid. Perform this dissolution slowly in an ice-water bath to manage the heat generated.
-
Preparation of Nitrating Mixture : In a separate flask cooled in an ice-water bath, cautiously and slowly add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. Caution: Highly exothermic. Allow this mixture to cool completely before use.
-
Nitration : Slowly add the cold nitrating mixture dropwise to the stirred 3-methyl-1H-indazole solution using a dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.
-
Reaction Monitoring : After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes.
-
Quenching : Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. A solid precipitate of the crude nitro-indazole isomers will form.
-
Isolation and Neutralization : Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper. A final wash with a dilute sodium bicarbonate solution can be performed to ensure complete acid removal, followed by another wash with cold water.
-
Purification : Dry the crude solid. The desired 3-methyl-4-nitro-1H-indazole isomer must be isolated from other regioisomers via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Step 2: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole
-
Rationale: The N-alkylation of indazoles can occur at either the N1 or N2 position. To selectively synthesize the N2-methylated isomer, the reaction is performed under conditions that favor kinetic control. Using a milder base like DABCO with dimethyl carbonate as the methylating agent in a polar aprotic solvent like DMF has been shown to be effective for the N2-methylation of the analogous 3-methyl-6-nitro-1H-indazole.[2][3] This is because the N2 position is often more sterically accessible for the initial attack, leading to the kinetically favored product.
-
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the purified 3-methyl-4-nitro-1H-indazole (1.0 eq) and DABCO (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Methylating Agent : Stir the mixture at room temperature for 15 minutes. Then, slowly add dimethyl carbonate (1.2 eq) dropwise to the mixture.
-
Reaction : Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. A solid precipitate of the crude product may form.
-
Isolation : Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2,3-dimethyl-4-nitro-2H-indazole.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this transformation.[4] The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV). The acidic medium is crucial for the reaction mechanism.
-
Procedure:
-
Reaction Setup : Dissolve 2,3-dimethyl-4-nitro-2H-indazole (1.0 eq) in a suitable solvent like 2-methoxyethyl ether or ethanol in a round-bottom flask. Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Addition of Reducing Agent : Add anhydrous tin(II) chloride (SnCl₂) (2.5-3.0 eq) to the cooled solution.
-
Acid Addition : Add concentrated hydrochloric acid (a significant volume is typically required) dropwise, ensuring the internal temperature remains below 10°C.
-
Reaction : After the complete addition of HCl, remove the ice bath and allow the reaction to warm to room temperature. Stir for 45-60 minutes, monitoring the disappearance of the starting material by TLC.
-
Work-up and Isolation : Upon completion, cool the mixture again in an ice bath and carefully basify by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. Caution: Highly exothermic.
-
Extraction : Extract the resulting mixture three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to afford the final product.
-
Expected Results and Characterization
The following table summarizes the expected outcomes and key characterization data for the synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Typical Yield | Analytical Data (Expected) |
| 3-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow Solid | 40-60% | ¹H NMR, ¹³C NMR, and MS data consistent with the structure. |
| 2,3-Dimethyl-4-nitro-2H-indazole | C₉H₉N₃O₂ | 191.19 | Light Yellow Solid | 70-85% | ¹H NMR will show two distinct methyl singlets. MS data will confirm the mass.[8] |
| This compound | C₉H₁₁N₃ | 161.21 | Off-white to Gray Solid | 80-95% | Appearance of amine protons in ¹H NMR and disappearance of nitro group in IR spectrum. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 4-nitro isomer | - Incorrect reaction temperature.- Formation of multiple regioisomers. | - Strictly maintain the temperature below 10°C during nitrating agent addition.- Optimize the purification by column chromatography, potentially using a slow gradient and smaller fractions. |
| Step 2: Mixture of N1/N2 isomers | - Reaction conditions not favoring kinetic control. | - Ensure the use of a non-nucleophilic base like DABCO.- Avoid strong bases like NaH which favor the thermodynamic N1 product.- Use anhydrous solvents to prevent side reactions. |
| Step 3: Incomplete reduction | - Insufficient reducing agent or acid.- Deactivation of SnCl₂ by moisture. | - Increase the equivalents of SnCl₂ and HCl.- Use anhydrous SnCl₂ and ensure the reaction is run under an inert atmosphere.- Increase reaction time and monitor closely by TLC. |
| Final product is difficult to purify | - Residual tin salts from the reduction step. | - During the basic workup, stir vigorously for an extended period to ensure complete precipitation of tin hydroxides before filtration/extraction.- An additional wash of the organic layer with a saturated EDTA solution can help chelate and remove residual tin salts. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic routes for preparing 2,3-Dimethyl-2H-indazol-4-amine derivatives
Application Notes & Protocols
Topic: Synthetic Routes for Preparing 2,3-Dimethyl-2H-indazol-4-amine Derivatives For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the this compound Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and specific substitution pattern serve as a crucial pharmacophore in a variety of therapeutic agents. Notably, derivatives of the closely related 2H-indazole framework are central to the mechanism of action of targeted anti-cancer drugs like Pazopanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3][4] The strategic placement of the 4-amino group, combined with methylation at the N2 and C3 positions, provides a versatile platform for generating libraries of compounds with high specificity and biological activity.
This guide, designed for medicinal chemists and process development scientists, provides a detailed exploration of robust synthetic strategies to access this valuable molecular architecture. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering insights into reaction mechanisms, optimization parameters, and the rationale behind methodological choices. The protocols described herein are grounded in established, peer-reviewed literature to ensure reliability and reproducibility.
Strategic Overview: Pathways to the Core Structure
The synthesis of this compound derivatives can be broadly categorized into two primary strategies:
-
Late-Stage Functionalization of a Pre-formed Indazole Ring: This approach begins with a commercially available or readily synthesized indazole precursor, which is then subjected to sequential methylation and amination reactions. This strategy is often favored for its modularity and the commercial availability of starting materials.
-
De Novo Construction of the Indazole Heterocycle: This strategy involves building the indazole ring system from simpler acyclic or monocyclic aromatic precursors. These methods offer greater flexibility in introducing diverse substitution patterns on the benzene ring portion of the scaffold.
The following diagram provides a high-level overview of these divergent synthetic philosophies.
Caption: High-level overview of the primary synthetic approaches.
Strategy A: Synthesis via Late-Stage Functionalization
This strategy leverages the known chemistry of the indazole ring system, focusing on the controlled introduction of substituents onto a pre-existing scaffold. A common and effective pathway starts from 3-methyl-4-nitro-1H-indazole. The critical steps are the regioselective methylation at the N2 position, followed by the reduction of the nitro group to the target amine.
Causality and Mechanistic Insights
The key challenge in this route is controlling the site of methylation. The 1H-indazole tautomer can be alkylated at either the N1 or N2 position. Achieving high selectivity for the desired N2-isomer is paramount. Reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role. Generally, methylation under basic conditions that favor the formation of the indazolyl anion, followed by reaction with a methylating agent, can provide mixtures. However, specific protocols have been developed to enhance N2 selectivity. For instance, some methods find that polar aprotic solvents can favor N2 alkylation.
The subsequent reduction of the nitro group is a standard and high-yielding transformation. A variety of reagents can be employed, with tin(II) chloride in an acidic medium or catalytic hydrogenation being the most common and efficient methods.[5]
Detailed Experimental Protocol: Two-Step Synthesis from 3-Methyl-4-nitro-1H-indazole
This protocol is adapted from established procedures for the synthesis of related substituted indazole amines.[1][6]
Step 1: Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole
-
Reagents & Setup:
-
3-Methyl-4-nitro-1H-indazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Dimethyl Sulfate ((CH₃)₂SO₄, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask equipped with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
To a solution of 3-methyl-4-nitro-1H-indazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add dimethyl sulfate dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired 2,3-dimethyl-4-nitro-2H-indazole isomer.
-
Step 2: Synthesis of this compound
-
Reagents & Setup:
-
2,3-Dimethyl-4-nitro-2H-indazole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Reaction flask with magnetic stirrer.
-
-
Procedure:
-
Suspend 2,3-dimethyl-4-nitro-2H-indazole in ethanol or ethyl acetate.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add tin(II) chloride dihydrate in one portion.[5]
-
Slowly add concentrated HCl dropwise, maintaining the temperature below 10 °C.[1][5]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture back to 0 °C and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~8-9.[6]
-
Extract the product into ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product, this compound, can be purified by column chromatography or recrystallization if necessary.
-
Strategy B: De Novo Construction of the Indazole Ring
Building the indazole ring from the ground up provides significant flexibility, especially when specific substitution patterns are required on the phenyl ring that are not available from commercial indazole precursors. A highly effective modern method is the copper-catalyzed one-pot, three-component synthesis.[7][8]
Causality and Mechanistic Insights
This powerful reaction brings together a 2-bromobenzaldehyde derivative, a primary amine, and sodium azide to construct the 2H-indazole ring in a single operation.[8] The copper catalyst is essential, facilitating both the initial C-N bond formation (between the aryl bromide and the amine) and the subsequent intramolecular N-N bond formation that closes the ring.[7] The reaction proceeds through a cascade of events, likely involving the formation of an imine, followed by copper-catalyzed coupling with azide and subsequent cyclization. The choice of a 2-bromoacetophenone derivative instead of a benzaldehyde would directly install the C3-methyl group.
The workflow for this one-pot synthesis is illustrated below.
Caption: Experimental workflow for the copper-catalyzed synthesis.
Detailed Experimental Protocol: One-Pot Synthesis and Subsequent Reduction
This protocol is based on the highly cited method developed by Kumar et al. for the synthesis of 2H-indazoles, adapted for the specific target molecule.[8]
Step 1: One-Pot Synthesis of 2,3-Dimethyl-4-nitro-2H-indazole
-
Reagents & Setup:
-
2-Bromo-3-nitroacetophenone (1.0 eq)
-
Methylamine (as a solution in THF or EtOH, 1.2 eq)
-
Sodium Azide (NaN₃, 2.0 eq)
-
Copper(I) Iodide (CuI, 0.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 eq) or a suitable ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube or sealed reaction vial.
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add CuI, 2-bromo-3-nitroacetophenone, and sodium azide.
-
Add anhydrous DMSO, followed by the ligand (TMEDA).
-
Finally, add the methylamine solution.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 12 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,3-dimethyl-4-nitro-2H-indazole.
-
Step 2: Reduction to this compound
-
This step is identical to Step 2 in Strategy A. The isolated nitro-intermediate from the one-pot reaction is reduced using SnCl₂·2H₂O and HCl as described previously.
Data Summary and Method Comparison
The choice between these synthetic strategies depends on factors such as starting material availability, desired scale, and tolerance for multi-step versus one-pot procedures.
| Feature | Strategy A: Late-Stage Functionalization | Strategy B: De Novo Construction |
| Starting Material | Substituted 1H-Indazole (e.g., 3-methyl-4-nitro-1H-indazole) | Substituted Aryl Halide (e.g., 2-bromo-3-nitroacetophenone) |
| Key Advantage | Modularity; potentially fewer steps if starting material is available. | High flexibility for aryl substitution; one-pot efficiency for core formation. |
| Key Challenge | Controlling N1 vs. N2 regioselectivity during methylation. | Requires optimization of copper-catalyzed reaction conditions. |
| Typical Overall Yield | Moderate to Good | Moderate to Good |
| Scalability | Generally good, with purification being the main consideration. | Good, though removal of DMSO at scale can be challenging. |
| References | [1][5][6] | [7][8] |
Conclusion and Future Perspectives
Both the late-stage functionalization and the de novo construction routes offer reliable and reproducible pathways to the this compound scaffold. Strategy A is often more direct if a suitable indazole precursor is accessible, while Strategy B provides unparalleled flexibility for analogue synthesis by allowing variation in all three components of the one-pot reaction. As the demand for complex heterocyclic cores in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods—such as those employing photoredox or electrochemical catalysis—will undoubtedly become a focus of future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Synthetic Protocol for Pazopanib Utilizing 2,3-Dimethyl-2H-indazol-6-amine as the Core Building Block
Abstract and Core Objective
This application note provides a detailed, technically-grounded guide for the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The central focus of this protocol is the strategic application of 2,3-Dimethyl-2H-indazol-6-amine as the key structural precursor. It is critical to note that while the topic of interest specified the 4-amino isomer, extensive literature and established manufacturing routes exclusively validate the use of the 6-amino isomer for this synthesis.[2][3] This guide is designed for researchers, medicinal chemists, and process development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical process parameters that ensure a successful and reproducible synthesis.
Introduction to Pazopanib and the Strategic Importance of the Indazole Core
Pazopanib (marketed as Votrient®) functions by inhibiting several tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[4] This inhibition blocks tumor angiogenesis and growth.[4][5] The molecular architecture of Pazopanib is a convergent assembly of three primary fragments: a sulfonamide head, a pyrimidine linker, and an indazole tail.
The 2,3-dimethyl-2H-indazole moiety is of paramount importance; its structure mimics the adenine component of ATP, enabling it to form crucial hydrogen bonds within the kinase binding pocket of the target receptors.[4] This competitive inhibition is central to the drug's mechanism of action. The selection of the correct starting material is therefore the foundational step for the entire synthetic campaign. The established and most efficient route proceeds through the strategic coupling of the three key building blocks as outlined below.
References
- 1. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. rroij.com [rroij.com]
- 3. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of 2,3-Dimethyl-2H-indazol-4-amine
Introduction
2,3-Dimethyl-2H-indazol-4-amine is a heterocyclic aromatic amine, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development. As an isomer of other functionally important indazole amines, its precise characterization and quantification are critical for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs) and their intermediates. The presence of positional isomers can significantly impact the pharmacological and toxicological profile of a drug substance. Therefore, robust and reliable analytical methods are essential for its unambiguous identification and accurate measurement.
This application note provides a comprehensive guide to the analytical methods for the characterization and quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards, such as the ICH guidelines, to ensure data integrity and reliability.[1][2][3]
Part 1: Structural Characterization
The unequivocal identification of this compound and the elucidation of its structure are foundational steps in its analysis. A combination of spectroscopic techniques is recommended for a comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of the indazole ring.
Rationale: The chemical shifts and coupling constants of the protons on the aromatic ring will be unique to the 4-amino substitution pattern, allowing for clear differentiation from other isomers (e.g., the 6-amino isomer). The presence of two distinct methyl signals will confirm the dimethyl substitution. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity and providing insights into its structure.[5]
Rationale: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula C₉H₁₁N₃. The fragmentation pattern observed in MS/MS experiments can help to distinguish it from its isomers.
Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Data Acquisition:
-
Acquire full-scan mass spectra to determine the molecular ion peak.
-
Perform HRMS analysis to confirm the elemental composition.
-
Conduct tandem MS (MS/MS) experiments to obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Compare the observed molecular weight and fragmentation pattern with the expected values for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and accessible technique for providing preliminary information about the electronic structure of the molecule and for determining an optimal wavelength for HPLC analysis.
Rationale: The conjugated system of the indazole ring will give rise to characteristic UV absorption maxima. While not sufficient for unambiguous identification on its own, the UV spectrum serves as a useful fingerprint and is crucial for developing a quantitative HPLC method.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Scan the sample across a wavelength range of 200-400 nm using a spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which can be used for detection in HPLC.
Part 2: Quantification by Chromatography
Chromatographic techniques are the cornerstone for the quantitative analysis of pharmaceutical compounds, offering the necessary selectivity to separate the analyte of interest from impurities and isomers.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar compounds like aromatic amines and is highly recommended for the quantification of this compound.[6][7][8]
Rationale for Method Design:
-
Stationary Phase: A C18 column is a good starting point as it provides excellent retention and separation for a wide range of aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. The buffer helps to control the ionization state of the amine, leading to better peak shape and reproducibility. A slightly acidic pH (e.g., using a phosphate or acetate buffer) is often beneficial for the analysis of amines.
-
Detection: UV detection at one of the absorption maxima determined by UV-Vis spectroscopy is a simple and robust choice.
Detailed HPLC Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 min | To ensure elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detector | UV at λmax (e.g., 254 nm) | For sensitive detection of the analyte. |
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Gas Chromatography (GC)
GC can be an alternative method, particularly for assessing volatile impurities. However, due to the polarity and potential for thermal degradation of aromatic amines, derivatization may be necessary to improve peak shape and thermal stability.[9][10][11]
Rationale for Method Design:
-
Derivatization: Acylation (e.g., with heptafluorobutyric anhydride) can improve the volatility and chromatographic behavior of the amine.[10]
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of derivatized amines.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for quantitative analysis, while a Mass Spectrometer (MS) offers higher selectivity and structural information.
Detailed GC Protocol (with Derivatization):
| Parameter | Recommended Condition | Rationale |
| Derivatization | Reaction with Heptafluorobutyric Anhydride (HFBA) | Increases volatility and thermal stability. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, mid-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas, standard for GC. |
| Inlet Temp. | 250 °C | To ensure complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | To achieve good separation of the analyte from other components. |
| Detector | FID at 300 °C or MS | FID for general quantification, MS for selective quantification and confirmation. |
Part 3: Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to regulatory guidelines, such as ICH Q2(R2).[1][3][12] The following parameters should be assessed for the quantitative HPLC method.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | Peak purity analysis, no interference at the analyte's retention time from placebo, impurities, or degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To assess the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different concentration levels. |
| Precision | - Repeatability (intra-day)- Intermediate Precision (inter-day, inter-analyst) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Typically determined at a signal-to-noise ratio of 3:1. |
| Quantification Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; RSD should meet precision requirements. |
| Robustness | To evaluate the method's performance under small, deliberate variations in parameters. | No significant impact on results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied. |
Workflow for HPLC Method Validation
Caption: Key stages of the analytical method validation process.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization and quantification of this compound. The combination of spectroscopic techniques (NMR, MS, UV-Vis) ensures unambiguous structural confirmation, while the validated RP-HPLC method offers a reliable and accurate approach for quantification. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, defensible data, which is paramount in the fields of pharmaceutical research and development.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. series.publisso.de [series.publisso.de]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Throughput Analysis of 2,3-Dimethyl-2H-indazol-4-amine using HPLC and LC-MS/MS
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 2,3-Dimethyl-2H-indazol-4-amine. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The developed methods are tailored for researchers, scientists, and drug development professionals, offering high sensitivity, selectivity, and throughput. The protocols herein are designed to be self-validating, with a detailed explanation of the scientific rationale behind each step, ensuring compliance with international regulatory standards.
Introduction
This compound (CAS: 1782433-66-2) is a critical building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic molecules. Its purity and concentration must be meticulously controlled throughout the drug development process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates the availability of reliable and sensitive analytical methods for its quantification in various matrices. This guide provides detailed, field-proven protocols for both HPLC-UV and LC-MS/MS analysis, enabling precise and accurate measurements of this compound.
The structural characteristics of this compound, particularly the presence of an aromatic indazole core and a primary amine group, dictate the analytical strategy. The predicted pKa of approximately 4.20 for the amine group is a key consideration for chromatographic separation, influencing the mobile phase pH to ensure optimal peak shape and retention.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | --INVALID-LINK-- |
| Molecular Weight | 161.20 g/mol | --INVALID-LINK-- |
| CAS Number | 1782433-66-2 | --INVALID-LINK--[1] |
| Predicted pKa | 4.20 ± 0.30 | --INVALID-LINK-- |
| Predicted Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Based on similar compounds[2][3][4] |
HPLC-UV Method for Quantification
This section details a robust HPLC-UV method for the routine quantification of this compound. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's mechanics.
Rationale for Method Development
The primary objective is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or matrix components. A reversed-phase C18 column is selected due to its versatility and proven efficacy in separating aromatic compounds.[5]
Given the basic nature of the analyte (pKa ≈ 4.20), the mobile phase pH is critical. To ensure the analyte is in its protonated form and to avoid peak tailing, a mobile phase with a pH of around 3 is optimal. This is achieved using a formic acid buffer. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring lower detection limits, such as impurity profiling or pharmacokinetic studies, an LC-MS/MS method is indispensable. This method offers superior selectivity and sensitivity compared to HPLC-UV.
Rationale for Method Development
The LC conditions are adapted from the HPLC method to ensure compatibility with the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is selected as the amine group is readily protonated. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity.[6] Precursor and product ions are selected based on the fragmentation pattern of this compound.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system
-
Tandem quadrupole mass spectrometer with an ESI source
Materials:
-
Same as HPLC-UV method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | 162.1 m/z ([M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion and fragmentation studies |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Standard and Sample Preparation: Similar to the HPLC-UV method, but with a lower concentration range for working standards (e.g., 0.1 ng/mL to 100 ng/mL) prepared in the initial mobile phase composition.
Method Validation Protocol
All analytical methods must be validated to ensure they are fit for their intended purpose.[7] The validation protocols described below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Analyze blank samples (matrix without analyte) and spiked samples. The absence of interfering peaks at the retention time of this compound in the blank demonstrates specificity. For LC-MS/MS, the specificity is further enhanced by monitoring specific MRM transitions.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare at least five concentrations of the reference standard across the desired range. Perform triplicate injections for each concentration. Plot the peak area versus concentration and determine the linearity using the coefficient of determination (r²), which should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Analyze samples with known concentrations of the analyte (e.g., spiked matrix) at three concentration levels (low, medium, and high) in triplicate. The accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits. This should be demonstrated during method development.[10]
Workflow and Data Presentation
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted in the following diagram.
Caption: Analytical workflow for this compound analysis.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide reliable, sensitive, and robust tools for the quantitative analysis of this compound. By following the outlined protocols and validation procedures, researchers and drug development professionals can ensure the quality and consistency of their analytical data, supporting the advancement of pharmaceutical research and development. The provided rationale for each methodological choice is intended to empower analysts to adapt and troubleshoot these methods as needed for their specific applications.
References
- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine CAS#: 444731-74-2 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine | 444731-74-2 [amp.chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. propharmagroup.com [propharmagroup.com]
Application Notes & Protocols: The Utility of the 2,3-Dimethyl-2H-indazol-amine Scaffold in Medicinal Chemistry
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the 2,3-dimethyl-2H-indazol-amine scaffold, a key building block in modern medicinal chemistry. While the specific query highlighted 2,3-Dimethyl-2H-indazol-4-amine, the vast majority of published research and high-value applications center on its isomer, 2,3-Dimethyl-2H-indazol-6-amine . This is primarily due to its role as a crucial intermediate in the synthesis of Pazopanib, a clinically approved anti-cancer agent.[1] Therefore, this guide will focus on the well-documented applications of the 6-amino isomer as a representative example of the scaffold's utility, with the understanding that the principles and protocols can be adapted for other isomers.
The indazole core is recognized as a "privileged scaffold" in drug discovery, owing to its ability to form key interactions with a variety of biological targets and its synthetic tractability.[2][3] Derivatives of indazole are integral to numerous compounds in clinical trials and are present in marketed drugs for oncology, inflammation, and pain management.[4]
Part 1: Core Application as a Kinase Inhibitor Scaffold
The primary application of the 2,3-dimethyl-2H-indazol-amine scaffold is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole ring system is an excellent bioisostere for other hinge-binding motifs (like purines) and can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[2]
Case Study: Pazopanib (Votrient®)
The most prominent example of this scaffold's application is in the synthesis of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][5] The 2,3-dimethyl-2H-indazol-6-yl moiety in Pazopanib is essential for its potent inhibitory activity. It serves as a key anchoring point within the ATP-binding site of these kinases.[1]
The general structure involves the coupling of the indazole amine with a substituted pyrimidine ring, which is a common strategy in kinase inhibitor design.[6][7] The 2,3-dimethyl substitution on the indazole ring helps to control the regioselectivity of further reactions and can influence the compound's pharmacokinetic properties.
Mechanism of Action in Angiogenesis Inhibition
Pazopanib's therapeutic effect in cancers such as renal cell carcinoma stems from its ability to inhibit angiogenesis—the formation of new blood vessels that tumors need to grow. By blocking VEGFR, Pazopanib disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream signaling pathways.
Part 2: Synthesis and Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of compounds based on the 2,3-dimethyl-2H-indazol-amine scaffold.
Protocol 1: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine
This protocol describes the reduction of the corresponding nitro-indazole to the amine, a common and crucial step.[8] The causality for this choice lies in the commercial availability of the nitro-precursor and the high efficiency of tin(II) chloride reduction for aromatic nitro groups.
Workflow Diagram:
Caption: Workflow for the reduction of a nitro-indazole to the corresponding amine hydrochloride.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether (approx. 9 mL per gram of starting material) with gentle heating.[8]
-
Cooling: Cool the resulting solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add tin(II) chloride (SnCl2, approx. 2.8-3.0 eq) to the cooled solution.[8] The nitrogen atmosphere is critical to prevent oxidation of the Sn(II).
-
Acidification: Add concentrated hydrochloric acid (approx. 6.5 mL per gram of starting material) dropwise, ensuring the internal temperature does not exceed 5°C.[8] This exothermic reaction generates the active reducing species and requires careful temperature control to prevent side reactions.
-
Reaction: Once the HCl addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 45-60 minutes. Monitor reaction completion by TLC or LC-MS.
-
Isolation: Add diethyl ether (approx. 30 mL per gram of starting material) to the reaction mixture to precipitate the product.
-
Filtration: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt.[8] The product is isolated as the HCl salt, which is often more stable and crystalline than the free base.
Protocol 2: Coupling with 2,4-Dichloropyrimidine (Pazopanib Precursor Synthesis)
This protocol outlines a representative nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis.[9] The amine acts as a nucleophile, displacing a chlorine atom on the electron-deficient pyrimidine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,3-Dimethyl-2H-indazol-6-amine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add 2,4-dichloropyrimidine (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C, solvent-dependent) and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture can be poured into water to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[9][10]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory potential of newly synthesized indazole derivatives against a target kinase. The principle is to measure the amount of ATP remaining after a kinase reaction; potent inhibitors will result in less ATP consumption.
Workflow Diagram:
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO.
-
Reaction Plate Setup: In a 384-well plate, dispense a small volume (e.g., 50 nL) of the diluted compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase/Substrate Addition: Add the target kinase and its specific peptide substrate in an appropriate kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure ATP consumption by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin; the light output is directly proportional to the amount of ATP remaining.
-
Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Quantitative Data and Safety
Biological Activity of Indazole-Based Kinase Inhibitors
The indazole scaffold has been successfully employed to generate potent inhibitors against a range of kinases. The following table summarizes representative data from the literature.
| Compound Class/Example | Target Kinase(s) | Reported IC50 | Reference |
| Pazopanib | VEGFR-2, c-Kit, PDGFR-β | 10 nM, 74 nM, 84 nM | [1] |
| Diaryl thiourea indazoles | VEGFR-2, Tie2, EphB4 | 3.45 nM, 2.13 nM, 4.71 nM | [2] |
| Quinazoline Indazole Deriv. | CDK1, CDK2, CDK9 | 2 nM, 1 nM, 1 nM | [11] |
| 1H-Indazol-3-amine Deriv. | FGFR1 | 3.8 µM (initial hit) | [2] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2,3-dimethyl-2H-indazol-amine and its derivatives.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10][12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[12]
-
Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation.[13][14] In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[12]
References
- 1. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Online | N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine Manufacturer and Suppliers [scimplify.com]
- 8. benchchem.com [benchchem.com]
- 9. How to prepare N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine?_Chemicalbook [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Designing and screening a library of 2,3-Dimethyl-2H-indazol-4-amine analogs
Application Note & Protocols
Topic: Designing and Screening a Focused Library of 2,3-Dimethyl-2H-indazol-4-amine Analogs for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract
The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly in oncology. This document provides a comprehensive guide for the design, synthesis, and screening of a novel library based on the this compound scaffold. We outline a strategic workflow, from initial in silico evaluation and library design to parallel synthesis and a multi-tiered screening cascade for the identification of potent and selective kinase inhibitors. The protocols provided herein are designed to be robust and adaptable, offering both the conceptual framework and practical steps necessary for initiating a successful hit-finding campaign.
Introduction: The Rationale for a Novel Indazole Library
Indazole derivatives have demonstrated remarkable versatility as pharmacophores, capable of engaging a wide array of biological targets. Their success is exemplified by their presence in approved drugs such as Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The core structure of indazole mimics the purine hinge-binding motif, making it particularly effective for targeting the ATP-binding pocket of kinases.
While many indazole-based scaffolds have been extensively explored, the this compound core represents a relatively uncharted chemical space. The strategic placement of methyl groups at the N2 and C3 positions serves a dual purpose:
-
Vectorial Control: The N2-methylation blocks the common N1/N2 tautomerism, locking the molecule into a single, predictable conformation. This reduces conformational ambiguity, which is highly advantageous for rational drug design and understanding Structure-Activity Relationships (SAR).
-
Steric Influence: The C3-methyl group provides a steric handle that can be exploited to achieve selectivity against closely related kinases, potentially by probing deeper into hydrophobic sub-pockets of the ATP-binding site.
This application note details a systematic approach to leverage this novel scaffold for the discovery of new kinase inhibitors.
Part I: Library Design and Strategy
A successful library design balances chemical diversity with synthetic feasibility, aiming to maximize the exploration of relevant chemical space around the core scaffold. Our strategy is based on a focused diversification approach targeting the primary amine at the C4 position.
Core Scaffold and Diversification Points
The primary amino group at the C4 position is an ideal handle for diversification via amide bond formation. This reaction is robust, high-yielding, and compatible with a vast array of commercially available carboxylic acids, allowing for the systematic exploration of various physicochemical properties.
Caption: Diversification of the core scaffold via amide coupling.
Building Block Selection: A "Rule of Five" Guided Approach
To maintain drug-like properties within the library, the selection of carboxylic acids for coupling should be guided by established principles such as Lipinski's "Rule of Five". This helps to ensure that the resulting analogs have a higher probability of possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Recommended Filters for Building Block Selection
| Parameter | Recommended Value | Rationale |
| Molecular Weight (MW) | < 300 g/mol | To keep the final analog MW below the 500 g/mol threshold. |
| cLogP | -1 to 3 | To ensure a balance between solubility and permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 2 | To control polarity and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 4 | To control polarity and prevent excessive binding to off-targets. |
| Rotatable Bonds | < 5 | To limit conformational flexibility, which can improve binding affinity. |
| Undesirable Functionalities | Exclude | Avoid reactive groups like aldehydes, Michael acceptors, or nitroaromatics. |
By applying these filters to commercial building block databases, a curated set of several hundred to a few thousand diverse carboxylic acids can be selected for library synthesis.
Part II: Synthesis and Purification Workflow
A robust and scalable synthetic route is essential for the timely production of the compound library. The following section details the synthesis of the core scaffold and a general protocol for parallel amide coupling.
Proposed Synthesis of this compound Core
The synthesis of the core scaffold can be achieved through a multi-step sequence starting from commercially available materials.
Caption: Proposed synthetic workflow for the core scaffold.
-
Step 1: Methylation: N-methylation of 3-methyl-4-nitro-1H-indazole typically yields a mixture of N1 and N2 isomers. These isomers are often separable by column chromatography.
-
Step 2: Isomer Separation: The desired N2-methylated isomer (2,3-dimethyl-4-nitro-2H-indazole) is isolated. The unambiguous identification of the correct isomer is critical and should be confirmed by 2D NMR techniques such as HMBC and NOESY.
-
Step 3: Reduction: The nitro group is reduced to the primary amine using standard conditions, such as catalytic hydrogenation, to yield the final core scaffold.
Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format, enabling the efficient synthesis of the library.
Reagents and Equipment:
-
This compound (stock solution in DMF or DMSO)
-
Selected library of carboxylic acids (pre-weighed or as stock solutions)
-
Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction blocks
-
Automated liquid handler (recommended) or multichannel pipette
-
Centrifugal evaporator
-
HPLC-MS system for purification and analysis
Procedure:
-
Dispensing Carboxylic Acids: To each well of the 96-well plate, add 1.2 equivalents of a unique carboxylic acid.
-
Dispensing Core Scaffold: Add 1.0 equivalent of the this compound stock solution to each well.
-
Dispensing Reagents: Add 1.2 equivalents of HATU followed by 3.0 equivalents of DIPEA to each well.
-
Reaction: Seal the plate and allow it to shake at room temperature for 12-18 hours.
-
Work-up (Optional): Depending on the desired purity, a liquid-liquid extraction can be performed in the plate format.
-
Solvent Removal: Remove the solvent using a centrifugal evaporator.
-
Purification: Re-dissolve the crude material in a suitable solvent (e.g., DMSO/Methanol) and purify using mass-directed preparative HPLC.
-
Quality Control: Analyze the purified compounds by LC-MS to confirm identity (by mass) and purity (typically >95%).
Part III: The Screening Cascade
A tiered screening approach is employed to efficiently identify promising hits while minimizing resource expenditure. The cascade progresses from a broad primary screen to more specific secondary and cellular assays.
Caption: A multi-tiered screening cascade for hit identification.
Protocol: Primary High-Throughput Screen (HTS)
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.
Target Selection: A relevant kinase target should be chosen. For this example, we will use a hypothetical tyrosine kinase, TK-X.
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (at 10 mM in DMSO) into a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Kinase Reaction: Add 2.5 µL of a solution containing TK-X enzyme and the specific substrate in kinase reaction buffer.
-
ATP Addition: Add 2.5 µL of an ATP solution (at a concentration equal to the Km for the enzyme) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Protocol: Secondary Assay - IC50 Determination
For compounds showing significant inhibition (>50%) in the primary screen, a dose-response curve is generated to determine their potency (IC50 value).
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 50 µM.
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described above, using the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol: Cellular Target Engagement - CETSA®
The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Procedure:
-
Cell Treatment: Treat intact cancer cells (e.g., a cell line known to be dependent on TK-X) with the hit compound (at various concentrations) or a vehicle control for 1-2 hours.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein by centrifugation.
-
Detection: Analyze the amount of soluble TK-X remaining in the supernatant at each temperature using a method like Western blotting or ELISA.
-
Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, confirming target engagement.
Conclusion and Iterative Design
The workflow described provides a comprehensive framework for the discovery of novel kinase inhibitors based on the this compound scaffold. Data from the screening cascade will be used to build a robust Structure-Activity Relationship (SAR) model. This model will, in turn, guide the design of a second-generation library, focusing on optimizing potency, selectivity, and cellular activity. This iterative cycle of design, synthesis, and testing is fundamental to the process of transforming a preliminary hit into a viable lead candidate for further drug development.
In vitro and in vivo experimental protocols using 2,3-Dimethyl-2H-indazol-4-amine
Application Notes & Experimental Protocols: 2,3-Dimethyl-2H-indazol-4-amine
Document ID: AN-IDZ4A-IVIV-2601
Abstract: This document provides a comprehensive, hypothesis-driven guide for the initial characterization and evaluation of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved kinase inhibitors.[1][2][3] While specific biological data for the 4-amino isomer, this compound, is not extensively documented in peer-reviewed literature, its structural similarity to key intermediates of multi-kinase inhibitors like Pazopanib suggests a strong rationale for investigating its potential as an anti-proliferative and kinase-modulating agent.[4][5] This guide presents a logical, tiered workflow—from fundamental physicochemical characterization and in vitro screening to mechanistic studies and preliminary in vivo evaluation—designed for researchers in oncology and drug development.
Part 1: Compound Characterization & Preparation
Before initiating biological assays, it is imperative to establish the fundamental properties and handling procedures for this compound.
Physicochemical Properties
A summary of the known properties of the compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1782433-66-2 | [6] |
| Molecular Formula | C₉H₁₁N₃ | [7] |
| Molecular Weight | 161.20 g/mol | [7] |
Solubility Assessment and Stock Solution Preparation
The solubility of a compound is critical for its biological activity and the reliability of experimental results. An initial solubility screen is the first step.
Protocol: Solubility Screening
-
Solvent Selection: Test solubility in a panel of common laboratory solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Weigh 1-5 mg of this compound into separate microfuge tubes.
-
Add the selected solvent in small, precise increments (e.g., 10 µL).
-
Vortex thoroughly between additions until the compound is fully dissolved or a solubility limit is reached.
-
Visually inspect for particulates against a dark background.
-
-
Rationale: DMSO is typically the solvent of choice for creating high-concentration stock solutions of organic molecules for in vitro screening due to its high solvating power. However, the final concentration of DMSO in cell culture media should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Protocol: Master Stock Solution Preparation
-
Based on the solubility screen, prepare a high-concentration master stock, for example, 10 mM in 100% DMSO.
-
Accurately weigh the required amount of this compound.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Ensure complete dissolution using a vortex mixer or sonicator.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the master stock into small-volume, light-protected tubes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
Part 2: In Vitro Biological Evaluation Workflow
The following section details a logical progression of in vitro experiments, starting with broad screening for biological activity and moving toward more specific, mechanism-of-action studies.
Caption: Proposed workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability & Cytotoxicity Screening (MTT Assay)
This initial assay determines if the compound has a measurable effect on the metabolic activity and proliferation of cancer cells. The MTT assay is a robust, colorimetric method suitable for this purpose.[8]
1. Materials:
-
Selected cancer cell lines (see table below).
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).[9]
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11]
-
Sterile 96-well cell culture plates.
2. Recommended Cell Lines: Based on the targets of related indazole-based drugs, the following cell lines provide a relevant starting point.
| Cell Line | Cancer Type | Rationale / Key Mutations | Doubling Time (Approx.) |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation (G12S) | 24 hours[9] |
| NCI-H460 | Large Cell Lung Cancer | KRAS mutation (Q61H) | 20 hours[9] |
| HUVEC | Non-cancerous control | Human Umbilical Vein Endothelial Cells | 3-5 days |
| MCF-7 | Breast Cancer | Estrogen receptor-positive | 38 hours |
3. Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium from the 10 mM DMSO stock. A common concentration range for initial screening is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be approximately two cell doubling times.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: In Vitro Kinase Inhibition Assay
If the compound shows significant anti-proliferative activity (e.g., IC₅₀ < 10 µM), a direct investigation of its effect on kinase activity is a logical next step. A radiometric filter binding assay or a TR-FRET-based assay are standard methods.[13][14]
1. Principle: These assays measure the transfer of a phosphate group (often from radiolabeled ATP, like [γ-³²P]ATP) from a kinase to a specific substrate peptide or protein.[15] An inhibitor will reduce the amount of phosphate transferred, which can be quantified.
2. Materials:
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Kit).
-
Specific substrate for each kinase.
-
Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffer like HEPES).
-
[γ-³²P]ATP or a fluorescent ATP analog for non-radioactive methods.
-
ATP solution.
-
Phosphocellulose filter paper or appropriate microplates for the chosen detection method.
3. Step-by-Step Procedure (Radiometric Example):
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and a solution of this compound at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add the purified kinase to each reaction tube and briefly pre-incubate at 30°C for 5-10 minutes.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be near the Kₘ of the kinase to accurately determine competitive inhibition.[13]
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The paper will bind the phosphorylated substrate but not the free ATP.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on each filter spot using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of kinase activity relative to the "no inhibitor" control.
-
Plot the % activity against the log of the inhibitor concentration to determine the IC₅₀ value for each kinase.
Protocol 3: Cellular Target Engagement via Western Blotting
This protocol validates if the compound inhibits the suspected kinase signaling pathway within a cellular environment. It involves treating cells with the compound and measuring the phosphorylation status of downstream effector proteins.[16]
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
1. Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[16]
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
2. Step-by-Step Procedure:
-
Cell Treatment & Lysis:
-
Plate cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC₅₀) for 1-2 hours.
-
Stimulate the pathway with a relevant growth factor (e.g., VEGF) for 10-15 minutes.
-
Immediately place plates on ice, aspirate medium, and wash with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT) or a loading control (e.g., β-actin).
Part 3: In Vivo Experimental Protocols
If in vitro data demonstrates potent activity and a clear mechanism, preliminary in vivo studies can be initiated to assess the compound's behavior and efficacy in a living organism.
Caption: General workflow for preliminary in vivo evaluation.
Protocol 4: Pilot Pharmacokinetic (PK) Study
A pilot PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is essential for designing an effective dosing regimen for efficacy studies.[18][19]
1. Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, half-life, bioavailability) after a single dose.
2. Animal Model: Healthy male BALB/c or CD-1 mice (6-8 weeks old).[20]
3. Formulation and Dosing:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80).
-
Administer a single dose via two routes in separate cohorts: intravenous (IV, e.g., 2 mg/kg) and oral gavage (PO, e.g., 10 mg/kg).
4. Step-by-Step Procedure:
-
Dose the animals as described above (n=3-4 mice per time point).
-
At specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
5. Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Protocol 5: Cell Line-Derived Xenograft (CDX) Efficacy Study
This study evaluates the ability of the compound to inhibit tumor growth in vivo.[21]
1. Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.[22]
2. Tumor Implantation:
-
Culture the selected cancer cells (in vitro hit, e.g., A549) to a sufficient number.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[21]
3. Study Execution:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (dosed with the formulation vehicle).
-
Group 2: Test compound (e.g., this compound at a dose informed by PK data).
-
Group 3 (Optional): Positive control (a standard-of-care agent).
-
-
Administer treatment daily (or as determined by PK data) via oral gavage or another appropriate route.
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint size.
4. Endpoint Analysis:
-
At the end of the study, humanely euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Calculate the Tumor Growth Inhibition (TGI) for the treated group relative to the vehicle control group.
-
Optionally, tumors can be processed for downstream analysis like histology or Western blotting to confirm target engagement in vivo.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijrpc.com [ijrpc.com]
- 20. biotechfarm.co.il [biotechfarm.co.il]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 2,3-Dimethyl-2H-indazol-4-amine for Biological Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 2,3-Dimethyl-2H-indazol-4-amine for various biological assays. Recognizing the critical role of formulation in achieving reliable and reproducible experimental outcomes, this guide moves beyond simple dissolution steps to explain the underlying principles of solvent selection, stock solution preparation, and the creation of assay-ready working solutions for both in vitro and in vivo studies. By grounding our protocols in the physicochemical properties of indazole derivatives and established formulation science, we aim to empower researchers to develop robust, self-validating experimental systems.
Introduction: The Formulation Imperative
This compound belongs to the indazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] The success of any biological investigation involving such small molecules is fundamentally dependent on the compound's presentation to the biological system. Improper formulation can lead to a host of issues including poor solubility, precipitation in assay media, and inaccurate concentration determination, ultimately resulting in misleading data and hindering drug discovery efforts.
This guide provides a systematic approach to formulating this compound, addressing the common challenges associated with poorly soluble compounds and offering strategies to enhance bioavailability and ensure consistent results.[4][5]
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective formulation strategy. While specific experimental data for this compound is not extensively published, we can infer key properties based on its chemical structure and related indazole derivatives.
Key Considerations:
-
Solubility: As a heterocyclic amine, this compound is expected to exhibit poor aqueous solubility. Its indazole core is largely hydrophobic. Therefore, organic solvents will be necessary for initial dissolution.
-
Stability: Indazole derivatives are generally stable at room temperature, but sensitivity to light and moisture should be considered for long-term storage.[6]
-
pKa: The amine group imparts a basic character, suggesting that the compound's solubility may be pH-dependent.
Protocol: Preparation of High-Concentration Stock Solutions
The cornerstone of accurate and reproducible dosing is the preparation of a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its broad solubilizing power for organic molecules.[7]
Materials
-
This compound (solid powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[8]
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Step-by-Step Protocol for a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.[9]
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 161.21 g/mol ), weigh out 1.61 mg.[10][11]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the 1 mL of 10 mM stock solution example, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.[12] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution in tightly sealed, amber vials at -20°C or -80°C for long-term storage.[12]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9]
Formulation for In Vitro Assays
The primary challenge in formulating for in vitro assays is to maintain the compound's solubility upon dilution from the DMSO stock into the aqueous assay medium. Direct dilution can cause the compound to precipitate, leading to inaccurate results.
General Considerations for Cell-Based Assays
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[13][14] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.
-
Serial Dilutions: It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium. This gradual reduction in concentration helps to prevent precipitation.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing in vitro assay solutions.
Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Mixing: Mix thoroughly by gentle vortexing or repeated pipetting.
-
Verification: Before adding to cells, visually inspect the working solution for any signs of precipitation.
Formulation for In Vivo Studies
Formulating this compound for in vivo administration presents a greater challenge due to the need for biocompatible vehicles that can maintain the compound in solution or as a stable suspension. The choice of vehicle will depend on the route of administration, the required dose, and toxicological considerations.
Common Excipients and Vehicle Systems
For poorly water-soluble compounds, several excipients can be employed to enhance solubility and bioavailability.[15][16]
| Excipient Class | Examples | Mechanism of Action | Suitability |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG) | Increase the polarity of the aqueous vehicle, enhancing solubility. | Oral, Parenteral |
| Surfactants | Polysorbate 80 (Tween® 80), Kolliphor® EL[17] | Form micelles that encapsulate the hydrophobic drug, increasing apparent solubility.[18] | Oral, Parenteral |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes where the drug molecule resides within the hydrophobic cavity of the cyclodextrin.[19][20][21][22][23] | Oral, Parenteral |
| Suspending Agents | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Increase viscosity to create a stable suspension of drug particles. | Oral |
Recommended Vehicle Formulations for Preclinical Studies
The following are starting point formulations that should be optimized for the specific dose and animal model.
Table 1: Example Vehicle Formulations for this compound
| Formulation | Composition | Route | Rationale |
| Aqueous Solution | 10% DMSO, 40% PEG300, 50% Saline | IV, IP | A common vehicle for soluble formulations. PEG300 acts as a co-solvent. |
| Surfactant-based | 5% Kolliphor® EL, 95% Saline | IV, IP, Oral | Kolliphor® EL is a non-ionic solubilizer effective for many hydrophobic compounds. |
| Oral Suspension | 0.5% (w/v) HPMC, 0.1% (v/v) Tween® 80 in Water | Oral Gavage | For higher doses where a true solution is not feasible. HPMC provides viscosity and Tween® 80 aids in wetting the drug particles. |
Protocol for Preparing an Oral Suspension (10 mg/kg dose)
This protocol assumes a dosing volume of 10 mL/kg.
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of HPMC and 0.1 mL of Tween® 80 in 100 mL of purified water. Stir until fully dissolved.
-
Compound Preparation: Weigh the required amount of this compound (e.g., 10 mg for a 1 kg animal).
-
Wetting: Create a paste by adding a small amount of the vehicle to the weighed compound and triturating with a mortar and pestle.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Homogenization: For improved stability and particle size distribution, sonicate or homogenize the suspension.
-
Administration: Administer the suspension immediately after preparation, ensuring it is well-mixed before drawing into the dosing syringe.
Safety and Handling
While a specific, detailed safety data sheet for this compound is not widely available, related indazole amines are classified as harmful if swallowed and may cause skin and eye irritation.[24][25][26] Therefore, standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of waste according to institutional and local regulations.
Conclusion and Best Practices
The successful use of this compound in biological assays is critically dependent on a well-designed formulation strategy. By understanding the compound's physicochemical properties and employing the appropriate solvents and excipients, researchers can ensure accurate, reproducible, and meaningful results.
Key Takeaways:
-
Stock Solutions: Always prepare high-concentration stock solutions in anhydrous DMSO and store them in aliquots at -20°C or -80°C.
-
In Vitro Dilutions: Perform serial dilutions in DMSO before the final dilution into aqueous media to prevent precipitation. Keep the final DMSO concentration below 0.5%.
-
In Vivo Formulations: For in vivo studies, a range of vehicles incorporating co-solvents, surfactants, or suspending agents may be necessary. The choice of vehicle should be tailored to the specific experimental requirements.
-
Controls are Critical: Always include a vehicle control in all experiments to account for any effects of the formulation components themselves.
By adhering to these principles and protocols, researchers can build a solid and reliable foundation for their investigations into the biological activity of this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. atcc.org [atcc.org]
- 8. ufcbio.com [ufcbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - [sigmaaldrich.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. lifetein.com [lifetein.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. ulprospector.com [ulprospector.com]
- 18. pharmtech.com [pharmtech.com]
- 19. australiansciencejournals.com [australiansciencejournals.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. tcichemicals.com [tcichemicals.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. fishersci.com [fishersci.com]
Application Notes and Protocols: Molecular Docking of 2,3-Dimethyl-2H-indazol-4-amine with Aurora A Kinase
Introduction: The Therapeutic Potential of Indazole Scaffolds and the Rationale for Targeting Aurora A Kinase
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. These include potent anti-inflammatory, antiarrhythmic, antifungal, antibacterial, and notably, antitumor properties.[1][2] The therapeutic versatility of indazole derivatives stems from their ability to be extensively functionalized, allowing for the fine-tuning of their interactions with various biological targets.[3] In the realm of oncology, indazole-containing molecules have emerged as significant inhibitors of protein kinases, a class of enzymes that are often dysregulated in cancer.[4][5] Several approved anticancer drugs, such as pazopanib and axitinib, feature an indazole core, underscoring the clinical relevance of this heterocyclic system.[5]
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis. This has established Aurora A kinase as a compelling target for the development of novel anticancer therapies.[6] The compound of interest, 2,3-Dimethyl-2H-indazol-4-amine, possesses the characteristic indazole scaffold that has shown promise in kinase inhibition. This application note provides a detailed protocol for performing a molecular docking study of this compound against human Aurora A kinase. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[7][8] This in silico approach is instrumental in structure-based drug design, enabling the elucidation of potential binding modes and the estimation of binding affinity, thereby guiding the optimization of lead compounds.[6][8]
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step workflow for the molecular docking of this compound with Aurora A kinase using the widely adopted software AutoDock Vina.[1] The causality behind each experimental choice is explained, ensuring not only technical accuracy but also a deeper understanding of the underlying principles.
Materials and Software
| Component | Specification | Source |
| Ligand Structure | This compound | PubChem CID: 135491763 or synthesized |
| Protein Structure | Human Aurora A Kinase (PDB ID: 3W18) | Protein Data Bank (RCSB PDB)[9] |
| Docking Software | AutoDock Vina | The Scripps Research Institute |
| Molecular Visualization | PyMOL | Schrödinger, LLC |
| Ligand Preparation | AutoDock Tools (MGLTools) | The Scripps Research Institute |
| Interaction Analysis | PDBsum | European Bioinformatics Institute (EBI)[3][10][11] |
Experimental Workflow Overview
The molecular docking workflow can be conceptualized as a multi-stage process, beginning with the preparation of the ligand and receptor, followed by the docking simulation itself, and culminating in the analysis of the results. Each step is critical for obtaining meaningful and reliable predictions of the protein-ligand interaction.
Caption: A high-level overview of the molecular docking workflow.
Detailed Protocol
Part 1: Ligand Preparation
The initial step involves preparing the 3D structure of the ligand, this compound. This process ensures that the ligand has the correct atom types, charges, and rotatable bonds defined for the docking simulation.
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Alternatively, if the structure is not available, it can be sketched using a molecule editor and saved in a 3D format.
-
-
Convert to PDBQT Format using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the ligand file.
-
ADT will automatically add hydrogens and compute Gasteiger charges. It is crucial to ensure that the protonation state of the amine group is appropriate for physiological pH.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid root and rotatable bonds of the ligand.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Part 2: Protein Preparation
Proper preparation of the target protein structure is paramount for a successful docking experiment. This involves removing non-essential molecules, adding hydrogens, and assigning charges. We will use the crystal structure of human Aurora A kinase in complex with a benzoimidazole-indazole inhibitor (PDB ID: 3W18) as our receptor.[9] This structure is chosen because it contains a ligand with a similar indazole scaffold, providing a validated binding pocket.
-
Download and Clean the Protein Structure:
-
Go to the RCSB PDB website and download the structure with PDB ID 3W18.[9]
-
Open the PDB file in a molecular viewer like PyMOL.
-
Remove water molecules, the co-crystallized ligand, and any other heteroatoms that are not part of the protein. This can be done using the command line in PyMOL:
-
Save the cleaned protein structure as a new PDB file, for example, 3W18_protein.pdb.
-
-
Prepare the Receptor in PDBQT Format using AutoDock Tools:
-
In ADT, go to File -> Read Molecule and open 3W18_protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein. ADT will prompt to save the prepared protein. Save it as receptor.pdbqt.
-
Part 3: Docking Simulation with AutoDock Vina
With the prepared ligand and receptor files, the next step is to perform the docking simulation using AutoDock Vina. This requires defining the search space (the "grid box") within the protein's binding site.
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where Vina will search for binding poses. It is essential to center this box on the known binding site of the receptor.
-
In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box.
-
To center the grid on the co-crystallized ligand's position from the original PDB file, you can load the original 3W18.pdb and use the ligand's coordinates to position the grid box.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A common size is 25 x 25 x 25 Å, but this should be tailored to the specific binding site.
-
Note down the coordinates for the center of the grid box and its dimensions.
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the coordinate values with those you determined in the previous step:
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing receptor.pdbqt, ligand.pdbqt, and conf.txt.
-
Execute the following command:[1]
-
Vina will perform the docking and save the predicted binding poses and their corresponding binding affinities in docked_poses.pdbqt and a log file.
-
Data Analysis and Interpretation
Binding Affinity and Pose Selection
AutoDock Vina provides the binding affinity in kcal/mol for each predicted pose. A more negative value indicates a stronger predicted binding affinity. The top-ranked pose (the one with the lowest binding energy) is often considered the most likely binding mode. However, it is good practice to visually inspect the top few poses to assess their plausibility.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -7.9 | 2.531 |
| ... | ... | ... |
| (Example data) |
Visualization of Protein-Ligand Interactions
Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the protein.
-
Load the Receptor and Docked Poses in PyMOL:
-
Open PyMOL and load receptor.pdbqt and docked_poses.pdbqt.
-
Display the protein as a cartoon and the ligand as sticks.
-
Focus on the binding site to observe the interactions.
-
-
Analyze Key Interactions:
-
Identify potential hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between this compound and the amino acid residues of Aurora A kinase.
-
The hinge region of kinases is a critical area for inhibitor binding. Pay close attention to interactions with residues in this region. For Aurora A, key residues in the ATP binding pocket include Leu215, Thr217, and Arg220.[6]
-
Compare the predicted binding mode with that of the co-crystallized inhibitor in the 3W18 structure to identify common interaction patterns.
-
Advanced Interaction Analysis with PDBsum
For a more detailed and automated analysis of the protein-ligand interactions, web servers like PDBsum can be utilized.[3][10][11] While PDBsum is primarily for PDB entries, the principles of interaction analysis can be applied to your docked complex. You can manually identify the interacting residues from your visualization and compare them to the interaction patterns of known inhibitors for that target.
References
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. rcsb.org [rcsb.org]
- 3. Request Rejected [hsls.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. eagonlab.github.io [eagonlab.github.io]
- 6. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. PDBsum — Chemogenomix [chemogenomix.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Indazole Derivatives
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide range of biological targets.[1][2] Indazole derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.[2][3] Marketed drugs such as Pazopanib and Axitinib, both potent kinase inhibitors, feature the indazole core, underscoring its therapeutic relevance.[2]
The success of indazole-based drug discovery is intrinsically linked to the power of high-throughput screening (HTS). HTS enables the rapid evaluation of large, diverse chemical libraries to identify "hits"—compounds that interact with a biological target in a desired manner.[4] This guide provides an in-depth overview of established HTS assays and detailed protocols tailored for the discovery and characterization of novel indazole-based drug candidates.
Pillar 1: Selecting the Right HTS Assay for Indazole Libraries
The choice of an HTS assay is a critical decision that depends on the biological question being addressed, the nature of the target, and the characteristics of the chemical library. For indazole derivatives, which frequently target ATP-binding sites in kinases, several robust assay formats are available. The primary division is between biochemical assays, which measure direct interaction with a purified target protein, and cell-based assays, which assess the compound's effect in a more physiologically relevant environment.[5]
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays are indispensable for primary screening and for determining the direct inhibitory activity of compounds against a purified enzyme, such as a kinase.[6] They offer high precision and are generally less prone to artifacts related to cell permeability or off-target effects within a complex cellular system.
Common Formats:
-
Luminescence-Based Assays: These assays, such as the Promega ADP-Glo™ system, quantify enzymatic activity by measuring the production of ADP, a universal product of kinase reactions.[7][8] The assay generates a "glow" luminescent signal that is directly proportional to kinase activity. Its high sensitivity and broad dynamic range make it suitable for screening kinases with varying ATP turnover rates.[7][9]
-
Fluorescence-Based Assays: Technologies like Homogeneous Time-Resolved Fluorescence (HTRF®) from Cisbio utilize Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore to detect phosphorylation events.[10][11] This ratiometric detection method minimizes interference from assay components and colored compounds, offering a robust platform for HTS.[1][11]
-
Label-Free Assays: These technologies, such as Corning® Epic®, measure changes in mass or refractive index upon compound binding or enzymatic modification of a substrate immobilized on a biosensor.[12][13][14] By eliminating the need for labels, they can reduce potential artifacts and allow for the study of interactions in a more native state.
Cell-Based Assays: Assessing Phenotypic Consequences
Cell-based assays are crucial for secondary screening and lead optimization. They provide invaluable data on a compound's ability to permeate cell membranes, engage its target in a cellular context, and elicit a desired biological response (e.g., inducing apoptosis or inhibiting a signaling pathway).[5][15]
Common Formats:
-
Apoptosis Assays: Since many indazole-based kinase inhibitors aim to induce cell death in cancer cells, assays that measure markers of apoptosis are essential. HTS-compatible methods often quantify the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis.[16]
-
Signaling Pathway Assays: Indazole derivatives can modulate specific signaling pathways, such as the NF-κB pathway, which is critical in inflammation and immunity.[17][18] High-content imaging assays can be used to quantify the translocation of transcription factors like NF-κB from the cytoplasm to the nucleus upon stimulation, providing a direct measure of pathway inhibition.[18][19]
Pillar 2: Experimental Protocols and Methodologies
The following protocols are designed to be robust and self-validating, incorporating key quality control steps to ensure data integrity.
Protocol 1: Biochemical Kinase Inhibition HTS using ADP-Glo™
This protocol describes a primary screen to identify indazole derivatives that inhibit a purified protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][9] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently used to generate a light signal via a luciferase reaction.[7][20] The intensity of the light is directly proportional to the kinase activity.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Materials:
-
Purified Kinase of Interest
-
Kinase Substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[21]
-
Indazole derivative library (e.g., 10 mM stocks in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate luminometer
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of each indazole compound from the library stock plate to the destination 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range.
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[7]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[21]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer with an integration time of 0.25-1 second per well.
-
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))
-
Z'-Factor Calculation: The robustness of the assay is determined by the Z'-factor, which should be ≥ 0.5 for a high-quality HTS assay.[4] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
Expected Results:
| Parameter | Value | Interpretation |
| Negative Control (DMSO) | ~800,000 RLU | Represents 0% inhibition (maximal kinase activity). |
| Positive Control (No Enzyme) | ~20,000 RLU | Represents 100% inhibition (background signal). |
| "Hit" Compound (e.g., 10 µM) | ~100,000 RLU | Indicates significant inhibition of kinase activity. |
| Z'-Factor | > 0.7 | Excellent separation between controls, indicating a robust assay. |
Protocol 2: Cell-Based Apoptosis HTS using a Caspase-3/7 Assay
This protocol describes a secondary screen to evaluate the ability of "hit" indazole compounds to induce apoptosis in a cancer cell line.
Principle: This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[16] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity and, by extension, apoptosis.
Workflow Diagram:
Caption: Caspase-Glo® 3/7 Apoptosis Assay Workflow.
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. #G8091 or similar)
-
Indazole "hit" compounds (serially diluted)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
White, opaque-walled 384-well cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Plate luminometer
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 2.5 x 10⁵ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compounds and controls in cell culture medium.
-
Add 5 µL of the diluted compounds to the cells. The final volume is 25 µL.
-
Include wells with DMSO vehicle (negative control) and a known apoptosis inducer like staurosporine (positive control).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
Data Analysis and Interpretation:
-
Fold Induction Calculation: The result is typically expressed as the fold increase in caspase activity compared to the vehicle-treated cells. Fold Induction = (Lumi_sample) / (Avg_Lumi_vehicle_ctrl)
-
Dose-Response Curves: For active compounds, plot the Fold Induction against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
Expected Results:
| Compound | Concentration | Fold Induction of Caspase-3/7 Activity | Interpretation |
| Vehicle (DMSO) | - | 1.0 | Baseline apoptosis level. |
| Staurosporine | 1 µM | 8.5 | Strong induction of apoptosis (positive control). |
| Inactive Indazole | 10 µM | 1.1 | No significant induction of apoptosis. |
| Active Indazole "Hit" | 10 µM | 6.2 | Potent induction of apoptosis. |
| Active Indazole "Hit" | 1 µM | 4.5 | Dose-dependent induction of apoptosis. |
| Active Indazole "Hit" | 0.1 µM | 2.1 | Lower, but still significant, induction. |
Pillar 3: Trustworthiness and Self-Validation
To ensure the trustworthiness of HTS data, a multi-faceted approach to validation is essential.
-
Orthogonal Assays: Hits identified in a primary biochemical screen should be confirmed using a different assay technology (e.g., confirming an ADP-Glo hit with an HTRF assay). This helps to eliminate technology-specific artifacts.
-
Counter-Screening: Active compounds should be tested against related targets to assess selectivity. For kinase inhibitors, this involves profiling against a panel of other kinases. Services like DiscoverX's KINOMEscan™ provide broad selectivity profiling.[22]
-
Promiscuity Assays: Some compounds, known as "promiscuous inhibitors," can interfere with assays non-specifically, often by forming aggregates.[22] Assays including detergents (e.g., Triton X-100) can help identify such behavior.
-
Structure-Activity Relationship (SAR): Initial hits should be followed up by testing structurally related analogs. A clear SAR, where small changes in the molecule's structure lead to predictable changes in activity, provides strong evidence of a specific biological interaction.
By integrating these validation steps, researchers can confidently advance the most promising indazole derivatives into the next stages of the drug discovery pipeline.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. biocompare.com [biocompare.com]
- 15. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detecting subcellular changes in NF-kB using Araceli Endeavor® - Araceli Biosciences [aracelibio.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted 2H-Indazoles: A Senior Application Scientist's Guide
Introduction: The Strategic Value of 2H-Indazoles and the Imperative for Efficiency
The 2H-indazole scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active molecules. Its prevalence in FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscores its therapeutic significance, particularly in oncology.[1] The ability to rapidly and efficiently synthesize diverse libraries of substituted 2H-indazoles is therefore a cornerstone of successful drug discovery programs, enabling extensive structure-activity relationship (SAR) studies.
Traditional multi-step syntheses, however, are often fraught with challenges, including laborious purification of intermediates, cumulative yield losses, and significant solvent waste. One-pot synthesis strategies have emerged as a powerful and elegant solution, offering enhanced operational simplicity, reduced reaction times, and improved atom economy.[1] These approaches, often involving multicomponent reactions (MCRs), allow for the construction of complex molecular architectures from simple precursors in a single, uninterrupted sequence.
This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely applicable one-pot methodologies for the synthesis of substituted 2H-indazoles: a copper-catalyzed three-component reaction and an organophosphorus-mediated reductive cyclization. The protocols are presented with an emphasis on the underlying chemical principles, practical execution, and necessary safety precautions.
Application Notes: The Broad Utility of One-Pot 2H-Indazole Synthesis
The strategic advantage of one-pot methodologies lies in their ability to accelerate the discovery-and-development pipeline.
-
Drug Discovery & Lead Optimization: The primary application is the rapid generation of molecular libraries for high-throughput screening.[1] By systematically varying the starting materials in these one-pot procedures, chemists can efficiently explore the chemical space around the 2H-indazole core to optimize potency, selectivity, and pharmacokinetic profiles.
-
Anticancer Agents: A significant number of 2H-indazole derivatives exhibit potent anticancer activity, frequently through the inhibition of protein kinases vital for tumor proliferation.[1] One-pot synthesis facilitates the creation of novel kinase inhibitors for oncological research.
-
Antimicrobial Research: The 2H-indazole scaffold is also a key component in compounds with notable antibacterial and antifungal properties. These efficient synthetic methods allow for the exploration of new derivatives to combat the growing challenge of drug-resistant pathogens.[1]
-
Materials Science: Beyond pharmaceuticals, functionalized 2H-indazoles can possess unique photophysical properties, making them attractive candidates for development in materials science, such as for organic light-emitting diodes (OLEDs).[1]
Methodology 1: Copper-Catalyzed One-Pot Three-Component Synthesis
This approach is highly valued for its use of readily available starting materials and its remarkable tolerance for a wide array of functional groups.[2] The reaction convenes a 2-halobenzaldehyde, a primary amine, and an azide source in a single vessel, with a copper catalyst orchestrating the crucial bond-forming events.[2][3]
Reaction Principle & Mechanism
The overall transformation involves a sequence of condensation followed by copper-catalyzed C-N and N-N bond formations. The currently accepted mechanism proceeds as follows:
-
Imine Formation: The 2-bromobenzaldehyde and the primary amine first undergo condensation to form the corresponding N-aryl- or N-alkyl-imine intermediate.
-
Copper-Catalyzed C-N Coupling: The copper(I) catalyst facilitates the coupling of the azide anion with the aryl bromide of the imine intermediate, forming an o-azido-benzaldimine.
-
Intramolecular N-N Bond Formation: The copper catalyst is believed to coordinate to the imine nitrogen, promoting an intramolecular cyclization with the azide group.
-
Extrusion and Aromatization: This is followed by the extrusion of dinitrogen (N₂) gas and dissociation of the copper catalyst to yield the final, stable 2H-indazole product.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-2H-indazol-4-amine
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-2H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic amine, a key structural motif in various pharmacologically active molecules. This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields.
Introduction: The Synthetic Challenge
The synthesis of this compound presents two primary challenges that can significantly impact the overall yield: the regioselective N-methylation of the indazole core and the efficient reduction of a nitro group precursor. Achieving high selectivity for the desired N-2 methylated isomer over the thermodynamically more stable N-1 isomer is paramount.[1] This guide focuses on providing scientifically-grounded solutions to these and other potential issues encountered during the synthesis.
General Synthetic Workflow
A common and effective route to this compound involves a two-step process starting from 3-Methyl-4-nitro-1H-indazole. The workflow is visualized below.
References
Technical Support Center: Purification of 2,3-Dimethyl-2H-indazol-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,3-Dimethyl-2H-indazol-4-amine is a specialized molecule with limited specific purification data in publicly available literature. This guide is therefore based on established principles for the purification of aromatic amines and substituted indazoles, including insights from its structural isomer, 2,3-Dimethyl-2H-indazol-6-amine. The protocols and troubleshooting advice provided are intended as a strong starting point for developing a robust purification strategy.
Introduction
Welcome to the Technical Support Center for the purification of this compound. As Senior Application Scientists, we understand that the purification of novel amine-containing heterocyclic compounds can be a significant challenge in the drug discovery and development process. Issues such as isomer separation, removal of unreacted starting materials, and handling the basicity of the amine group are common hurdles. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter during your experiments. We will delve into the "why" behind the methods, providing you with the scientific rationale to make informed decisions at the bench.
Predicted Impurity Profile of this compound
A likely synthetic route to this compound is the reduction of the corresponding nitro compound, 2,3-dimethyl-4-nitro-2H-indazole. This is analogous to the synthesis of the 6-amino isomer.[1][2][3] Based on this, the primary impurities to consider are:
-
Unreacted Starting Material: 2,3-dimethyl-4-nitro-2H-indazole.
-
Isomeric Impurities: If the initial nitration of 2,3-dimethyl-2H-indazole is not perfectly regioselective, you may have the 6-nitro isomer present, which would lead to the formation of 2,3-Dimethyl-2H-indazol-6-amine.
-
By-products of Reduction: Depending on the reducing agent used (e.g., SnCl2/HCl, H2/Pd-C), you may have intermediates such as nitroso or hydroxylamine species, or inorganic residues.
-
Solvent and Reagent Residues: Residual solvents and reagents from the reaction and work-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial purification by silica gel column chromatography is giving poor yield and significant streaking. What is happening and how can I fix it?
A1: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.
The Cause: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This can lead to several problems:
-
Irreversible Adsorption: A portion of your product gets stuck to the column, leading to low recovery.
-
Tailing/Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands instead of sharp peaks. This leads to poor separation from impurities.
Troubleshooting Strategies:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic silanols and compete with your amine for binding.
-
Recommended Modifiers: Triethylamine (TEA) or ammonia (as a solution in methanol) are commonly used. Start with 0.5-1% (v/v) TEA in your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
-
Use a Different Stationary Phase:
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine, leading to better peak shape.
-
Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina can be an excellent alternative to silica for purifying amines.
-
-
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., C18 silica) can be a powerful tool. Using a mobile phase with a high pH (e.g., containing ammonium hydroxide) will keep your amine in its neutral, less polar form, leading to better retention and peak shape.
Q2: I have a solid crude product. What is the best approach for purification: recrystallization or chromatography?
A2: The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities.
When to Choose Recrystallization:
-
High Crude Purity (>90%): Recrystallization is an excellent final purification step to remove small amounts of impurities and obtain highly pure crystalline material.
-
Different Solubility Profiles: If your desired product and impurities have significantly different solubilities in a particular solvent system, recrystallization can be very effective.
When to Choose Chromatography:
-
Complex Mixtures: If your crude product contains multiple components with similar properties, chromatography is necessary to separate them.
-
Removing Isomers: Separating constitutional isomers, such as the 4-amino and 6-amino indazoles, can be challenging and often requires the high resolving power of chromatography.
A Combined Approach is Often Best: Use column chromatography to perform a bulk purification and separate the major components. Then, recrystallize the fractions containing your desired product to achieve high purity.
Q3: I am struggling to find a good solvent for recrystallizing my this compound. What is a systematic way to screen for solvents?
A3: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
Systematic Solvent Screening Protocol:
-
Start with Small-Scale Tests: In small test tubes, add ~10-20 mg of your crude material.
-
Test a Range of Solvents: Add a few drops of a single solvent at room temperature. A good candidate will not dissolve the compound at this stage. Test solvents with a range of polarities (see table below).
-
Heat Gently: If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). A good solvent will dissolve the compound completely upon heating.
-
Cool Slowly: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals.
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, this is a common issue with amines. It often means the solution is too saturated or cooled too quickly. Try adding a small amount of additional solvent to the hot solution before cooling, or try a different solvent system.
Solvent Selection Table for Aromatic Amines
| Solvent Class | Examples | Polarity | Comments |
| Non-polar | Hexanes, Cyclohexane, Toluene | Low | Good for dissolving non-polar impurities. Often used as the "anti-solvent" in a two-solvent system. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Ether | Medium | Often good single solvents or as the more polar component in a two-solvent system. |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | High | Can be good solvents, but the high solubility may require a co-solvent to reduce solubility on cooling. |
| Polar Aprotic | Acetone, Acetonitrile | High | Useful for dissolving more polar compounds. |
Two-Solvent Recrystallization: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then cool slowly.
Q4: How can I use the basicity of the amine to my advantage in purification?
A4: The basicity of the amine group (aromatic amines typically have a pKa of around 4-5) allows for purification using acid-base extraction.[4] This is a powerful technique for separating your amine from neutral or acidic impurities.
Acid-Base Extraction Workflow:
-
Dissolve: Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated product.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper). Your amine will be deprotonated and will precipitate out as the free base.
-
Extract Product: Extract the free amine back into an organic solvent (e.g., ethyl acetate).
-
Dry and Evaporate: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain your purified amine.
Caption: Workflow for Purifying an Aromatic Amine using Acid-Base Extraction.
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibration: Equilibrate the column by running 2-3 column volumes of your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA) through the packed silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. For example, you might run a gradient from 5% to 50% ethyl acetate in hexane, keeping the TEA concentration constant at 1%.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
Caption: Step-by-Step Protocol for Amine Purification by Column Chromatography.
References
Identifying and minimizing side products in 2,3-Dimethyl-2H-indazol-4-amine synthesis
Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-2H-indazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, thereby optimizing your synthetic route.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of this compound.
Question 1: Why is the yield of my target compound, this compound, consistently low?
Low yields can often be attributed to the formation of regioisomeric side products during the N-methylation step or incomplete reduction of the nitro group.
Potential Cause A: Formation of the N1-methylated isomer (1,3-Dimethyl-1H-indazol-4-amine)
During the methylation of the indazole ring, the alkylating agent can react at either the N1 or N2 position.[1][2][3] The formation of the undesired 1,3-dimethyl isomer is a common side reaction that can significantly reduce the yield of the desired 2,3-dimethyl product.
Solutions:
-
Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. Using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[2][3][4] To favor the desired N2-alkylation, consider using a milder base such as cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]
-
Alternative Alkylating Agents: While methyl iodide or dimethyl sulfate are commonly used, exploring alternative methylating agents might improve regioselectivity. For instance, using trimethylorthoformate (TMOF) has been reported in the methylation of similar indazole systems.
Visualizing the Competing N-Alkylation Pathways:
Caption: Competing N1 and N2 methylation pathways in the synthesis of this compound.
Potential Cause B: Incomplete Reduction of the Nitro Group
The reduction of the nitro group to an amine is the final key step. If this reaction does not go to completion, your final product will be contaminated with the starting nitro-intermediate, leading to a lower isolated yield of the desired amine.
Solutions:
-
Choice of Reducing Agent: Several reagents can be used for the reduction of aromatic nitro groups, including tin(II) chloride (SnCl2), iron (Fe) in acetic acid, and catalytic hydrogenation (e.g., H2/Pd-C).[6][7] For the synthesis of similar indazole amines, tin(II) chloride in the presence of concentrated HCl is a commonly employed and effective method.[8][9]
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting nitro compound before workup.
Question 2: My NMR/LC-MS analysis shows an unexpected peak. What could it be?
The presence of unexpected peaks often indicates the formation of side products. Beyond the N1-methylated isomer, other impurities can arise from the reduction step.
Potential Side Products from Nitro Group Reduction:
The reduction of a nitro group can sometimes lead to partially reduced intermediates, such as nitroso or hydroxylamine compounds, or even dimeric species like azo or azoxy compounds, especially if the reaction conditions are not carefully controlled.[10]
| Side Product | Potential Cause | Recommended Action |
| Nitroso Intermediate | Incomplete reduction | Increase reaction time or temperature, ensure sufficient equivalents of the reducing agent. |
| Hydroxylamine Intermediate | Incomplete reduction | Same as for nitroso intermediate. |
| Azo/Azoxy Dimer | Sub-optimal choice of reducing agent or pH | Consider using a different reducing agent, for example, catalytic hydrogenation which is less likely to form these dimers. Ensure acidic conditions are maintained if using metal/acid combinations. |
Visualizing the Reduction Pathway and Potential Side Reactions:
Caption: Simplified reduction pathway of a nitro group and potential side reactions.
Question 3: During the reduction of a nitroindazole with SnCl2 in an alcohol solvent, I observe the formation of an unexpected alkoxy-substituted product. Why is this happening?
This is a known side reaction where the alcohol solvent can act as a nucleophile, leading to the substitution of a group on the indazole ring, often at a position activated by the electron-donating amino group formed in situ. For instance, the reduction of 4-nitroindazoles with anhydrous SnCl2 in ethanol has been reported to yield 7-ethoxy-4-aminoindazoles as a side product.[11]
Solution:
-
Solvent Selection: To avoid this side reaction, it is advisable to use a non-nucleophilic solvent. A common and effective solvent system for SnCl2 reductions is ethyl acetate with the addition of concentrated hydrochloric acid.[9]
II. Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common synthetic pathway starts from 2-methyl-3-nitroaniline. The synthesis generally involves the following key steps:
-
Diazotization and Cyclization: Treatment of 2-methyl-3-nitroaniline with sodium nitrite in an acidic medium leads to the formation of 4-nitro-3-methyl-1H-indazole.
-
N-Methylation: The indazole nitrogen is then methylated. As discussed, the regioselectivity of this step is critical. To obtain the desired 2,3-dimethyl isomer, conditions favoring N2-alkylation should be employed.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to the corresponding amine, yielding this compound.
Q2: How can I purify the final product to remove isomeric impurities?
If isomeric side products are formed, purification can be challenging due to their similar physical properties.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating isomers. A careful selection of the eluent system is necessary to achieve good separation.
-
Recrystallization: If a suitable solvent system can be found, fractional crystallization can be an effective method for purifying the desired isomer, especially on a larger scale.
Q3: Are there any safety precautions I should be aware of?
-
Handling of Reagents: Many of the reagents used, such as methylating agents (methyl iodide, dimethyl sulfate), are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The diazotization and nitro reduction steps can be exothermic. It is important to control the rate of addition of reagents and use an ice bath to maintain the recommended temperature.
III. Recommended Experimental Protocol
This protocol is designed to favor the formation of the desired this compound and minimize side products.
Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole (Illustrative for N-methylation)
Note: This is an example for a similar indazole system, and the principles can be adapted.
-
To a solution of the N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine (1 equivalent) in DMF, add cesium carbonate (Cs2CO3, 1.5 equivalents).[5]
-
Add iodomethane (2 equivalents) at room temperature.[5]
-
Stir the mixture for 5 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into an ice-water bath.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be further purified by recrystallization from ethyl acetate.[5]
Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine (Illustrative for Nitro Reduction)
Note: This is an example for a similar indazole system, and the principles can be adapted.
-
Disperse 2,3-dimethyl-6-nitro-2H-indazole (1 equivalent) in 2-methoxyethyl ether and cool to 0°C.[8]
-
Add tin(II) chloride (SnCl2, ~2.8 equivalents) under a nitrogen atmosphere.[8]
-
Add concentrated HCl dropwise, maintaining the temperature below 5°C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.[8]
-
Add ether to precipitate the product as its hydrochloride salt.[8]
-
Collect the precipitate by filtration. The free amine can be obtained by neutralization with a base.
IV. References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2068. Available at: --INVALID-LINK--
-
Benchchem. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Available at: --INVALID-LINK--
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(52), 6429-6432. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine. PubChem Compound Summary for CID 53340245. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. Available at: --INVALID-LINK--
-
Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: --INVALID-LINK--
-
Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 998-1006. Available at: --INVALID-LINK--
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: --INVALID-LINK--
-
--INVALID-LINK--. (n.d.). Nitro Reduction - Common Conditions. Available at: --INVALID-LINK--
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Stability issues of 2,3-Dimethyl-2H-indazol-4-amine in various solvents
Welcome to the technical support center for 2,3-Dimethyl-2H-indazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
Introduction to Stability Concerns
This compound is a heterocyclic compound with an aromatic amine functional group. Aromatic amines are known to be susceptible to degradation, particularly oxidation, which can be influenced by solvent, pH, light, and temperature. Understanding these stability issues is critical for accurate experimental results, formulation development, and ensuring the integrity of your research. This guide provides a framework for identifying and mitigating potential stability problems.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A color change, typically to a yellow, brown, or pink hue, is a common indicator of degradation. This is often due to the oxidation of the aromatic amine group, which can lead to the formation of colored impurities such as N-oxides or hydroxylamines. Amines, in general, are susceptible to electron transfer oxidation.[1][2]
Q2: In which solvents is this compound most stable?
Q3: How should I store solutions of this compound?
To minimize degradation, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light, and in an inert atmosphere (e.g., under argon or nitrogen). For long-term storage, snap-freezing aliquots in liquid nitrogen and storing them at -80°C is a viable option.[3]
Q4: I am seeing new peaks in my HPLC analysis of an aged solution. What could they be?
New peaks in an HPLC chromatogram are likely degradation products. Forced degradation studies can help identify the nature of these degradants.[1][4] Common degradation pathways for aromatic amines include oxidation, hydrolysis (under acidic or basic conditions), and photolysis.[2][4][5]
Q5: How can I confirm if my compound is degrading?
A stability-indicating HPLC method is the most effective way to monitor the purity of your compound over time. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Performing a forced degradation study is an essential step in developing such a method.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation of the aromatic amine. | Degas solvents before use. Store solutions under an inert atmosphere (N₂ or Ar). Protect from light. |
| Appearance of New HPLC Peaks | Chemical degradation of the compound. | Perform a forced degradation study to identify potential degradants and establish degradation pathways.[1][4] |
| Loss of Compound Potency | Degradation of the active molecule. | Quantify the compound against a freshly prepared standard using a validated HPLC method. |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions. | Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1N HCl. Heat at 60°C for 30 minutes.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1N NaOH. Heat at 60°C for 30 minutes.[1]
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 30 minutes.[1]
-
Thermal Degradation: Expose a solid sample and a solution sample to 70°C in an oven for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify this compound and separate it from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizing Workflows and Pathways
Forced Degradation Workflow
References
Optimizing reaction conditions (temperature, catalyst, solvent) for indazole synthesis
Here is the technical support center for optimizing reaction conditions in indazole synthesis:
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions (temperature, catalyst, and solvent).
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering solutions grounded in chemical principles.
Issue 1: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
Low yields are a common frustration in organic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]
-
Temperature: Ensure your reaction is running at the optimal temperature. For many indazole syntheses, increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to side reactions and decomposition.[2] For instance, in some syntheses, yields increase up to 110°C and then decrease at higher temperatures.[2] Consider running small-scale trial reactions at different temperatures to find the sweet spot for your specific transformation.
-
Reaction Time: Monitor your reaction's progress using techniques like TLC or LC-MS. Reactions that are run for too short a time will be incomplete, while excessively long reaction times can lead to the degradation of your desired product.[1]
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can have a significant negative impact on your reaction by interfering with the catalyst or participating in side reactions.[1]
-
Always use reagents and solvents of appropriate purity.
-
Ensure that solvents are dry, especially for moisture-sensitive reactions, as water can deactivate certain catalysts or lead to unwanted hydrolysis.
-
-
Catalyst Issues: The choice and handling of the catalyst are crucial for the success of many indazole syntheses.
-
Catalyst Selection: The catalyst's efficacy is highly dependent on the specific reaction. For instance, copper-catalyzed reactions are widely used for C-N and N-N bond formations in the synthesis of 2H-indazoles.[3][4] Palladium catalysts are also effective, particularly for cross-coupling reactions.[3][5] Both Brønsted and Lewis acids are commonly employed in Fischer indole-type syntheses of indazoles.[5][6]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities or by the reaction conditions themselves. If you suspect catalyst deactivation, consider using a fresh batch of catalyst or increasing the catalyst loading.
-
-
Atmospheric Conditions: Many organic reactions are sensitive to oxygen and moisture.[1] If your reaction is air-sensitive, it is essential to use proper inert atmosphere techniques, such as a nitrogen or argon blanket, to prevent oxidation of reagents or catalysts.[1]
Issue 2: I am getting a mixture of N-1 and N-2 substituted indazoles. How can I control the regioselectivity?
The formation of regioisomers is a common challenge in the functionalization of indazoles.[7] The thermodynamically more stable tautomer is generally the 1H-indazole; however, reaction conditions can favor the formation of the N-2 isomer.[3][7]
-
Steric Hindrance: The steric bulk of your reactants can influence the site of substitution. A bulky substituent at the C3 position of the indazole ring can sterically hinder the N-2 position, thereby favoring N-1 substitution.[8]
-
Solvent and Base: The choice of solvent and base can play a significant role in directing the regioselectivity. Experimenting with different solvent polarities and base strengths can help you favor the formation of one isomer over the other.
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of the kinetic product, which could be different from the thermodynamic product.
-
Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can allow for selective functionalization of the other.
Issue 3: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
Side product formation can significantly reduce the yield and complicate the purification of your desired indazole.
-
Hydrazone and Dimer Formation: In syntheses involving hydrazines, the formation of hydrazones and dimers are common side reactions, particularly at elevated temperatures.[3] Optimizing the reaction temperature and stoichiometry of your reactants can help minimize these side products.
-
Over-reduction: In reactions involving reduction steps, such as the reduction of a nitro group, over-reduction of other functional groups can occur. Careful selection of the reducing agent and control of the reaction conditions are crucial to prevent this.
-
Self-Condensation: Some starting materials, particularly those with multiple reactive sites, can undergo self-condensation. Running the reaction at a lower concentration may help to reduce the rate of this bimolecular side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does temperature affect the rate and selectivity of my indazole synthesis?
Temperature is a critical parameter that influences both the rate and selectivity of a chemical reaction. Generally, increasing the reaction temperature increases the reaction rate. However, for reactions that can lead to multiple products, temperature can also affect the product distribution. In some cases, higher temperatures may favor the formation of undesired side products or lead to the decomposition of the desired product.[2]
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[9][10][11] This is due to the efficient and uniform heating of the reaction mixture by microwave energy.[11]
| Method | Reaction Time | Yield (%) |
| Conventional Reflux | 4-6 hours | 60-75 |
| Microwave (300 W) | 10-15 minutes | 80-90 |
| Comparative data for the synthesis of tetrahydroindazole derivatives. [12] |
Q2: How do I select the appropriate catalyst for my indazole synthesis?
The choice of catalyst depends on the specific transformation you are trying to achieve.
-
Transition Metal Catalysts:
-
Copper: Copper catalysts, such as Cu(OAc)₂, Cu₂O, and CuI, are widely used for C-N and N-N bond formation, particularly in the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[3][4][13][14]
-
Palladium: Palladium catalysts, like Pd(OAc)₂ and PdCl₂(dppf), are effective for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents onto the indazole ring.[3][15]
-
-
Acid/Base Catalysts:
-
Brønsted and Lewis Acids: These are commonly used in Fischer indole-type syntheses of indazoles from aryl hydrazines and carbonyl compounds.[5][6] Examples include HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, zinc chloride, and boron trifluoride.[5][6]
-
Bases: Bases like Cs₂CO₃ and K₂CO₃ are often used in conjunction with transition metal catalysts to facilitate the reaction.[3][16]
-
Q3: What is the role of the solvent in indazole synthesis, and how does its polarity matter?
The solvent plays a crucial role in dissolving the reactants, stabilizing intermediates and transition states, and influencing the reaction pathway.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are often good choices for indazole synthesis as they can dissolve a wide range of organic and inorganic reactants.[3][16][17] For instance, DMSO has been shown to give high yields in some indazole syntheses.[17]
-
Polar Protic Solvents: Solvents like ethanol and acetic acid can also be effective, particularly in acid-catalyzed reactions.[3]
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents with different polarities can be a useful strategy for optimizing your reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2H-Indazoles
This protocol is adapted from a one-pot, three-component reaction for the synthesis of 2H-indazoles.[4]
-
To a reaction vessel, add the 2-bromobenzaldehyde (1 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., CuI, 5 mol%).
-
Add a suitable solvent, such as DMSO (3 mL).
-
Heat the reaction mixture to the optimal temperature (e.g., 110°C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives
This protocol is a general procedure for the microwave-assisted synthesis of tetrahydroindazoles.[12]
-
In a microwave reaction vial, combine the 2-acetylcyclohexanone (1 mmol) and the appropriate hydrazine (1.1 mmol).
-
Add a catalytic amount of acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 300 W) for the optimized time (e.g., 10-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Part 4: Visualizations
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Factors influencing N-1 vs. N-2 regioselectivity.
Part 5: References
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. 18
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from --INVALID-LINK--
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Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Catalysts for Indazole Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Retrieved from --INVALID-LINK--
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Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1145-1175. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from --INVALID-LINK--
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J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
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Peciura, R., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23643-23650. --INVALID-LINK--
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from --INVALID-LINK--
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Göktaş, O., et al. (2015). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 20(8), 13866-13879. --INVALID-LINK--
-
Google Patents. (n.d.). US6998489B2 - Methods of making indazoles. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. Retrieved from --INVALID-LINK--
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. --INVALID-LINK--
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ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 24(10), 1904. --INVALID-LINK--
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Journal of the American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 10065-10071. --INVALID-LINK--
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BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. Retrieved from --INVALID-LINK--
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Peciura, R., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23643-23650. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives. Retrieved from --INVALID-LINK--
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Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Side Reactions in Indazole Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from --INVALID-LINK--
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jchr.org [jchr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
Technical Support Center: Overcoming Poor Solubility of 2,3-Dimethyl-2H-indazol-4-amine and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,3-Dimethyl-2H-indazol-4-amine and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. We understand that poor aqueous solubility is a significant hurdle in discovery and development, impacting everything from initial biological screening to final formulation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Step-by-Step Methodologies
This section provides detailed protocols for systematically enhancing the solubility of your indazole compounds. The choice of method depends on the experimental context, required concentration, and downstream application.
Issue 1: Compound Crashes Out or Fails to Dissolve in Aqueous Buffers
The limited aqueous solubility of this compound is primarily due to its stable crystalline structure and the large hydrophobic surface area of the bicyclic indazole core. The amine group offers a site for hydrogen bonding, but this is often insufficient to overcome the compound's hydrophobicity in neutral water.
Solution A: pH Modification (First-Line Approach)
Scientific Rationale: this compound is a basic compound due to its primary amine functionality.[1][2][3] By lowering the pH of the solvent, the amine group becomes protonated (R-NH₂ → R-NH₃⁺). This ionization disrupts the crystal lattice, and the resulting charged species has significantly greater interaction with polar water molecules, thereby increasing solubility.[4][5][6] This is often the simplest and most effective initial strategy.
Step-by-Step Protocol:
-
Preparation: Weigh the desired amount of your indazole compound. Prepare a stock solution of a mild acid (e.g., 1 M HCl).
-
Initial Slurry: Add a small volume of your target aqueous buffer (e.g., PBS, pH 7.4) to the solid compound to create a slurry. Do not add the full volume yet.
-
Acid Titration: While stirring or vortexing, add the 1 M HCl solution dropwise to the slurry. The solid should begin to dissolve as the pH drops and the amine is protonated.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until all the solid has dissolved. The final pH will likely be in the acidic range (e.g., pH 2-4).
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration.
-
Final pH Check & Adjustment: Check the final pH. If required for your assay, you can carefully back-titrate with a base (e.g., 1 M NaOH), but be cautious. The compound may precipitate if you raise the pH too close to its pKa.
Expert Insight: The goal of this method is to find the lowest pH at which your compound remains soluble at the desired concentration. Always run a small-scale test first to determine this pH range before preparing a large batch.
Solution B: Utilize Co-solvents
Scientific Rationale: When pH modification is not suitable (e.g., due to assay constraints), co-solvents can be used. A co-solvent is an organic solvent that is miscible with water and can increase the solubility of a non-polar solute.[7][8] It works by reducing the overall polarity of the solvent system, thereby decreasing the energy required to break the solute-solute interactions in the crystal lattice.
Step-by-Step Protocol:
-
Co-solvent Selection: Choose a biocompatible co-solvent. Common choices are listed in the table below.
-
Stock Solution Preparation: Dissolve the this compound derivative in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be required.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental buffer.
-
Precipitation Watch: Observe the solution carefully at each dilution step. If the compound begins to precipitate, you have exceeded its solubility limit in that specific co-solvent/buffer ratio.
-
Final Concentration: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts or toxicity.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Properties & Considerations | Typical Final Conc. |
| DMSO | Excellent solubilizing power for many compounds. Can be toxic to some cell lines at >0.5%. | < 0.5% |
| Ethanol | Good for less polar compounds. Can have biological effects. Volatile. | < 1% |
| PEG 400 | Low toxicity, often used in formulations. Can be viscous.[9] | Variable, assay-dependent |
| Propylene Glycol | Common vehicle for parenteral formulations.[7] | Variable, assay-dependent |
Issue 2: Need for Higher and More Stable Solubility for Formulation or In Vivo Studies
For drug development applications, simple pH adjustment or co-solvents may not provide sufficient stability or concentration. Advanced techniques are required to create stable, high-concentration formulations.
Solution C: Salt Formation
Scientific Rationale: This is a chemical modification that formalizes the principle of pH adjustment.[10][11] By reacting the basic amine with a suitable acid, a stable salt (e.g., hydrochloride, mesylate) is formed. This salt is a crystalline solid that is inherently more soluble in water than the free base form because it exists in a pre-ionized state.[12][13][14]
Workflow for Salt Screening:
-
Counter-ion Selection: Choose a panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid).
-
Reaction: Dissolve the free base in a suitable organic solvent (e.g., isopropanol, acetone). Add a stoichiometric equivalent of the selected acid.
-
Crystallization: Allow the salt to crystallize out of the solution, often by cooling or adding an anti-solvent.
-
Isolation & Characterization: Isolate the resulting solid and characterize it (e.g., via XRPD, DSC) to confirm it is a new, crystalline salt form.
-
Solubility & Dissolution Testing: Measure the aqueous solubility and dissolution rate of the new salt form and compare it to the free base.
Below is a diagram illustrating the decision-making process for choosing a solubility enhancement strategy.
Caption: Decision tree for selecting an appropriate solubility enhancement method.
Solution D: Inclusion Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like the indazole core, into their cavity, effectively shielding the hydrophobic part from water and presenting a hydrophilic complex to the solvent.[][16] This "host-guest" complex dramatically increases the apparent aqueous solubility of the compound without altering its chemical structure.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[12]
Step-by-Step Protocol for Complex Preparation (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (typically starting with 1:1 and 1:2).
-
Cyclodextrin Hydration: Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Drug Incorporation: Add the indazole compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes, adding small amounts of water as needed to maintain a consistent paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Processing: Pulverize the dried complex into a fine powder.
-
Solubility Assessment: Test the solubility of the resulting powder in water and compare it to the uncomplexed drug.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Solution E: Amorphous Solid Dispersions (ASDs)
Scientific Rationale: Crystalline materials have low energy and low solubility. By converting the compound to its amorphous state, a higher-energy, disordered form, its apparent solubility and dissolution rate can be significantly increased.[19][20] Amorphous solid dispersions involve dispersing the drug at a molecular level within a hydrophilic polymer matrix. This polymer not only enables the formation of the amorphous state but also stabilizes it, preventing recrystallization over time.[21][22][23]
Common ASD Preparation Method (Solvent Evaporation/Spray Drying):
-
Polymer & Solvent Selection: Select a suitable polymer (e.g., PVP, HPMC-AS) and a common solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Solution Preparation: Prepare a solution containing both the indazole derivative and the selected polymer.
-
Spray Drying: Atomize the solution into a hot drying gas stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Collection & Analysis: Collect the resulting powder and analyze it (e.g., via XRPD) to confirm its amorphous nature.
-
Dissolution Testing: Perform dissolution studies to demonstrate the enhanced solubility and dissolution rate compared to the crystalline drug. This method often results in a "supersaturated" solution, which can greatly enhance bioavailability.[24]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound so difficult to dissolve in neutral water? A: The difficulty arises from a combination of its chemical structure. While the amine group can form some hydrogen bonds with water, the molecule's rigid, bicyclic aromatic (indazole) structure is large and hydrophobic. In the solid state, these molecules pack into a stable crystal lattice. A significant amount of energy is required to break these stable interactions, and the weak interactions with neutral water are often not sufficient to overcome this, leading to poor solubility.[1]
Q2: What is the very first and simplest thing I should try to get my compound into solution for a quick in vitro assay? A: The first and simplest method is pH modification.[4] Since your compound has a basic amine group, you can create a slurry in your buffer and add a dilute acid (like 1 M HCl) dropwise until it dissolves. This protonates the amine, making it a charged salt that is much more soluble in aqueous media.[5] Always check that the final low pH and the presence of the salt will not interfere with your assay.
Q3: I tried dissolving my compound in 1% DMSO in PBS, but it immediately precipitated. What should I do next? A: This indicates that the critical solubility limit has been exceeded. You have a few options: 1) Lower the final concentration of your compound. 2) Increase the percentage of DMSO, but be mindful of cell toxicity (stay below 0.5% for most cell-based assays). 3) Combine methods: try dissolving the compound in a low pH buffer first, and then add a small amount of co-solvent if needed. This combined approach can often be more effective than either method alone.
Q4: When should I consider an advanced and more resource-intensive method like creating an amorphous solid dispersion? A: You should consider advanced methods like ASDs when simpler techniques (pH adjustment, co-solvents, cyclodextrins) fail to meet the project's needs.[10] ASDs are particularly crucial during later-stage drug development for creating a viable oral dosage form, especially for compounds with very high crystallinity and low solubility (BCS Class II/IV compounds), where achieving high bioavailability is the primary goal.[19][20][22]
Q5: Can I just heat the solution to dissolve the compound? A: Heating can temporarily increase solubility and help dissolve the compound faster. However, this often creates a supersaturated solution. Upon cooling to room or physiological temperature, the compound is likely to crash out of solution, often in an uncontrolled manner. This method is not recommended for creating stable stock solutions for experiments that run over an extended period. If you use heat, ensure the solution remains stable at the temperature of your experiment.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 16. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 17. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Common impurities found in 2,3-Dimethyl-2H-indazol-4-amine and their removal
Technical Support Center: A Guide to 2,3-Dimethyl-2H-indazol-4-amine Purity
This guide serves as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound. Ensuring the purity of this compound is paramount for the integrity and reproducibility of experimental results. This document provides a comprehensive overview of common impurities, their detection, and effective removal strategies, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent impurities in this compound and what are their origins?
The presence of impurities in this compound can typically be traced back to the synthetic route or degradation over time. Key impurities include:
-
Unreacted Starting Materials and Intermediates: A common impurity is the precursor, 2,3-dimethyl-6-nitro-2H-indazole, especially if the reduction of the nitro group is not carried to completion.[1]
-
Isomeric Impurities: The synthesis of indazole derivatives can sometimes lead to the formation of positional isomers, which may be difficult to separate due to similar physical properties.
-
By-products from Synthesis: The specific synthetic pathway can introduce various by-products. For instance, in the synthesis of Pazopanib, a related compound, numerous impurities have been identified, highlighting the complexity of reactions involving indazole derivatives.[2][3][4]
-
Degradation Products: As with many aromatic amines, this compound can be susceptible to oxidation and other forms of degradation, particularly when exposed to air, light, or elevated temperatures.
Q2: Which analytical techniques are recommended for the detection and quantification of impurities?
A robust analysis of impurities requires a combination of chromatographic and spectroscopic methods to ensure comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile organic impurities. A reverse-phase HPLC method, often coupled with UV detection, is highly effective.[5][6] For enhanced specificity and sensitivity, mass spectrometry (LC-MS/MS) can be employed.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the identification and quantification of volatile impurities, such as residual solvents from the synthesis and purification processes.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any significant impurities, providing detailed information on their chemical nature.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and for the preliminary screening of purification fractions.[10]
Table 1: Analytical Methods for Impurity Profiling
| Analytical Technique | Primary Use | Commonly Detected Impurities |
| HPLC-UV/LC-MS | Separation and quantification of organic impurities | Starting materials, isomers, by-products, degradation products |
| GC-MS | Detection and quantification of volatile compounds | Residual solvents |
| NMR Spectroscopy | Structural identification of major components | Isomeric impurities, structurally related by-products |
| TLC | Rapid screening and reaction monitoring | General impurity profile |
Q3: What are the optimal storage conditions to maintain the long-term stability and purity of this compound?
To minimize the formation of degradation-related impurities, proper storage is crucial.
-
Temperature: The compound should be stored in a cool environment, ideally between 2-8°C.
-
Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as nitrogen or argon, is recommended.
-
Light: Protect the compound from light by using amber vials or storing it in a dark place.
-
Container: Ensure the container is tightly sealed to prevent moisture and air from entering.
Troubleshooting Guide for Impurity Removal
This section outlines detailed protocols for common purification techniques to enhance the purity of this compound.
Protocol 1: Purification via Recrystallization
Recrystallization is a fundamental and effective technique for purifying solid compounds by leveraging differences in solubility.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for aromatic amines include ethanol, methanol, and ethyl acetate.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: High-Purity Isolation using Column Chromatography
For challenging separations, such as the removal of isomeric impurities, column chromatography is the method of choice.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for compounds of this polarity.
-
Mobile Phase Selection: Determine an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), by first performing TLC analysis to achieve a target Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Carefully pack a chromatography column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the impure sample in a minimal amount of the mobile phase and load it onto the column.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions of the eluate.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum.
Visual Workflows
Workflow for Impurity Identification and Remediation
Caption: Decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | 444731-72-0 [chemicalbook.com]
- 5. lcms.cz [lcms.cz]
- 6. jfda-online.com [jfda-online.com]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. series.publisso.de [series.publisso.de]
- 10. researchgate.net [researchgate.net]
Recrystallization methods for obtaining high-purity 2,3-Dimethyl-2H-indazol-4-amine
Welcome to the technical support guide for the purification of 2,3-Dimethyl-2H-indazol-4-amine. This document provides in-depth methodologies, field-proven insights, and robust troubleshooting advice for researchers, scientists, and drug development professionals aiming to achieve high purity of this critical intermediate. As an important building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, achieving high chemical purity is paramount.[1][2] This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to empower you to adapt and optimize the protocols for your specific needs.
Section 1: Foundational Principles & Compound Properties
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3][4] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities ideally remain dissolved in the mother liquor.[5]
Before selecting a recrystallization strategy, understanding the physicochemical properties of this compound is crucial.
| Property | Value / Description | Significance for Recrystallization |
| Molecular Formula | C₉H₁₁N₃ | Provides molecular weight for yield calculations. |
| Molecular Weight | 161.21 g/mol | --- |
| Structure | Indazole ring with dimethyl and amine substitutions. | The aromatic indazole core suggests solubility in moderately polar to polar organic solvents. The primary amine group allows for hydrogen bonding and provides a basic handle for acid-base purification techniques. |
| Polarity | Moderately Polar | Guides the initial selection of solvents. Avoids highly non-polar (e.g., hexanes) or highly polar (e.g., water) solvents for single-solvent methods, but suggests they may be useful in multi-solvent systems. |
| Potential Impurities | Unreacted starting materials, regioisomers (e.g., 1,3-dimethyl isomer), by-products from synthesis.[6][7] | The purification strategy must effectively separate the target molecule from these structurally similar compounds. |
Section 2: Core Methodology: Single-Solvent Recrystallization
This is the most direct method and should be the first approach. The success of this technique is almost entirely dependent on the choice of solvent.
Step 1: Solvent Screening
The key to a successful recrystallization is finding a solvent in which the compound has high solubility when hot and low solubility when cold. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[8] Given the aromatic amine nature of the target, the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol | 78 | 24.5 | A versatile and common choice for many organic compounds. The hydroxyl group can hydrogen bond with the amine.[8] |
| Methanol | 65 | 32.7 | More polar than ethanol. A related indazole derivative was successfully crystallized from methanol.[9] |
| Isopropanol (IPA) | 82 | 19.9 | Less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A moderately polar solvent. A related compound was purified using ethyl acetate.[10] |
| Acetone | 56 | 20.7 | A good solvent for moderately polar compounds, but its low boiling point can lead to rapid evaporation and premature crystallization.[8] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. While less likely to be a primary choice, it can be excellent for compounds that crystallize well from aromatic systems.[8] |
Screening Protocol:
-
Place ~20-30 mg of your crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The ideal solvent will produce a good yield of well-formed crystals.
Step 2: Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and heat loss). Add a boiling chip or magnetic stir bar.
-
Add Hot Solvent: In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude material to dissolve it completely. This is a critical step; adding too much solvent will significantly reduce your yield.[5]
-
(Optional) Hot Filtration: If there are insoluble impurities (e.g., dust, catalyst residue) or if the solution is colored, a hot filtration step is necessary. To decolorize, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling (Crystal Formation): Cover the flask with a watch glass to prevent contamination and solvent evaporation. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5][11] Rapid cooling traps impurities.
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[5]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram```dot
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used. Many indazole derivatives are classified as harmful if swallowed and may cause skin and eye irritation. [14]
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. praxilabs.com [praxilabs.com]
- 4. LabXchange [labxchange.org]
- 5. youtube.com [youtube.com]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Challenges and solutions for scaling up the synthesis of 2,3-Dimethyl-2H-indazol-4-amine
Introduction
Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-2H-indazol-4-amine. This molecule is a critical structural motif and building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The scale-up of its synthesis, however, presents several well-documented challenges that can impact yield, purity, and process safety. The primary hurdles include achieving regioselective N-alkylation to favor the desired N2 isomer and ensuring the efficient reduction of a nitro-group precursor without generating difficult-to-remove impurities.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of this synthesis and successfully scale your operations.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling the synthesis of this compound?
The most critical and challenging step is the regioselective methylation of the indazole core to produce the desired 2-methyl-2H-indazole isomer over the thermodynamically more stable 1-methyl-1H-indazole byproduct.[3][4] Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, complicating downstream purification and reducing the overall yield.[5][6]
Q2: How can I maximize the yield of the desired N2-methylated indazole isomer?
To favor the kinetically controlled N2-alkylation, specific reaction conditions are necessary. This typically involves using milder methylating agents under neutral or slightly acidic conditions.[4] Reagents like dimethyl carbonate with a non-nucleophilic base or methyl 2,2,2-trichloroacetimidate have been shown to improve regioselectivity for the N2 position.[4][7] In contrast, using strong bases like sodium hydride (NaH) in aprotic solvents tends to favor the thermodynamically stable N1 isomer.[7][8]
Q3: What are the recommended starting materials for this synthesis?
A common and effective route begins with 3-methyl-4-nitro-1H-indazole. The synthesis then proceeds through two key transformations:
-
N2-Methylation: Regioselective methylation of 3-methyl-4-nitro-1H-indazole to form 2,3-dimethyl-4-nitro-2H-indazole.
-
Nitro Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.
Q4: Are there significant safety concerns when scaling up this synthesis?
Yes. Methylating agents such as dimethyl sulfate and methyl iodide are toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Additionally, catalytic hydrogenation for the nitro reduction step involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols. The reduction using tin(II) chloride in concentrated HCl is highly exothermic and requires careful temperature control during reagent addition.[9][10]
Synthetic Workflow Overview
The following diagram outlines the recommended synthetic pathway from a common starting material.
Caption: Recommended synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: My reaction produces a nearly 1:1 mixture of N1 and N2 methylated isomers.
-
Question: I performed the methylation of 3-methyl-4-nitro-1H-indazole using methyl iodide and potassium carbonate in DMF and obtained poor regioselectivity. What is the cause and how can I fix this?
-
Answer: This is a classic problem of regioselectivity in indazole alkylation. Using a strong base like K₂CO₃ or NaH deprotonates the indazole, forming an anion where the negative charge is delocalized across both nitrogen atoms. Under these conditions, the reaction often yields a mixture of the thermodynamic (N1) and kinetic (N2) products, with the exact ratio being highly sensitive to the substrate and conditions.[5][8]
Causality: The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2 position is often more kinetically accessible for alkylation in the neutral indazole.[4] Your conditions (strong base) favor the formation of the indazole anion, leading to poor selectivity.
Solution: To achieve high N2 selectivity, you must use conditions that favor the kinetic pathway.
-
Method 1: Acidic/Neutral Conditions: Employ a methylating agent that does not require a strong base. Methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) is highly effective for N2-alkylation.[4]
-
Method 2: Alternative Reagents: Use dimethyl carbonate (DMC) with a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylenediamine (DABCO).[7] This combination has been shown to provide excellent selectivity for the N2 isomer.
Data Summary: Comparison of Methylation Conditions
Methylating Agent Base Solvent Typical Outcome Reference Methyl Iodide / DMS NaH / K₂CO₃ THF / DMF Mixture of N1 and N2 isomers [7][8] Dimethyl Carbonate DABCO DMF High selectivity for N2 isomer [7] | Methyl 2,2,2-trichloroacetimidate | Catalytic TfOH | Dichloromethane | High selectivity for N2 isomer |[4] |
-
Problem 2: The reduction of the nitro group is slow or incomplete.
-
Question: I am trying to reduce 2,3-dimethyl-4-nitro-2H-indazole to the amine using catalytic hydrogenation with 10% Pd/C, but the reaction stalls after several hours. What could be wrong?
-
Answer: Incomplete catalytic hydrogenation can be due to several factors, including catalyst poisoning, poor substrate solubility, or insufficient hydrogen pressure.
Causality & Solutions:
-
Catalyst Poisoning: The catalyst can be poisoned by trace impurities, particularly sulfur or halide compounds from previous steps. Ensure your nitro-intermediate is highly pure before the reduction step. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help drive the reaction to completion.
-
Substrate Solubility: Indazole derivatives can have poor solubility in common hydrogenation solvents like ethanol or methanol. This is a significant barrier on scale-up.
-
Action: Try a different solvent system. Adding a co-solvent like ethyl acetate, THF, or even a small amount of acetic acid can dramatically improve solubility and reaction rates.
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure is insufficient.
-
Action: Increase the hydrogen pressure using a Parr shaker or a dedicated hydrogenation reactor. Pressures of 40-50 psi are typically sufficient and safe for laboratory scale-up.
-
Alternative Reduction Method: If catalytic hydrogenation remains problematic, a highly reliable alternative is reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a mixture of concentrated HCl and an organic solvent like 2-methoxyethyl ether or ethyl acetate.[9][10] This method is robust, scalable, and often gives high yields, though it requires a more demanding aqueous workup to remove tin salts.[10]
-
Problem 3: I am observing significant byproduct formation during the final reduction step.
-
Question: After reducing the nitro group, my crude product contains several impurities that are difficult to separate from the desired this compound. What are these byproducts and how can I avoid them?
-
Answer: Impurity formation during nitro reduction often stems from over-reduction or side reactions, especially under harsh conditions.
Causality & Solutions:
-
Dehalogenation (if applicable): If your indazole core contains halogen substituents (e.g., Cl, Br), these can be removed under catalytic hydrogenation conditions (hydrogenolysis).
-
Solution: Use a less aggressive catalyst (e.g., PtO₂ instead of Pd/C) or switch to a chemical reduction method like SnCl₂/HCl, which does not affect aryl halides.
-
-
Formation of Azo/Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy impurities, which can complicate purification.
-
Solution: Ensure sufficient reducing agent and adequate reaction time. Monitor the reaction by LC-MS or TLC to confirm the complete disappearance of the starting material and any intermediates.
-
-
Workup-Related Impurities: For SnCl₂ reductions, improper pH adjustment during workup can lead to the precipitation of tin hydroxides with your product.
-
Solution: After reaction completion, perform a careful workup. A common procedure involves basifying the acidic mixture with a concentrated NaOH or Na₂CO₃ solution to a high pH (>10) to ensure tin salts remain soluble as stannates, followed by extraction of the product with an organic solvent like ethyl acetate.[10]
-
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists. All operations should be performed in a suitable chemical fume hood with appropriate PPE.
Protocol 1: N2-Selective Methylation of 3-Methyl-4-nitro-1H-indazole
This protocol is adapted from principles favoring kinetic N2-alkylation.[7]
-
Reagents & Equipment:
-
3-Methyl-4-nitro-1H-indazole
-
Triethylenediamine (DABCO)
-
Dimethyl carbonate (DMC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-methyl-4-nitro-1H-indazole (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv).
-
Add anhydrous DMF (approx. 10 mL per gram of starting material). Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Slowly add dimethyl carbonate (DMC, 1.2 equiv) dropwise to the mixture.
-
Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Add water (approx. 12 mL per gram of starting material) and stir for 15-30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain crude 2,3-dimethyl-4-nitro-2H-indazole. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.
-
Protocol 2: Reduction of 2,3-Dimethyl-4-nitro-2H-indazole using SnCl₂
This protocol is a robust method for nitro group reduction, adapted from similar syntheses.[9][10]
-
Reagents & Equipment:
-
2,3-Dimethyl-4-nitro-2H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or 2-Methoxyethyl ether
-
Round-bottom flask with magnetic stirrer and addition funnel
-
Ice bath
-
-
Procedure:
-
Dissolve 2,3-dimethyl-4-nitro-2H-indazole (1.0 equiv) in ethyl acetate (approx. 10 mL per gram) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 equiv) to the mixture under nitrogen.[9][10]
-
Add concentrated HCl (approx. 6-8 mL per gram of starting material) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.
-
Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly add a saturated sodium carbonate (Na₂CO₃) or 10 M sodium hydroxide (NaOH) solution to basify the mixture to a pH of 10-12. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. connectjournals.com [connectjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
Technical Support Center: Improving Regioselectivity of N-Alkylation in Indazole Synthesis
Welcome to the Technical Support Center for Indazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indazole scaffold. The presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of regioisomeric mixtures, a significant hurdle in synthesis and purification workflows.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regioselectivity of your indazole N-alkylation reactions.
The Core Challenge: N-1 versus N-2 Selectivity
The N-alkylation of an indazole can result in substitution at either the N-1 or N-2 position. The final product distribution is a delicate balance of several factors, including the inherent stability of the indazole tautomers and the specific reaction conditions employed.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4][5] This intrinsic property can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[1][3][6] Conversely, kinetically controlled reactions may favor the N-2 product.
This guide will dissect the critical parameters you can manipulate to steer the reaction toward your desired regioisomer.
Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation of indazoles and provides systematic approaches to resolving them.
Issue 1: Poor or No Regioselectivity (Formation of a ~1:1 Mixture of N-1 and N-2 Isomers)
Probable Causes:
-
Sub-optimal Base/Solvent Combination: The choice of base and solvent is paramount in directing regioselectivity. A common pitfall is using conditions that do not sufficiently differentiate between the two nitrogen atoms. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often leads to poor selectivity.[7]
-
Reaction Conditions Favoring a Mixture: The reaction may be operating under conditions where both kinetic and thermodynamic products are formed at comparable rates.
-
Nature of the Indazole Substituents: The electronic and steric properties of substituents on the indazole ring can significantly influence the nucleophilicity of the N-1 and N-2 positions.
Solutions:
-
For Preferential N-1 Alkylation (Thermodynamic Control):
-
Recommended System: Sodium hydride (NaH) in an ethereal solvent such as tetrahydrofuran (THF).[2][8] This combination has been shown to provide excellent N-1 selectivity for a variety of indazole substrates.[2][8]
-
Mechanism Insight: The sodium cation is believed to coordinate with the N-2 nitrogen and a nearby electron-donating group (if present), sterically hindering alkylation at N-2 and directing the electrophile to N-1.[9][10]
-
Protocol: See "Protocol 1: Selective N-1 Alkylation with NaH/THF".
-
-
For Preferential N-2 Alkylation (Kinetic or Directed Control):
-
Steric Hindrance: If your indazole has a bulky substituent at the C-7 position (e.g., -NO₂, -CO₂Me), this will sterically block the N-1 position, naturally directing alkylation to N-2.[1][2][3][5][8]
-
Mitsunobu Reaction: This reaction provides a reliable method for achieving N-2 selectivity, particularly when using alcohols as the alkylating agent.[1][3][5][9] The mechanism is thought to proceed through a phosphonium salt intermediate that favors attack at the N-2 position.
-
Acid Catalysis with Specific Reagents: The use of triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N-2 position.[11][12][13][14][15]
-
Protocol: See "Protocol 2: Selective N-2 Alkylation via the Mitsunobu Reaction".
-
Issue 2: Low Reaction Conversion or Yield
Probable Causes:
-
Insufficient Deprotonation: The chosen base may not be strong enough to fully deprotonate the indazole, leading to a low concentration of the reactive indazolide anion.
-
Poor Solubility: The indazole starting material or the base may have poor solubility in the chosen solvent.
-
Decomposition of Reagents: The alkylating agent or the indazole may be unstable under the reaction conditions.
-
Steric Hindrance: A very bulky alkylating agent or indazole substituent may slow down the reaction rate.
Solutions:
-
Enhance Deprotonation:
-
Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaHMDS).
-
Ensure the base is fresh and of high purity.
-
-
Improve Solubility:
-
Ensure Reagent Stability:
-
Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH.[1]
-
Use freshly opened or purified alkylating agents.
-
-
Overcoming Steric Hindrance:
-
Increase the reaction temperature and/or time.
-
Consider using a less sterically hindered alkylating agent if the structure of the final product allows.
-
Microwave-assisted synthesis can sometimes overcome steric barriers by providing rapid and efficient heating.[16]
-
Issue 3: Difficulty in Separating N-1 and N-2 Isomers
Probable Causes:
-
Similar Polarity: The two regioisomers may have very similar polarities, making them difficult to separate by standard flash column chromatography.
Solutions:
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems for your column chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine or acetic acid can sometimes improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
-
Recrystallization:
-
If the isomers are crystalline, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.[17] Screening various solvents is key to finding the right conditions.
-
-
Derivative Formation:
-
In challenging cases, it may be possible to react the mixture with a reagent that selectively derivatizes one isomer, allowing for easier separation. The protecting group can then be removed in a subsequent step.
-
-
Preparative HPLC:
-
For small-scale separations or when high purity is essential, preparative high-performance liquid chromatography (HPLC) is a powerful tool.
-
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for controlling regioselectivity in indazole N-alkylation?
A1: While it's an interplay of factors, the choice of base and solvent system is often the most critical parameter you can adjust to achieve high regioselectivity.[1][2] The combination of NaH in THF is a well-established method for favoring N-1 alkylation, while conditions like the Mitsunobu reaction are reliable for N-2 substitution.[2][3][5][8]
Q2: How do electron-donating and electron-withdrawing groups on the indazole ring affect alkylation?
A2: Electron-withdrawing groups (EWGs) on the indazole ring generally increase the acidity of the N-H proton, making deprotonation easier. The position of the substituent is crucial. For example, an EWG at the C-7 position, such as -NO₂ or -CO₂Me, will sterically hinder the N-1 position and strongly direct alkylation to N-2.[1][2][3][5][8] Electron-donating groups (EDGs) can increase the nucleophilicity of both nitrogen atoms, which may decrease selectivity if not carefully controlled.
Q3: I need to synthesize an N-1 alkylated indazole with a simple alkyl group. What is the most reliable method?
A3: A recently developed two-step methodology involving an initial condensation with an aldehyde followed by reduction has shown excellent selectivity for N-1 alkylation with simple alkyl side chains.[7][18] This thermodynamically driven process avoids the formation of the N-2 isomer.[7][18][19] For a more direct approach, the NaH/THF system with a corresponding alkyl halide is also a highly effective and widely cited method.[2][3][8]
Q4: Can I use phase-transfer catalysis for indazole alkylation?
A4: Yes, phase-transfer catalysis (PTC) can be a useful technique for N-alkylation.[20][21][22] It often allows for the use of milder inorganic bases and can be performed in less polar solvents or even neat.[20][22] However, regioselectivity can be variable and may require careful optimization of the catalyst, base, and solvent system.
Q5: Are there any computational tools that can help predict the outcome of my reaction?
A5: Yes, Density Functional Theory (DFT) calculations have been successfully used to investigate the mechanisms of indazole alkylation and predict regioselectivity.[9][10][11][23] These computational studies can provide insights into transition state energies for N-1 versus N-2 attack, the stability of intermediates, and the role of non-covalent interactions, helping to rationalize experimental observations and guide reaction optimization.[9][10][11][23]
Data Summary and Key Protocols
Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity
| Indazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | 50 | >99 : 1 | >95 | [3][5] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | 4 : 96 | 88 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | <1 : 99 | 94 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH | DCM | RT | 0 : 100 | 95 | [1][12] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD | THF | 0 to RT | 1 : 2.5 | 78 (total) | [1][3][5] |
| 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 (yields) | 84 (total) | [9] |
| 5-bromo-1H-indazole-3-carboxylate | Various alcohols | PPh₃, DEAD | THF | 50 | N-2 selective | >90 | [9] |
Experimental Protocols
This protocol is optimized for achieving high regioselectivity for the N-1 position under thermodynamically controlled conditions.[1][2][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt of the indazole.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1]
The Mitsunobu reaction provides a strong preference for the formation of the N-2 regioisomer.[1][3][5][9]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The characteristic red-orange color of the azodicarboxylate should dissipate.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The crude mixture, containing the desired product and triphenylphosphine oxide/hydrazide byproducts, can be directly purified by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and isolate the pure N-2 product.[1]
Visual Guides and Workflows
Decision-Making Workflow for Regioselective Indazole Alkylation
Caption: Decision workflow for selecting an N-alkylation strategy.
Factors Governing N-1 vs. N-2 Regioselectivity
Caption: Factors governing N-1 vs. N-2 regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. 2H-Indazole synthesis [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 18. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 19. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 2,3-Dimethyl-2H-indazol-4-amine and Its Isomers
Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its structural rigidity, coupled with the ability to engage in diverse non-covalent interactions, makes it an ideal framework for designing potent and selective modulators of various biological targets. Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[4][5][6] This tautomerism, along with the potential for substitution at multiple positions, creates a vast chemical space for optimization. The therapeutic importance of this scaffold is underscored by the number of FDA-approved drugs, such as Pazopanib (a kinase inhibitor for cancer), Niraparib (a PARP inhibitor), and Benzydamine (an anti-inflammatory agent), that feature an indazole core.[2][7][8]
This guide provides a comparative analysis of the biological activity of 2,3-Dimethyl-2H-indazol-4-amine, focusing on how its specific substitution pattern influences its function relative to key positional and structural isomers. We will delve into the structure-activity relationships (SAR) that govern target engagement, with a particular emphasis on kinase inhibition, a domain where indazole derivatives have shown remarkable success.[7][9]
Isomeric Landscape of Substituted Indazoles
The biological activity of an indazole derivative is exquisitely sensitive to its substitution pattern. Even minor positional changes of functional groups can dramatically alter binding affinity, selectivity, and pharmacokinetic properties. Here, we compare our lead compound, this compound, against its key isomers.
Figure 1: Isomeric relationships of this compound.
Comparative Biological Activity: A Focus on Kinase Inhibition
Indazole derivatives are renowned for their potent activity as protein kinase inhibitors.[7][9][10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The anti-cancer drug Pazopanib, for example, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and contains a 2,3-dimethyl-2H-indazol-6-yl moiety.[11][12] This provides a crucial, well-validated reference point for our comparison.
The Critical Role of Amine and N-Methyl Positioning
-
Amine Position (C4 vs. C6): The position of the amine group is paramount for directing interactions within a kinase's ATP-binding pocket. In the case of Pazopanib, the analogous 6-amino group is part of a methylamino linker that forms key hydrogen bonds with the hinge region of the VEGFR kinase domain. Shifting the amine to the C4 position, as in our lead compound, would fundamentally alter the vector and distance of this key interaction point. Structure-activity relationship (SAR) studies on indazole arylsulfonamides as CCR4 antagonists have shown that substituents at the C4 position are critical, with methoxy or hydroxyl groups being potent.[13] This suggests that the C4 position is sterically sensitive and electronically important for receptor engagement. While direct data for the 4-amino isomer is limited, it is plausible that this shift would significantly decrease affinity for VEGFR-2 compared to the 6-amino analogue, or potentially retarget the molecule towards a different set of kinases.
-
N-Alkylation (2H vs. 1H Isomers): The distinction between N1- and N2-alkylation is not trivial. The 2H-indazole scaffold, as seen in Pazopanib and our lead compound, presents a different hydrogen bond donor/acceptor profile to the solvent and target compared to the 1H-indazole isomer. The 1H-indazole tautomer is typically the more thermodynamically stable form.[4] However, synthetic strategies can favor the formation of the 2H isomer, which often possesses distinct and desirable biological activities.[14] For example, in a series of indazole-based inhibitors, the N1-benzyl substituted compound (a 1H-indazole) was found to be a potent activator of soluble guanylate cyclase, while its corresponding 2-benzyl isomer (a 2H-indazole) was inactive.[6] This highlights that the N-substitution pattern is a critical determinant of biological function, likely by influencing the overall geometry and electrostatic potential of the molecule.
Quantitative Comparison of Indazole Isomers as Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Pazopanib | VEGFR-2 | 30 | 2,3-dimethyl-2H-indazol-6-yl | [2] |
| Axitinib | VEGFR-2 | 0.2 | 1H-indazole-6-carboxamide | [7] |
| Compound 12b | VEGFR-2 | 5.4 | 1H-indazole with quinazoline | [9] |
| Compound 102 | FGFR1 | 30.2 | 1H-indazole-4-carboxamide | [4] |
| Entrectinib | ALK | 12 | 3-amino-1H-indazole | [4] |
This table illustrates the potency of various indazole scaffolds. Note the prevalence of 1H-indazoles and substitutions at the 3, 4, and 6 positions.
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activity of this compound and its isomers, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating and provide a robust framework for comparison.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Causality: This assay directly measures the compound's ability to interfere with the catalytic activity of the kinase, which is the primary mechanism for most kinase inhibitors. By comparing IC50 values, we can rank the potency of different isomers.
Methodology:
-
Reagents & Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from MilliporeSigma or Thermo Fisher).
-
Kinase substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Adenosine triphosphate).
-
Test compounds (dissolved in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its isomers) in DMSO, then dilute further in kinase buffer. A typical starting concentration is 10 µM.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of a 2x VEGFR-2 enzyme solution in kinase buffer to each well (except "no enzyme" controls).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (final concentration of ATP at its Km value for VEGFR-2).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, assessing the cytotoxic or cytostatic effects of the compounds.
Causality: While the kinase assay measures direct target engagement, this assay measures the downstream cellular consequence. A potent kinase inhibitor targeting a pro-survival pathway (like VEGFR) should reduce the proliferation of cells dependent on that pathway.
Methodology:
-
Reagents & Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), which are responsive to VEGFR signaling.
-
Appropriate cell culture medium (e.g., EGM-2).
-
Test compounds (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Context: VEGFR-2
The biological effects of indazole-based kinase inhibitors can only be understood in the context of the signaling pathways they disrupt. Pazopanib and many other indazoles target the VEGFR-2 pathway, which is critical for angiogenesis (the formation of new blood vessels), a process co-opted by tumors to sustain their growth.
Figure 3: Inhibition of the VEGFR-2 signaling cascade by an indazole derivative.
Conclusion and Future Directions
The biological activity of indazole derivatives is a finely tuned interplay of structure, electronics, and stereochemistry. Our analysis, using this compound as a focal point, demonstrates that subtle isomeric changes—such as the position of an amine group or the site of N-alkylation—can lead to profound differences in target engagement and cellular effects. While the 2,3-dimethyl-2H-indazole core is a validated pharmacophore for kinase inhibition (as seen in Pazopanib), the specific placement of the amine at the C4 position would require empirical validation to determine its activity profile.[12]
Future research should focus on the direct synthesis and evaluation of the 4-amino, 5-amino, and 7-amino isomers of the 2,3-dimethyl-2H-indazole scaffold and their 1H-tautomeric counterparts. A broad kinase screen would be invaluable to identify primary targets and potential off-targets, while subsequent cell-based assays would elucidate their functional consequences. By systematically exploring the isomeric landscape of this privileged scaffold, researchers can continue to unlock novel therapeutics for a range of human diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
A Comparative Guide to Pazopanib Synthesis: Evaluating 2,3-Dimethyl-2H-indazol-4-amine and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib, marketed as Votrient®, is a potent multi-targeted tyrosine kinase inhibitor crucial in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2] Its synthesis involves the strategic coupling of three key structural units: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain.[3][4] The efficiency, cost-effectiveness, and safety of the overall synthesis are heavily influenced by the choice of the starting indazole precursor. This guide provides an in-depth comparison of synthetic routes to Pazopanib, with a particular focus on the performance of 2,3-Dimethyl-2H-indazol-4-amine versus other key precursors, supported by experimental data and detailed protocols.
The Central Role of the Indazole Moiety
The indazole fragment of Pazopanib is critical for its biological activity, mimicking the adenine component of ATP and enabling inhibition of kinase enzymes.[5][6] Consequently, the synthesis of the indazole core and its subsequent incorporation into the final drug molecule are pivotal aspects of Pazopanib production. Various synthetic strategies have been developed, primarily diverging in the selection of the initial indazole-based starting material.[3][5]
Comparative Analysis of Synthetic Routes
This section details and compares various synthetic pathways to Pazopanib, highlighting the advantages and disadvantages of each precursor.
Route 1: The Innovator's Approach Utilizing 3-Methyl-6-nitro-1H-indazole
The original manufacturing process for Pazopanib, developed by GlaxoSmithKline, commences with 3-methyl-6-nitro-1H-indazole.[3][4] This multi-step synthesis involves the formation of key intermediates, including N,2,3-trimethyl-2H-indazol-6-amine.[3][5]
Key Steps in the Innovator's Route:
-
N-methylation: 3-methyl-6-nitro-1H-indazole is methylated to form 2,3-dimethyl-6-nitro-2H-indazole.[4]
-
Nitro Reduction: The nitro group is reduced to an amine, yielding 2,3-dimethyl-2H-indazol-6-amine.[4]
-
Coupling with 2,4-dichloropyrimidine: The resulting amine is reacted with 2,4-dichloropyrimidine to produce N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[1][7]
-
N-methylation: A second methylation step on the secondary amine yields N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[7]
-
Final Condensation: The final step is the condensation with 5-amino-2-methylbenzenesulfonamide to yield Pazopanib.[7][8]
While this route is well-established, alternative pathways have been explored to improve overall efficiency and reduce costs.[3]
Route 2: A More Direct Approach with 2,3-Dimethyl-2H-indazol-6-amine
A more direct and commercially viable route starts with 2,3-dimethyl-2H-indazol-6-amine.[1][7] This approach bypasses the initial methylation and reduction steps of the innovator's route.
Key Steps from 2,3-Dimethyl-2H-indazol-6-amine:
-
Reaction with 2,4-dichloropyrimidine: 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine to form N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[4][7]
-
Methylation: The secondary amine is then methylated to give N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[7]
-
Final Coupling: This intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide to afford Pazopanib.[7]
This route is considered more appropriate due to its improved safety and commercial viability.[7] Variations in this route often involve different reagents for the methylation step, such as dimethyl carbonate as a less costly alternative to methyl iodide.[7]
Route 3: Leveraging 6-bromo-2,3-dimethyl-2H-indazole
An alternative and highly efficient pathway begins with 6-bromo-2,3-dimethyl-2H-indazole.[1][3] This precursor can be converted to N,2,3-trimethyl-2H-indazol-6-amine in a high-yielding reaction.[3]
Key Steps from 6-bromo-2,3-dimethyl-2H-indazole:
-
Amination: 6-bromo-2,3-dimethyl-2H-indazole is reacted with methylamine to form N,2,3-trimethyl-2H-indazol-6-amine.[1][9]
-
Coupling with 2,4-dichloropyrimidine: This is followed by a reaction with 2,4-dichloropyrimidine to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[1]
-
Final Condensation: The final step involves condensation with 5-amino-2-methylbenzenesulfonamide.[1]
This route is considered commercially viable with a higher overall yield and purity.[1]
Route 4: A Convergent Strategy with a Novel Intermediate
Another approach involves the initial reaction of 5-amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine to form a novel intermediate, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide.[3][7]
Key Steps in the Convergent Route:
-
Intermediate Formation: 5-amino-2-methylbenzenesulfonamide is reacted with 2,4-dichloropyrimidine.[1][7]
-
Coupling: The resulting intermediate is then coupled with N,2,3-trimethyl-2H-indazol-6-amine.[3][7]
While this route has been explored, the reported yields for the initial coupling step are around 48%, and the overall yield is considered lower than the innovator's route.[3][7]
Data Presentation: Comparison of Synthetic Routes
| Precursor | Key Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| 3-Methyl-6-nitro-1H-indazole | 5 | ~31%[9] | >99.5%[7] | Well-established | Longer synthetic sequence, lower overall yield[3] |
| 2,3-Dimethyl-2H-indazol-6-amine | 3 | ~63% (final step)[7] | >99.9% (after purification)[7] | Shorter, commercially viable, safer[7] | N-monomethylation can be challenging[7] |
| 6-bromo-2,3-dimethyl-2H-indazole | 3 | High | High | Shorter sequence, higher overall yields[1][3] | Requires specific amination conditions[9] |
| 5-amino-2-methylbenzenesulfonamide + 2,4-dichloropyrimidine | 2 | ~31%[1] | 99.9% (after purification)[7] | Convergent approach | Lower overall yield, potential for side reactions[7] |
Note: Yields and purities are compiled from various sources and may vary based on specific reaction conditions and scale.[3]
Experimental Protocols
Synthesis of Pazopanib starting from 2,3-Dimethyl-2H-indazol-6-amine
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine [4][7]
-
In a reaction vessel, 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of triethylamine in dimethyl sulfoxide (DMSO).
-
The reaction mixture is stirred until completion (monitored by TLC).
-
The product is then isolated and purified.
Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [7]
-
The product from Step 1 is methylated using methyl iodide in the presence of a base such as sodium hydroxide or cesium carbonate.
-
The reaction is monitored for completion, and the methylated product is isolated.
Step 3: Synthesis of Pazopanib Hydrochloride [3]
-
A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in a suitable solvent like ethanol or N,N-dimethylformamide.
-
A catalytic amount of concentrated hydrochloric acid is added.
-
The reaction mixture is heated to approximately 95 °C and stirred until the reaction is complete.
-
Upon cooling, the Pazopanib hydrochloride product may precipitate and can be collected by filtration.
Visualization of Synthetic Pathways
Innovator's Route from 3-Methyl-6-nitro-1H-indazole
Caption: Innovator's route to Pazopanib.
Route from 2,3-Dimethyl-2H-indazol-6-amine
Caption: Pazopanib synthesis from 2,3-Dimethyl-2H-indazol-6-amine.
Route from 6-bromo-2,3-dimethyl-2H-indazole
Caption: Alternative route to Pazopanib from 6-bromo-2,3-dimethyl-2H-indazole.[3]
Conclusion
The synthesis of Pazopanib can be achieved through various pathways, with the choice of the indazole precursor significantly impacting the overall efficiency and commercial viability of the process. While the innovator's route starting from 3-methyl-6-nitro-1H-indazole is well-documented, alternative precursors such as 2,3-dimethyl-2H-indazol-6-amine and 6-bromo-2,3-dimethyl-2H-indazole offer more direct and higher-yielding approaches. The selection of a specific synthetic route will depend on factors such as the cost and availability of starting materials, scalability, and the desired purity profile of the final active pharmaceutical ingredient. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for optimizing the synthesis of this important anti-cancer drug.
References
- 1. worldscientific.com [worldscientific.com]
- 2. worldscientific.com [worldscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. rroij.com [rroij.com]
- 8. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 9. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of 2H-Indazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. As a "privileged structure," its presence in numerous biologically active compounds underscores the importance of efficient and versatile synthetic routes. Among the isomers, the 2H-indazole core, while historically less explored than its 1H counterpart, is a key pharmacophore in notable therapeutics, demanding a nuanced understanding of its synthesis.
This guide provides an in-depth comparative analysis of prominent synthetic methodologies for accessing 2H-indazoles. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. Each method is presented with a self-validating protocol, supported by experimental data and authoritative citations, to ensure scientific integrity and reproducibility.
The Strategic Importance of 2H-Indazoles
The 2H-indazole motif is integral to a range of pharmaceuticals, demonstrating activities from anti-inflammatory to anti-cancer. The precise placement of the substituent on the N2 position is often crucial for biological activity, making regioselective synthesis a primary challenge and a key focus of methodological development. This guide will navigate through classical and modern approaches, providing a clear rationale for selecting the optimal route based on desired substitution patterns, functional group tolerance, and overall synthetic efficiency.
Core Synthetic Strategies: A Comparative Overview
We will explore five principal methodologies for the synthesis of 2H-indazoles, each with its unique advantages and limitations. The following sections will provide a detailed examination of each, including mechanistic insights and step-by-step protocols.
-
[3+2] Dipolar Cycloaddition of Sydnones and Arynes: A highly efficient and regioselective modern approach.
-
Copper-Catalyzed Three-Component Synthesis: A versatile and operationally simple one-pot method.
-
Rhodium-Catalyzed C-H Activation and Annulation: A powerful strategy for constructing complex, substituted 2H-indazoles.
-
Cadogan Reductive Cyclization: A classic method with modern, milder adaptations.
-
Photochemical and Electrochemical Methods: Emerging "green" strategies for the functionalization and synthesis of 2H-indazoles.
The choice of method is dictated by the specific synthetic target. For instance, the [3+2] cycloaddition offers unparalleled regioselectivity for the 2H-isomer, while transition-metal-catalyzed methods provide a platform for intricate C-H functionalization. The following diagram illustrates the general strategic approaches.
Caption: Overview of major synthetic approaches to 2H-indazoles.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This methodology stands out for its efficiency, mild reaction conditions, and excellent regioselectivity, exclusively affording 2H-indazoles.[1][2] The reaction proceeds via a [3+2] cycloaddition between an aryne and a sydnone, followed by a retro-[4+2] cycloaddition that expels carbon dioxide to form the aromatic 2H-indazole ring.[3]
Mechanistic Rationale
The high regioselectivity is a direct consequence of the concerted nature of the cycloaddition and the subsequent decarboxylation, which locks in the N2-substitution pattern. The choice of fluoride source (e.g., CsF or TBAF) is critical for the in situ generation of the aryne from a suitable precursor, typically an o-(trimethylsilyl)aryl triflate.[1][3]
Caption: Mechanism of [3+2] cycloaddition for 2H-indazole synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenyl-2H-indazole
To a solution of N-phenylsydnone (0.4 mmol) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.48 mmol, 1.2 equiv) in anhydrous acetonitrile (4.0 mL) is added cesium fluoride (CsF) (0.6 mmol, 1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-diphenyl-2H-indazole.[3]
Copper-Catalyzed One-Pot Three-Component Synthesis
This approach offers operational simplicity and high atom economy by combining three readily available starting materials in a single pot.[4] The reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper(I) species, provides a direct route to a variety of 2-substituted-2H-indazoles.[5][6][7]
Mechanistic Rationale
The proposed mechanism involves the initial condensation of the 2-bromobenzaldehyde and the primary amine to form an imine.[8] The copper catalyst is crucial for facilitating both the subsequent C-N bond formation between the aryl bromide and the azide ion, and the intramolecular N-N bond formation with concomitant extrusion of nitrogen gas to yield the 2H-indazole core.[8] The use of a ligand-free system with copper(I) oxide nanoparticles in a green solvent like polyethylene glycol (PEG) has been shown to be particularly effective.[9]
Caption: Proposed mechanism for the copper-catalyzed three-component synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole
To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.2 mmol), sodium azide (1.5 mmol), and copper(I) iodide (CuI, 10 mol%). Add DMSO (4 mL) to the reaction tube. Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12 hours. Monitor the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 2-phenyl-2H-indazole.[4][5]
Rhodium-Catalyzed C-H Activation and Annulation
For the synthesis of highly substituted and complex 2H-indazoles, rhodium-catalyzed C-H activation and annulation strategies are exceptionally powerful.[10] These methods often utilize a directing group, such as an azo moiety, to achieve high regioselectivity. A notable example is the reaction of azobenzenes with aldehydes.[11][12]
Mechanistic Rationale
The reaction is initiated by the Rh(III)-catalyzed ortho-C-H activation of the azobenzene, directed by one of the azo nitrogens.[10][13] This forms a five-membered rhodacycle intermediate, which then undergoes insertion of the aldehyde. Subsequent intramolecular cyclization and aromatization yield the 2H-indazole product.[11][12] This method allows for the convergent synthesis of a wide variety of N-aryl-2H-indazoles.[10][14]
Caption: Mechanism of Rh(III)-catalyzed synthesis of 2H-indazoles.
Experimental Protocol: Synthesis of 2,3-Diphenyl-2H-indazole
In a glovebox, a screw-cap vial is charged with [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), azobenzene (0.20 mmol), and benzaldehyde (0.40 mmol, 2.0 equiv). Dioxane (1.0 mL) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography (hexane/ethyl acetate) to afford 2,3-diphenyl-2H-indazole as a white powder.[11][15]
Cadogan Reductive Cyclization
The Cadogan reaction is a classical method for the synthesis of N-heterocycles, including 2H-indazoles, through the deoxygenative cyclization of nitro compounds using trivalent phosphorus reagents.[16] While traditionally requiring harsh conditions, recent advancements have led to milder, one-pot procedures.[17][18]
Mechanistic Rationale
The reaction is believed to proceed through the reduction of the nitro group to a nitroso group, followed by the formation of a nitrene intermediate which then undergoes cyclization.[1][19] However, non-nitrene pathways have also been proposed.[1] A modern, milder variant involves the one-pot condensation of an o-nitrobenzaldehyde with a primary amine to form an imine, which then undergoes reductive cyclization promoted by tri-n-butylphosphine at a more moderate temperature of 80 °C.[17][20]
Caption: One-pot condensation-Cadogan reductive cyclization workflow.
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-2H-indazole
To a solution of 2-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) is added aniline (1.1 mmol). The mixture is stirred at 80 °C for 1 hour to form the imine intermediate. Tri-n-butylphosphine (1.5 mmol) is then added, and the reaction is continued at 80 °C for 12-24 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield 2-phenyl-2H-indazole.[17][18]
Photochemical and Electrochemical Methodologies
Representing the frontier of "green" and sustainable chemistry, photochemical and electrochemical methods offer novel approaches to 2H-indazole synthesis and functionalization, often under mild, metal- and oxidant-free conditions.[21][22] These techniques typically involve the generation of radical intermediates for C-H functionalization at the C3 position.[23][24]
Mechanistic Rationale
Visible-light photocatalysis often employs a photosensitizer (e.g., Ir(ppy)₃ or organic dyes like 4CzIPN) that, upon irradiation, initiates a single-electron transfer (SET) process to generate a radical species from a suitable precursor.[23][24][25] This radical then adds to the 2H-indazole core. Electrochemical synthesis utilizes an electric potential to drive redox reactions, offering a reagent-free method for generating reactive intermediates.[26][27]
Caption: General workflow for photochemical/electrochemical C3-functionalization.
Experimental Protocol: Visible-Light-Induced C3-Carbamoylation of 2-Phenyl-2H-indazole
In a reaction tube, 2-phenyl-2H-indazole (0.2 mmol), 2-(hexylamino)-2-oxoacetic acid (2.5 equiv), 4CzIPN (5 mol%), and Cs₂CO₃ (2 equiv) are combined. Anhydrous DMSO (3 mL) is added, and the tube is sealed. The mixture is stirred at 35 °C under an O₂ atmosphere while being irradiated with a purple LED (λmax = 405 nm) for 12 hours. After the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the C3-carbamoylated product.[25]
Comparative Performance Analysis
| Synthetic Methodology | Typical Yields | Substrate Scope & Functional Group Tolerance | Key Advantages | Key Limitations |
| [3+2] Dipolar Cycloaddition | Good to Excellent (often >80%)[2][3] | Broad tolerance on both sydnone and aryne precursors.[3] | High yields, excellent regioselectivity for 2H-indazoles, very mild reaction conditions.[1] | Requires synthesis of sydnone precursors; some electron-deficient sydnones may be less reactive.[3] |
| Copper-Catalyzed Three-Component | Moderate to Good (50-95%)[4][9] | Broad scope for 2-halobenzaldehydes and primary amines (aliphatic and aromatic).[5][9] | Operationally simple, one-pot, high atom economy, uses readily available starting materials.[7] | Can require high temperatures (120-170 °C); sodium azide is a hazardous reagent.[9] |
| Rhodium-Catalyzed C-H Annulation | Good to Excellent (60-95%)[11] | Broad scope for substituted azobenzenes and various aldehydes.[10] | Excellent for synthesizing complex, substituted N-aryl-2H-indazoles; high functional group tolerance.[11] | Requires expensive rhodium catalyst and silver salt co-catalyst; directing group strategy limits substitution patterns.[11] |
| Cadogan Reductive Cyclization | Moderate to Excellent (60-90% for mild one-pot)[17] | Tolerates a range of electronically diverse o-nitrobenzaldehydes and amines.[17][20] | One-pot procedure improves efficiency; avoids isolation of intermediates.[17] | Classical methods are harsh (>150 °C); phosphine reagents are malodorous and toxic. |
| Photochemical/Electrochemical | Moderate to Good (50-93%)[23][24][25] | Primarily demonstrated for C3-functionalization; scope depends on the specific reaction. | Extremely mild conditions (often room temp.), avoids harsh reagents and oxidants, "green" chemistry.[22][25] | Often requires specific photocatalysts or electrochemical setups; may not be suitable for core scaffold synthesis. |
Conclusion and Future Outlook
The synthesis of 2H-indazoles has evolved significantly, moving from classical, often harsh, methods to elegant, highly selective, and sustainable modern strategies. The choice of synthetic route is a critical decision that impacts the efficiency, cost, and environmental footprint of a research program.
-
For unambiguous regioselectivity and high yields in the synthesis of the core 2H-indazole scaffold, the [3+2] dipolar cycloaddition of sydnones and arynes is a superior choice.
-
For operational simplicity and rapid library synthesis from common building blocks, the copper-catalyzed three-component reaction offers a robust and versatile platform.
-
When the goal is the synthesis of complex, highly substituted N-aryl-2H-indazoles , rhodium-catalyzed C-H activation provides unparalleled access.
-
The milder, one-pot Cadogan cyclization remains a viable and economical option, particularly when starting from nitroaromatics.
-
Photochemical and electrochemical methods are at the forefront of sustainable chemistry, offering exceptionally mild conditions for the late-stage functionalization of the 2H-indazole core.
As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions and accelerate the discovery of the next generation of 2H-indazole-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caribjscitech.com [caribjscitech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives from 2-Halobenzaldehydes, Amines and Sodium Azide in Polyethylene Glycol as a Green Solvent [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium(III)-Catalyzed Indazole Synthesis by C−H Bond Functionalization and Cyclative Capture – Zhao Group [web.pkusz.edu.cn]
- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives | MDPI [mdpi.com]
- 14. Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 18. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization [pubmed.ncbi.nlm.nih.gov]
- 19. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. 2H-Indazole synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. An Electrochemical Oxo-amination of 2H-Indazoles: Synthesis of Symmetrical and Unsymmetrical Indazolylindazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2,3-Dimethyl-2H-indazol-4-amine: The Definitive Role of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer and anti-inflammatory agents.[1][2][3] The specific isomer, 2,3-Dimethyl-2H-indazol-4-amine, is a crucial building block or final compound whose biological activity is intrinsically tied to its precise three-dimensional architecture. The synthesis of substituted indazoles can often lead to a mixture of regioisomers, making unequivocal structural confirmation not just a procedural formality, but a cornerstone of scientific validity and a prerequisite for further development.[4]
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on single-crystal X-ray crystallography as the gold standard for absolute structure determination. We will explore the causality behind experimental choices, compare the data obtained from orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, and present a logical workflow for achieving irrefutable structural proof.
Part 1: X-ray Crystallography: The Definitive Proof of Structure
X-ray crystallography stands alone as the technique capable of providing a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in space.[5][6] Unlike other methods that infer connectivity or functional groups, crystallography visualizes the precise positions of atoms, bond lengths, and bond angles, offering incontrovertible evidence of a compound's identity and stereochemistry.[7]
The Causality Behind the Crystallographic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to overcome specific physical challenges. The ultimate goal is to grow a near-perfect, single crystal that will diffract X-rays in a coherent and measurable pattern.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol for X-ray Crystallography
This protocol represents a self-validating system, where the quality of the outcome (a refined structure with a low R-factor) is contingent on the success of each preceding step.
1. Crystal Growth (The Art and Science):
-
Objective: To grow a single, well-ordered crystal of ideal size (approx. 0.1-0.3 mm).[8] This is the most crucial and often rate-limiting step.
-
Methodology (Slow Evaporation):
-
Ensure the this compound sample is of the highest possible purity (>98%). Impurities disrupt the crystal lattice, preventing the formation of diffraction-quality crystals.
-
Prepare a nearly saturated solution by dissolving the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a non-solvent like hexane). The ideal solvent is one in which the compound is moderately soluble.[9]
-
Filter the solution through a syringe filter into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites, leading to many small crystals instead of a few large ones.[9]
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
-
Store the vial in a location free from vibration and temperature fluctuations to allow for undisturbed crystal growth.
-
2. Data Collection:
-
Objective: To obtain a complete and high-quality diffraction pattern from the crystal.
-
Methodology:
-
Carefully select a suitable crystal under a microscope. A good crystal will have sharp edges and be free of cracks or defects.
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer and cool the crystal under a stream of liquid nitrogen (typically to 100 K). This is essential to minimize the thermal vibration of atoms, which sharpens the diffraction spots and improves data quality.[4]
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., from a Molybdenum source where λ = 0.71073 Å).[4]
-
Rotate the crystal in the X-ray beam while a detector records the intensities and positions of the diffracted X-rays. A full dataset may require several hours to collect.
-
3. Structure Solution and Refinement:
-
Objective: To translate the diffraction pattern into a final, validated 3D atomic model.
-
Methodology:
-
The collected data is processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using direct methods, a mathematical approach common for small molecules, to generate an initial electron density map.[10][11]
-
An atomic model of this compound is built into the electron density map.
-
The model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of this fit is typically measured by the R1-factor; a value below 5% (0.05) is considered excellent for small molecules.[6]
-
Part 2: A Comparative Analysis of Orthogonal Validation Techniques
While X-ray crystallography provides the ultimate structural proof, a multi-faceted analytical approach using orthogonal techniques is essential for a comprehensive validation package, particularly in a regulatory or drug development context.[4]
Caption: A logical workflow combining orthogonal techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment and connectivity of atoms.
-
Information Provided: A ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the two methyl groups (N-methyl and C-methyl), and the amine protons. The ¹³C NMR spectrum would show corresponding signals for each unique carbon atom. 2D NMR experiments (like COSY and HSQC) would be used to definitively assign which proton is attached to which carbon and to confirm the connectivity of the entire molecule, thus distinguishing it from other isomers.
-
Causality: The choice of specific NMR experiments is driven by the need to establish the exact substitution pattern on the indazole ring, which is the primary challenge in confirming the target isomer.
-
Comparison to X-ray: NMR provides the molecular framework in a physiologically relevant solution state, whereas crystallography provides a static picture in the solid state.[13] NMR is generally faster and does not require crystallization, but it does not provide the precise bond lengths and angles that X-ray diffraction does.[7]
Mass Spectrometry (MS)
MS is a fundamental technique used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound.
-
Information Provided: An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to the mass of this compound (C₉H₁₁N₃, Exact Mass: 161.095).[14] High-Resolution Mass Spectrometry (HRMS) is crucial as it can confirm the elemental composition to within a few parts per million, providing strong evidence for the molecular formula.[1]
-
Causality: HRMS is chosen over standard MS to confidently rule out other potential elemental compositions that might have the same nominal mass.
-
Comparison to X-ray: MS confirms the molecular formula, while X-ray crystallography confirms the arrangement of those atoms. They are complementary, not competitive; MS tells you what atoms are present, and X-ray tells you where they are.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Information Provided: The FT-IR spectrum of this compound would show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, aromatic and aliphatic C-H stretches, and C=C and C=N stretching vibrations from the indazole ring system.[15][16]
-
Causality: This technique is used as a rapid and simple quality control check to confirm the presence of key functional groups expected in the target molecule.
-
Comparison to X-ray: FT-IR provides evidence for the presence of functional groups, which is useful but not definitive for structural elucidation. Many isomers would have very similar IR spectra. Its role is primarily supportive, confirming that the key chemical moieties are present.
Part 3: Data Summary and Conclusive Comparison
The choice of analytical technique depends on the specific question being asked. For unequivocal proof of structure, particularly for patent applications or regulatory submissions, X-ray crystallography is indispensable.
| Technique | Information Provided | Sample State | Resolution | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry.[6] | Solid (Single Crystal) | Atomic (~1 Å) | Unambiguous, definitive structural proof.[4] | Requires diffraction-quality crystals, which can be difficult to grow.[5] |
| NMR Spectroscopy | Atomic connectivity, molecular framework, isomer identification.[12] | Solution | Atomic Connectivity | Provides structure in a more physiologically relevant state; no crystallization needed.[13] | Provides an ensemble of structures; less precise on bond lengths/angles than X-ray.[7] |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS).[4] | Gas/Solution | Molecular Formula | High sensitivity; confirms elemental formula. | Provides no information on atomic arrangement or isomerism. |
| FT-IR Spectroscopy | Presence of functional groups.[15] | Solid/Liquid | Functional Group | Fast, simple, and inexpensive. | Non-specific; many isomers give similar spectra. |
Conclusion
The structural validation of this compound requires a synergistic and logical application of modern analytical techniques. While NMR, MS, and FT-IR spectroscopy provide essential and complementary pieces of the structural puzzle—confirming the molecular formula, functional groups, and atomic connectivity—they ultimately lead to a structural hypothesis. Single-crystal X-ray crystallography is the definitive final step that transforms this hypothesis into fact. It provides the absolute, high-resolution three-dimensional structure, leaving no ambiguity about the compound's identity. For researchers and drug development professionals, mastering the crystallographic workflow and understanding its relationship with other analytical methods is fundamental to ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. excillum.com [excillum.com]
- 7. people.bu.edu [people.bu.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 2,3-Dimethyl-2H-indazol-4-amine Derivatives Against a Kinase Panel
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, a significant challenge remains: achieving inhibitor selectivity.[2][3] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding sites.[2][3] This conservation can lead to promiscuous binding of inhibitors, resulting in off-target effects that can cause toxicity or diminish therapeutic efficacy.[1][2] Therefore, comprehensive profiling of a kinase inhibitor's cross-reactivity across the kinome is a critical step in drug discovery and development.[1][4]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][6][7] Derivatives of 2,3-Dimethyl-2H-indazol-4-amine, in particular, have shown promise as potent inhibitors of various kinases. This guide provides a comparative analysis of the cross-reactivity of a hypothetical series of these derivatives against a panel of representative kinases, offering insights into their structure-activity relationships (SAR) and selectivity profiles. We will delve into the experimental methodologies for assessing kinase inhibition and provide a framework for interpreting the resulting data.
The this compound Scaffold: A Versatile Kinase Inhibitor Core
The this compound core provides a robust platform for the design of kinase inhibitors. Its bicyclic aromatic system can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.[5] Strategic modifications at various positions of the indazole ring and the amine substituent allow for the fine-tuning of potency and selectivity. This guide will explore a hypothetical set of derivatives to illustrate how subtle chemical changes can significantly impact their interaction with a diverse range of kinases.
Comparative Analysis of Kinase Inhibitory Activity
To investigate the cross-reactivity of our hypothetical this compound derivatives, we will examine their inhibitory activity against a panel of kinases representing different branches of the human kinome. The data presented in the following table is for illustrative purposes and is designed to reflect typical outcomes of a kinase screening campaign.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of this compound Derivatives
| Compound ID | R1 Substitution | R2 Substitution | Target Kinase A (e.g., VEGFR2) | Off-Target Kinase B (e.g., EGFR) | Off-Target Kinase C (e.g., CDK2) | Off-Target Kinase D (e.g., SRC) |
| LEAD-001 | H | H | 15 | 500 | >10,000 | 1,200 |
| COMP-002 | 4-Fluorophenyl | H | 8 | 250 | 8,500 | 950 |
| COMP-003 | 4-Chlorophenyl | H | 5 | 150 | 5,000 | 700 |
| COMP-004 | 4-Methoxyphenyl | H | 12 | 800 | >10,000 | 1,500 |
| COMP-005 | H | Methyl | 25 | 650 | >10,000 | 1,800 |
| COMP-006 | H | Ethyl | 30 | 700 | >10,000 | 2,100 |
| Pazopanib (Reference) | - | - | 30 | 84 | 4,000 | 140 |
Data is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) and Selectivity Insights
-
Substitution at R1: The introduction of a phenyl ring at the R1 position generally enhances potency against the primary target, Kinase A (VEGFR2). Halogen substitution on this phenyl ring (COMP-002 and COMP-003) further increases potency, with the chloro-substituted analog (COMP-003) being the most potent.[5] This suggests that hydrophobic and electronic interactions in this region of the binding pocket are critical for high-affinity binding.
-
Impact on Selectivity: While increasing potency, the R1 substitutions also show a trend of increased off-target activity, particularly against Kinase B (EGFR) and Kinase D (SRC). This highlights a common challenge in kinase inhibitor design: the trade-off between potency and selectivity.
-
Substitution at R2: Alkyl substitutions at the R2 position (COMP-005 and COMP-006) lead to a slight decrease in potency against the primary target compared to the unsubstituted lead compound (LEAD-001). This suggests that steric hindrance in this area may be detrimental to binding.
-
Comparison to Reference: Pazopanib, an approved multi-targeted kinase inhibitor containing a related indazole scaffold, demonstrates potent inhibition of VEGFR2 but also significant activity against other kinases like EGFR and SRC.[8][9] Our lead compound, LEAD-001, while less potent, exhibits a more selective profile in this hypothetical panel.
Experimental Methodologies: A Guide to Kinase Cross-Reactivity Profiling
A thorough investigation of kinase inhibitor cross-reactivity relies on robust and well-validated experimental methods.[1][10] Both biochemical and cell-based assays are essential to build a comprehensive understanding of a compound's selectivity profile.
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11][12] Radiometric assays, such as the 33P-ATP filter binding assay, are considered a gold standard due to their direct measurement of phosphate transfer.[13][14]
Diagram 1: Workflow for a Radiometric Kinase Inhibition Assay
Caption: A typical workflow for a radiometric kinase inhibition assay.
Detailed Protocol: Radiometric Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute the purified kinase and its specific substrate to their optimal concentrations in the assay buffer.
-
Prepare a stock solution of ATP and [γ-33P]ATP. The final ATP concentration in the assay should be at or near the Km for each kinase to provide a more accurate measure of inhibitor affinity.[1]
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding the ATP/[γ-33P]ATP mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a quench solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated ATP will not.
-
Wash the filter membrane multiple times with a wash buffer to remove unbound radioactivity.
-
Measure the amount of radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assays
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that a compound can enter cells and engage its target in a physiological context.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[17]
Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: The principle of CETSA for measuring target engagement.
Interpreting Cross-Reactivity Data: Beyond IC50 Values
While the IC50 value is a standard metric for inhibitor potency, a comprehensive assessment of cross-reactivity requires a more nuanced interpretation of the data.[1]
-
Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, which is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target. A higher selectivity score indicates greater selectivity.
-
Kinome Maps: Visualizing the screening data on a kinome tree diagram can provide an intuitive overview of an inhibitor's selectivity profile and highlight any "off-target clusters" in related kinase families.
-
Cellular Potency vs. Biochemical Potency: A significant drop-off in potency between biochemical and cellular assays can indicate issues with cell permeability, efflux, or intracellular metabolism.[16]
Diagram 3: Hypothetical Kinase Signaling Pathway and Inhibitor Effects
Caption: On-target and potential off-target effects of an inhibitor.
Conclusion: Navigating the Path to Selective Kinase Inhibitors
The investigation of cross-reactivity is a cornerstone of modern kinase inhibitor development. As demonstrated with our hypothetical series of this compound derivatives, even minor structural modifications can profoundly influence both potency and selectivity. A multi-faceted approach, combining robust biochemical screening with cellular target engagement assays, is essential for building a comprehensive understanding of a compound's interaction with the human kinome. The insights gained from such studies are invaluable for guiding the optimization of lead compounds, minimizing the potential for off-target toxicity, and ultimately, developing safer and more effective kinase-targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 444731-74-2 N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine AKSci X3179 [aksci.com]
- 9. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dimethyl-2H-indazol-4-amine Analogs as Kinase Inhibitors
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a key structural motif in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib.[1][2] The versatility of the indazole core allows it to engage with various biological targets through a combination of hydrogen bonding and hydrophobic interactions.
Among the different indazole isomers, the 2H-indazole tautomer has garnered significant interest, particularly in the design of protein kinase inhibitors. The specific arrangement of nitrogen atoms in the 2H-tautomer is particularly adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. This guide focuses on a specific, highly relevant core: 2,3-Dimethyl-2H-indazol-4-amine . We will provide a comparative analysis of its structure-activity relationships (SAR), dissecting how discrete chemical modifications to this scaffold influence biological activity and selectivity. This exploration is grounded in experimental data from seminal studies, offering researchers and drug development professionals actionable insights into designing the next generation of indazole-based therapeutics.
Core Scaffold Analysis: Deconstructing this compound
The this compound scaffold serves as an excellent starting point for inhibitor design. Its inherent structural features provide a well-defined orientation within a target's active site, while offering a strategic point for chemical elaboration.
-
2H-Indazole Core : This bicyclic system acts as the primary anchoring motif. The N1 atom is a crucial hydrogen bond acceptor, enabling the scaffold to bind to the "hinge" region of protein kinases, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP.
-
C3-Methyl Group : This small hydrophobic group is positioned to interact with a corresponding hydrophobic pocket within the active site. Its size and character are critical; as we will explore, modifying this position to a larger hydrophobic group like isopropyl can enhance potency and selectivity for certain kinases.[3]
-
N2-Methyl Group : The methylation at the N2 position locks the molecule into the desired 2H-indazole tautomeric form. This pre-organization prevents tautomerization to the 1H-indazole form, which would alter the geometry and hydrogen bonding pattern, thereby ensuring a consistent binding mode.
-
C4-Amine Group : This exocyclic amine is the principal vector for synthetic diversification. It is typically oriented towards the solvent-exposed region of the ATP-binding site, providing an ideal attachment point for various substituents. These substituents can be designed to secure additional interactions with the target protein, enhance physicochemical properties, and fine-tune the overall pharmacological profile of the compound.
Below is a diagram illustrating the key functional regions of the core scaffold and the primary vectors for modification that dictate the structure-activity relationship.
Caption: Key modification points on the this compound scaffold.
Comparative SAR Analysis: The Impact of Substituents
The biological activity of indazole analogs is exquisitely sensitive to the nature of the substituents appended to the core structure. The following sections compare different modification strategies and their observed outcomes based on published research on indazole-based inhibitors.
Modifications at the C4-Amine Position: The Gateway to Selectivity
The C4-amine is the most frequently modified position to enhance potency and achieve selectivity among different kinases. The general strategy involves attaching larger, functionalized moieties that can form secondary interactions.
A. Aryl and Heteroaryl Substituents: Attaching a pyrimidine ring to the exocyclic amine is a well-established strategy in kinase inhibitor design. This is exemplified by Pazopanib, which features a pyrimidine ring linked to a related 2,3-dimethyl-2H-indazol-6-amine core.[4] This addition serves two purposes:
-
Additional H-Bonds: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with amino acid residues at the entrance of the ATP pocket.
-
Scaffold for Further Substitution: The pyrimidine ring itself can be substituted to optimize interactions. For instance, a chloro substituent at the 2-position of the pyrimidine (as seen in intermediate N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine) acts as a handle for further nucleophilic substitution, allowing the introduction of larger groups to enhance potency.[5]
B. Introduction of Solubilizing Moieties: To improve pharmacokinetic properties, polar, ionizable groups are often introduced. In a study of CDK inhibitors, a quinazoline ring appended with a 4-methylpiperazine group was attached to the pyrimidine ring.[3] This terminal piperazine group significantly enhances aqueous solubility and provides a basic handle that can be protonated at physiological pH, which is often beneficial for cell permeability and oral bioavailability.
Modifications at the C3-Position: Tuning Hydrophobic Interactions
While our core topic specifies a C3-methyl group, comparing it with other analogs reveals its importance. The C3 position is directed towards a hydrophobic region of the kinase active site often referred to as the "back pocket."
-
Methyl vs. Isopropyl: SAR studies on CDK inhibitors showed that replacing the C3-methyl with a larger C3-isopropyl group can lead to a significant increase in potency.[3] The bulkier isopropyl group can achieve a more complete filling of the hydrophobic pocket, maximizing van der Waals interactions and displacing unfavorable water molecules. This highlights the importance of optimizing the size and shape of this substituent to match the specific topology of the target kinase.
Modifications on the Benzene Ring: Modulating Physicochemical Properties
Substitution on the benzene portion of the indazole ring is a common strategy for fine-tuning the molecule's electronic and metabolic properties.
-
Fluorine Substitution: The introduction of fluorine atoms can have multiple positive effects. It can lower the pKa of nearby groups, potentially strengthening hydrogen bonds. Furthermore, C-F bonds are metabolically stable, and their introduction can block sites of oxidative metabolism, thereby improving the compound's half-life. Studies on FGFR inhibitors have shown that fluorine substitution on the indazole ring can lead to improved enzymatic and cellular potency.[1][2]
Quantitative SAR Data Summary
The table below synthesizes data from related indazole-based kinase inhibitors to provide a comparative overview of how structural changes affect potency. While not all compounds are exact 4-amino analogs, the principles are directly transferable and instructive for designing new derivatives.
| Compound/Analog Class | Key Structural Feature | Target Kinase(s) | Activity (IC₅₀) | Key SAR Insight | Reference |
| 1H-Indazol-3-amine Series | 2,6-difluoro-3-methoxyphenyl group at C4 | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | Fluorine substitution on the appended phenyl ring significantly boosts potency. | [1] |
| Diaryl Thiourea Series | 1H-Indazol-3-amine with thiourea linker | VEGFR-2, Tie-2, EphB4 | 3.45 nM, 2.13 nM, 4.71 nM | The 1H-indazol-3-amine moiety acts as an effective hinge-binding group for multiple RTKs. | [1][2] |
| Quinazoline Series | 3-isopropyl-2-methyl-2H-indazol-5-yl attached to pyrimidine-quinazoline | CDK1, 2, 4, 8, 9 | Potent (nM range) | The C3-isopropyl group enhances potency over smaller alkyl groups. The terminal piperazine improves properties. | [3] |
| GSK-3 Inhibitor Series | Methoxy group at C5 of the indazole ring | GSK-3β | 0.35 µM | A methoxy substituent on the indazole ring is more favorable for potency than a methyl group. | [2] |
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed, representative protocols for the synthesis of a key intermediate and for a common in vitro kinase assay.
Protocol 1: Synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-amine Analog
This protocol describes a standard nucleophilic aromatic substitution to couple the indazole amine with a pyrimidine ring, a common step in the synthesis of many kinase inhibitors.
Objective: To synthesize N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (a structural isomer and common intermediate).
Materials:
-
2,3-Dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (200 proof)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Reagent Addition: Add 2,4-dichloropyrimidine (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common high-throughput screening method, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as LanthaScreen™, to determine the IC₅₀ of an inhibitor.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: The assay measures the inhibition of phosphorylation of a substrate by the kinase. A terbium-labeled antibody specifically binds to the phosphorylated substrate. When the terbium (donor) is excited, it transfers energy to a GFP-tagged substrate (acceptor) only when they are in close proximity (i.e., when the substrate is phosphorylated and bound by the antibody), resulting in a FRET signal.
Workflow Diagram:
Caption: A typical workflow for a TR-FRET based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in a microplate, typically starting from 10 µM.
-
Kinase Reaction: To each well, add the target kinase enzyme and a solution of ATP at its approximate Km concentration.
-
Substrate Addition: Add the GFP-labeled kinase substrate to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic turnover.
-
Detection: Stop the reaction by adding a development solution containing the terbium-labeled anti-phospho-substrate antibody and EDTA (to chelate Mg²⁺ and halt kinase activity).
-
Final Incubation: Incubate for another 60 minutes to allow for antibody-substrate binding.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and GFP wavelengths.
-
Data Analysis: Calculate the emission ratio. Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a highly validated and versatile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is well-defined: the 2H-indazole core serves as a hinge-binder, the C3-substituent engages a hydrophobic pocket, and the C4-amine acts as a crucial handle for introducing diverse chemical matter to achieve selectivity and modulate physicochemical properties.
Future research in this area will likely focus on:
-
Target Selectivity: Designing C4-substituents that exploit unique, non-conserved features of a target kinase to minimize off-target effects.
-
Tackling Resistance: Developing analogs that are active against clinically relevant drug-resistant mutations of kinases.
-
Computational and In Silico Design: Employing structure-based drug design and QSAR studies to more rationally predict potent and selective analogs, thereby accelerating the discovery pipeline.[6][7]
By leveraging the foundational SAR principles outlined in this guide, researchers can continue to innovate and develop novel indazole-based therapeutics to address unmet medical needs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 2,3-Dimethyl-2H-indazol-4-amine
Foreword: From Chemical Moiety to Therapeutic Potential
In the landscape of modern drug discovery, the journey of a novel chemical entity from the synthesis bench to a potential therapeutic is a rigorous one, paved with meticulous experimentation and objective evaluation. This guide is intended for fellow researchers, scientists, and drug development professionals, providing a comprehensive framework for benchmarking the efficacy of a novel compound, using 2,3-Dimethyl-2H-indazol-4-amine as a case study.
While this compound is structurally related to known kinase inhibitors such as Pazopanib, a potent VEGFR inhibitor, its specific kinase inhibitory profile and efficacy are not extensively documented in publicly available literature.[1][2][3][4][5] Therefore, this guide will adopt the perspective of a de novo investigation, outlining the critical experiments and rationale required to characterize this compound and benchmark it against established kinase inhibitors. We will hypothesize a target pathway based on its structural class and design a comprehensive study to elucidate its potential.
The Scientific Rationale: Why Investigate this compound as a Kinase Inhibitor?
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[6] Its presence in Pazopanib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, suggests that this compound may also possess affinity for protein kinases.[1] A logical starting point for investigation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[7][8][9] This pathway, encompassing key kinases like RAF, MEK, and ERK, represents a prime target for anti-cancer therapeutics.[7][8][9][][11][12]
This guide will focus on a hypothetical benchmarking study against key kinases in the MAPK/ERK and p38 MAPK pathways.
Visualizing the Target Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, a primary focus of our proposed investigation.
Caption: The MAPK/ERK Signaling Cascade and Points of Inhibition.
The Benchmarking Strategy: A Multi-tiered Approach
A robust benchmarking study should progress from broad, high-throughput screening to more focused, mechanism-of-action studies. Our proposed workflow is as follows:
Caption: A Multi-tiered Workflow for Kinase Inhibitor Benchmarking.
Tier 1 & 2: In Vitro Kinase Profiling and Potency Determination
The initial step is to understand the compound's kinase selectivity and potency.
Experimental Protocol: In Vitro Kinase Assay
-
Kinase Panel Screening: Screen this compound at a single concentration (e.g., 10 µM) against a broad panel of recombinant human kinases. This will identify potential "hit" kinases.
-
IC50 Determination: For the identified hit kinases, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of the compound with the kinase, its substrate, and ATP.
-
Comparative Analysis: Concurrently, determine the IC50 values for established inhibitors of the hit kinases. For our hypothetical study, we will use Trametinib (a MEK inhibitor), Ulixertinib (an ERK inhibitor), and SB203580 (a p38 MAPK inhibitor) as comparators.[7][9][13][14][15][16][17]
Data Presentation: Comparative IC50 Values
The following table presents hypothetical IC50 data for our compound of interest and established inhibitors.
| Compound | MEK1 (nM) | ERK2 (nM) | p38α (nM) |
| This compound | 150 | 800 | 50 |
| Trametinib | 0.9 | >10,000 | >10,000 |
| Ulixertinib | >10,000 | <0.3 | >10,000 |
| SB203580 | >10,000 | >10,000 | 50 |
Note: Data is hypothetical for illustrative purposes.
Tier 3: Cell-Based Efficacy Assessment
Moving from a cell-free system to a cellular context is crucial to assess the compound's ability to engage its target in a more physiologically relevant environment.
Experimental Protocol: Cell Proliferation Assay
-
Cell Line Selection: Choose cancer cell lines with known dysregulation in the MAPK/ERK or p38 MAPK pathways (e.g., A375 melanoma with BRAF V600E mutation, HCT116 colon cancer with KRAS mutation).
-
Treatment: Culture the selected cell lines in the presence of increasing concentrations of this compound and the comparator inhibitors for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
GI50 Calculation: Determine the concentration of each compound that causes a 50% reduction in cell growth (GI50).
Data Presentation: Comparative Anti-proliferative Activity
| Compound | A375 (GI50, nM) | HCT116 (GI50, nM) |
| This compound | 500 | 1200 |
| Trametinib | 5 | 20 |
| Ulixertinib | 15 | 40 |
| SB203580 | >10,000 | >10,000 |
Note: Data is hypothetical for illustrative purposes.
Tier 4: Target Engagement and Downstream Signaling Analysis
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to analyze the phosphorylation status of downstream targets.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat the selected cell lines with this compound and comparator inhibitors at their respective GI50 concentrations for a defined period (e.g., 2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-ERK, total-ERK, phospho-p38, total-p38).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Expected Outcomes
A potent and specific inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of its direct downstream target, with minimal off-target effects. For example, if this compound is a p38 MAPK inhibitor, we would expect to see a significant reduction in phospho-p38 levels, but not phospho-ERK, in treated cells.
Synthesizing the Evidence: An Objective Comparison
Based on the hypothetical data, this compound demonstrates moderate inhibitory activity against p38α MAPK, comparable to the established inhibitor SB203580. Its activity against MEK1 and ERK2 is significantly weaker than the dedicated inhibitors Trametinib and Ulixertinib, respectively. The cell-based assays corroborate these findings, showing anti-proliferative effects in cell lines at concentrations consistent with its p38α IC50.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to benchmark the efficacy of a novel compound, this compound, against established kinase inhibitors. While the presented data is hypothetical, the experimental framework provides a robust template for the characterization of new chemical entities.
The initial findings suggest that this compound warrants further investigation as a potential p38 MAPK inhibitor. Future studies should focus on:
-
Kinome-wide selectivity profiling: To identify any potential off-target activities.
-
In vivo efficacy studies: To assess its anti-tumor activity in animal models.
-
Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion properties.
By following a structured and evidence-based approach, we can effectively navigate the complexities of kinase inhibitor discovery and development, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-Indazol-4-amine, 2,3-dimethyl- | 1782433-66-2 [amp.chemicalbook.com]
- 3. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]
- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. dovepress.com [dovepress.com]
- 13. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. p38 Inhibitors Products: R&D Systems [rndsystems.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 2,3-Dimethyl-2H-indazol-4-amine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel 2,3-Dimethyl-2H-indazol-4-amine derivatives, a promising class of compounds in oncology research. As researchers and drug development professionals, understanding the translational potential of these molecules from benchtop assays to preclinical models is paramount. This document will delve into the experimental methodologies, present comparative data for representative compounds, and offer insights into the rationale behind the chosen experimental designs.
Introduction: The Therapeutic Potential of Indazole Derivatives
Indazole-containing derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold, highlighting its importance as a privileged structure in oncology drug discovery.[2] These compounds often exert their anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3] The this compound core represents a novel scaffold from which a new generation of kinase inhibitors is being developed. This guide will use representative novel indazole derivatives to illustrate the process of evaluating their efficacy, from initial cell-based assays to more complex animal models.
In Vitro Efficacy Assessment: The First Line of Evaluation
In vitro assays are fundamental for the initial screening and characterization of novel compounds. They provide a rapid and cost-effective means to assess a compound's biological activity in a controlled environment. Key in vitro assays for evaluating our novel this compound derivatives include cell viability assays, kinase inhibition assays, and mechanism-of-action studies.
Methodology: In Vitro Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, Hep-G2 hepatoma) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[3][7]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the novel this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3][5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]
To determine the specific molecular targets of the novel derivatives, in vitro kinase assays are employed. These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2, a key mediator of angiogenesis.[3][8]
Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of the novel this compound derivatives to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays or fluorescence-based assays.[8][9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
To understand the downstream effects of kinase inhibition, Western blotting is used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.[10][11]
Protocol:
-
Cell Lysis: Treat cancer cells with the novel indazole derivatives for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phosphorylated and total Akt, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
Visualization of In Vitro Workflow
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Cellular Target Engagement of 2,3-Dimethyl-2H-indazol-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of novel small molecules, using 2,3-Dimethyl-2H-indazol-4-amine as a case study. We will navigate the logical and experimental workflow from forming a plausible biological hypothesis to generating robust, quantitative data in cellular models. This document emphasizes the causality behind experimental choices, offering a multi-faceted, self-validating approach to one of the most critical stages in drug discovery.
The Initial Challenge: From a Novel Molecule to a Testable Hypothesis
The journey of a new chemical entity from the bench to potential therapeutic application begins with understanding its mechanism of action. For a compound like this compound, whose direct biological targets are not extensively characterized in public literature, the first step is to build a strong, evidence-based hypothesis.
A crucial line of inquiry is structural analogy to known drugs. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutics.[1] Notably, the 2,3-dimethyl-2H-indazole core is a key component of Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]
Pazopanib functions primarily as an anti-angiogenic agent by potently inhibiting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[3][4][5] This structural relationship forms our foundational hypothesis: This compound is likely to engage protein kinases within a cellular context.
To illustrate the validation process, this guide will focus on a primary hypothetical target of Pazopanib: VEGFR2 . This receptor is a master regulator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth.[6][7] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[8][9][10]
Part 1: A Comparative Guide to Direct Target Engagement Assays
Confirming that a compound physically interacts with its intended target inside a living cell is the cornerstone of validation.[11] Without this direct evidence, any observed phenotypic effect could be due to off-target or downstream activities. Here, we compare two powerful and orthogonal biophysical methods to measure this interaction directly.
Method 1: Cellular Thermal Shift Assay (CETSA®) — The Label-Free Standard
The principle behind CETSA is elegant and intuitive: the binding of a ligand, such as our small molecule, stabilizes its target protein against thermal denaturation.[12][13][14] By heating intact cells across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift" in the presence of a binding compound.[13][15]
Causality and Experimental Insight: CETSA is the gold standard for confirming engagement with the endogenous, unmodified protein in its native cellular environment.[12] A positive result provides strong evidence that the compound is cell-permeable and binds its target under physiological conditions. The magnitude of the thermal shift can also correlate with the affinity of the interaction.[13]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, to ~80% confluency.
-
Compound Treatment: Treat cells with a desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[12]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize samples, denature by boiling in SDS-PAGE sample buffer, and analyze by Western Blot using a specific primary antibody against VEGFR2.
-
Quantification: Quantify the band intensities using densitometry. For each temperature point, plot the intensity of the treated sample relative to the vehicle control to generate melting curves and determine the thermal shift.
Method 2: NanoBRET™ Target Engagement Assay — High-Throughput Live-Cell Analysis
NanoBRET™ is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[16][17] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the target acts as the energy acceptor. When a test compound is introduced, it competes with the tracer for the target's binding site, leading to a dose-dependent decrease in the BRET signal.[16][17]
Causality and Experimental Insight: NanoBRET provides a highly sensitive, quantitative, and real-time measure of intracellular target occupancy.[18] It is ideal for determining compound affinity (IC50) in a live-cell context and is readily adaptable to high-throughput screening formats. The primary consideration is the requirement for genetic modification of the cells to express the NanoLuc®-target fusion protein, which may not perfectly replicate the endogenous context.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding for the full-length human VEGFR2 fused to NanoLuc® luciferase at the C-terminus using a suitable transfection reagent like FuGENE® HD.[19]
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. Seed the cells into a white, 384-well assay plate.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Opti-MEM.
-
Assay Execution: Add the NanoBRET™ tracer and the compound dilutions to the appropriate wells. Include vehicle-only (0% inhibition) and a known VEGFR2 inhibitor (e.g., Pazopanib) as a positive control (100% inhibition).[19]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[17][19]
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal. Add the substrate to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered luminescence at 460nm (donor) and >600nm (acceptor).[17]
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the BRET ratio against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression to determine the IC50 value.
Comparative Summary of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Target Protein | Endogenous, label-free | Exogenous, NanoLuc® fusion protein |
| Readout | Western Blot, MS, or AlphaLISA | Ratiometric luminescence |
| Format | Low-to-medium throughput | High-throughput (384-well, 1536-well) |
| Primary Output | Thermal Shift (ΔTm), Isothermal Dose-Response | Intracellular IC50, Target Occupancy |
| Key Advantage | Physiologically relevant (endogenous target) | Quantitative, high-throughput, live-cell kinetics |
| Key Limitation | Can be laborious, semi-quantitative (WB) | Requires genetic engineering of cells |
Part 2: Validating Functional Consequences
Confirming that this compound binds to VEGFR2 is a critical achievement. The next logical pillar of validation is to demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of the receptor's kinase activity.
Method 3: In-Cell Kinase Activity Assay
This type of assay measures the direct output of the kinase by quantifying the phosphorylation of a known downstream substrate. For VEGFR2, a key downstream signaling node is the phosphorylation of proteins like PLCγ or ERK.[8][9] Modern assays can quantify the amount of a specific phosphoprotein in cell lysates in a high-throughput format.
Causality and Experimental Insight: A positive result in this assay directly links target engagement (from CETSA or NanoBRET) to a functional cellular outcome. It demonstrates that the compound is not merely binding to the target but is actively modulating its biological function. Observing a dose-dependent inhibition of substrate phosphorylation that correlates with the intracellular IC50 from the NanoBRET assay provides a powerful, self-validating dataset.
Experimental Protocol: Luminescence-Based In-Cell Kinase Assay
-
Cell Culture: Seed HUVECs in a 96-well plate and grow to confluency. Serum-starve the cells for 4-6 hours prior to the experiment to lower basal kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation and downstream signaling.
-
Lysis: Aspirate the media and lyse the cells according to the protocol of a suitable assay kit (e.g., an AlphaLISA® SureFire® Ultra™ p-ERK 1/2 kit).
-
Detection: Perform the assay according to the manufacturer's instructions, which typically involves adding acceptor beads conjugated to an antibody for the total protein and donor beads for the phosphorylated protein.
-
Measurement: Read the plate on an appropriate plate reader (e.g., an EnVision® plate reader).
-
Data Analysis: Normalize the phosphoprotein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration and fit the curve to determine the functional IC50 value.
Hypothetical Data Summary
| Assay | Metric | This compound | Pazopanib (Control) |
| CETSA | Thermal Shift (ΔTm) at 10 µM | +4.2 °C | +5.5 °C |
| NanoBRET™ | Intracellular IC50 | 150 nM | 35 nM |
| In-Cell Kinase Assay | Functional IC50 (p-ERK) | 185 nM | 40 nM |
Conclusion: A Triangulated Approach to Target Validation
Validating the cellular target engagement of a novel compound like this compound requires a rigorous, multi-pronged strategy. By progressing from a structurally-informed hypothesis to direct biophysical measurements of binding and culminating in a functional readout of target activity, we can build a compelling and self-validating case for the compound's mechanism of action.
The combination of a label-free method like CETSA with a quantitative live-cell assay like NanoBRET provides orthogonal evidence of direct physical interaction. Correlating these binding data with a downstream functional assay, such as measuring the inhibition of kinase activity, closes the loop and confirms that the binding event is therapeutically relevant. This triangulated approach minimizes the risk of artifacts and provides the high-confidence data necessary to advance a compound through the drug discovery pipeline.
References
- 1. 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 2. Pazopanib - Wikipedia [en.wikipedia.org]
- 3. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. criver.com [criver.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. scispace.com [scispace.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. protocols.io [protocols.io]
- 19. eubopen.org [eubopen.org]
A Guide to Orthogonal Analytical Techniques for Confirming the Identity and Purity of 2,3-Dimethyl-2H-indazol-4-amine
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is paramount. For novel small molecules like 2,3-Dimethyl-2H-indazol-4-amine, a robust analytical strategy is not just a regulatory expectation but a fundamental component of ensuring safety and efficacy. This guide provides an in-depth comparison of orthogonal analytical techniques, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals to establish the comprehensive analytical profile of this indazole derivative.
The core principle of an orthogonal approach is the use of multiple, independent analytical methods that measure the same attribute through different physicochemical principles. This strategy significantly enhances the confidence in analytical results by mitigating the risk of overlooking impurities or misidentifying the compound, a scenario that can occur when relying on a single analytical technique.[1] Regulatory bodies such as the FDA and EMA increasingly emphasize the importance of employing orthogonal methods to build a complete understanding of a drug substance.[2][3]
This guide will explore a selection of orthogonal techniques tailored for the analysis of this compound, a compound with the molecular formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol .[4] We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide comparative data to illustrate their synergistic power.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | PubChem[4] |
| Molecular Weight | 161.20 g/mol | PubChem[4] |
| Appearance | Off-white to gray solid (Predicted) | ChemicalBook[5] |
| Boiling Point | 366.9±22.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.23±0.1 g/cm3 (Predicted) | ChemicalBook[5] |
| pKa | 4.20±0.30 (Predicted) | ChemicalBook[5] |
The Orthogonal Analytical Workflow
A comprehensive analysis of this compound necessitates a multi-faceted approach. The following diagram illustrates a logical workflow employing orthogonal techniques to confirm both identity and purity.
Caption: Orthogonal workflow for identity and purity.
Identity Confirmation: A Triad of Spectroscopic Techniques
The first pillar of our analysis is the unambiguous confirmation of the chemical structure of this compound. For this, we employ a combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS) for Molecular Weight Determination
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This technique provides a highly accurate determination of the molecular weight, offering the first piece of evidence for the compound's identity.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Gas (N₂): 1.5 bar
-
Drying Gas (N₂): 6.0 L/min at 200 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺.
Expected Result: A prominent peak at an m/z of approximately 162.10, corresponding to the [C₉H₁₁N₃+H]⁺ ion. The high-resolution measurement should be within 5 ppm of the theoretical exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Spectral Width: 0 to 200 ppm
-
-
Data Analysis: Analyze chemical shifts, integration values, and coupling patterns to assemble the molecular structure.
Expected ¹H NMR Spectral Features (Illustrative):
-
Singlets corresponding to the two methyl groups.
-
Aromatic protons exhibiting characteristic shifts and coupling patterns for the disubstituted benzene ring.
-
A broad singlet for the amine protons.
Expected ¹³C NMR Spectral Features (Illustrative):
-
Signals for the two distinct methyl carbons.
-
Aromatic carbon signals in the typical downfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The absorption pattern is unique to the molecule and reveals the presence of specific functional groups.
-
Sample Preparation: Place a small amount of the solid this compound powder directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Identify characteristic absorption bands for the functional groups present.
Expected FTIR Absorption Bands (Illustrative):
-
N-H stretch: Around 3400-3300 cm⁻¹ (amine group).
-
C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹.
-
C=C and C=N stretch (aromatic rings): Around 1600-1450 cm⁻¹.
-
C-N stretch: Around 1350-1250 cm⁻¹.
Purity Assessment: A Chromatographic Approach
Confirming purity requires separating the target compound from any potential impurities, including starting materials, by-products, and degradation products. A combination of orthogonal chromatographic techniques is essential for a comprehensive purity profile.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - The Primary Workhorse
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds are retained longer on the column.
-
Instrumentation: An HPLC system with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Hydrophilic Interaction Liquid Chromatography (HILIC) - The Orthogonal Separator
Principle: HILIC is an excellent orthogonal technique to RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is particularly effective for separating polar compounds that are poorly retained in reversed-phase mode.
-
Instrumentation: An HPLC system with a HILIC column and a UV detector.
-
Chromatographic Conditions:
-
Column: Bare silica or amide-bonded, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: 95-50% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.
-
Data Analysis: Compare the impurity profile with that obtained from the RP-HPLC method. Any impurities that co-eluted with the main peak in the RP-HPLC method may be resolved using HILIC.
Comparative Data: RP-HPLC vs. HILIC
| Technique | Retention Time of Main Peak (min) | Purity (%) | Number of Impurities Detected |
| RP-HPLC | 12.5 | 99.5 | 3 |
| HILIC | 8.2 | 99.2 | 4 (one additional polar impurity) |
This hypothetical data illustrates the power of the orthogonal approach. The HILIC method was able to resolve an additional polar impurity that was not detected by the primary RP-HPLC method.
Caption: Comparison of RP-HPLC and HILIC selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information for identification.
-
Instrumentation: A GC-MS system with a headspace autosampler.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-500 amu
-
-
Sample Preparation: Weigh 100 mg of this compound into a headspace vial and seal.
-
Data Analysis: Identify any volatile impurities by comparing their mass spectra to a library (e.g., NIST).
Conclusion
The identity and purity of this compound can be confidently established through the strategic application of orthogonal analytical techniques. Spectroscopic methods such as MS, NMR, and FTIR provide a comprehensive picture of the molecular structure, while a combination of RP-HPLC, HILIC, and GC-MS ensures a thorough assessment of purity by probing for impurities with a wide range of physicochemical properties. This multi-technique approach is not merely an exercise in redundant analysis; it is a scientifically sound and regulatory-compliant strategy that underpins the development of safe and effective pharmaceuticals.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. revvitysignals.com [revvitysignals.com]
- 3. Increasing regulatory focus on orthogonal analytical characterization for biosimilars [gabionline.net]
- 4. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2H-Indazol-4-amine, 2,3-dimethyl- CAS#: 1782433-66-2 [amp.chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,3-Dimethyl-2H-indazol-4-amine
Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. Among these, substituted indazoles like 2,3-Dimethyl-2H-indazol-4-amine represent a class of compounds with significant potential. However, their potent biological activity necessitates a profound respect for safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the integrity of your research and, most importantly, the well-being of your laboratory personnel.
The very structural motifs that make aromatic amines like this indazole derivative valuable in medicinal chemistry—the amine group on an aromatic ring—also confer specific toxicological properties. Aromatic amines as a class are known for their potential to be absorbed through the skin and to cause skin and eye irritation.[1][2] Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a suggestion but a critical procedural necessity.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is essential. According to available safety data, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[3][4][5][6]
-
Causes skin irritation (Skin irritation, Category 2).[3]
-
Causes serious eye irritation (Eye irritation, Category 2).[3]
-
May cause respiratory irritation.[4]
-
Suspected of causing genetic defects.[4]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[7] Consequently, our safety strategy must be built around creating robust barriers to these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is a prudent practice when handling the neat compound. |
| Eyes | Safety glasses with side shields or goggles | Protects against accidental splashes and airborne particles.[8] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[8][9] |
| Body | Laboratory coat | A standard, fully-buttoned lab coat is required to protect against skin contact.[8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific cartridge type should be determined by a formal risk assessment, but an N95 or higher particulate respirator is a common starting point.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risks. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Before beginning work, verify that all necessary PPE is available and in good condition.[8]
-
-
Handling the Compound:
-
Don all required PPE as detailed in the table above.
-
To prevent the generation of dust, handle the solid material with care.[6] Use appropriate tools, such as spatulas, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[11]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[12]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and any spilled material should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
Donning and Doffing PPE: A Critical Control Point
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to prevent contamination.
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects researchers and ensures the integrity of your scientific endeavors. The principles outlined here are not just rules to be followed but are grounded in the fundamental understanding of chemical reactivity and toxicology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. echemi.com [echemi.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
